1-(Sec-butyl)cyclopentane-1-carboxylic acid
Description
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-butan-2-ylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2/c1-3-8(2)10(9(11)12)6-4-5-7-10/h8H,3-7H2,1-2H3,(H,11,12) |
InChI Key |
ZTFDHMHABAZNBW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1(CCCC1)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Versatility of Cyclopentane Carboxylic Acid Derivatives: From Concept to Clinical Application
An In-depth Technical Guide:
This guide provides a comprehensive analysis of the diverse biological activities exhibited by cyclopentane carboxylic acid derivatives. As a Senior Application Scientist, the focus extends beyond a mere recitation of facts to an integrated narrative that explains the causal relationships between chemical structure, mechanistic pathways, and the design of robust experimental validation systems.
The Cyclopentane Carboxylic Acid Scaffold: A Privileged Core in Drug Discovery
The cyclopentane ring is a highly valued scaffold in medicinal chemistry.[1] Its conformational flexibility allows for the precise spatial arrangement of substituents, making it an ideal core for designing molecules that can interact with complex biological targets. When functionalized with a carboxylic acid group, the scaffold gains a critical anchor for forming strong ionic and hydrogen-bond interactions with receptors and enzymes.[2] However, the inherent properties of the carboxylic acid moiety—such as metabolic instability and limited ability to cross biological membranes—can present significant challenges in drug development.[3]
This has led to innovative strategies, most notably the principle of bioisosterism, where the carboxylic acid is replaced by a surrogate that mimics its essential physicochemical properties while overcoming its limitations. Cyclopentane-1,2-dione and -1,3-dione moieties have emerged as highly effective bioisosteres, exhibiting similar pKa values to carboxylic acids and enabling the development of potent drug candidates.[2][4] This guide explores the successful application of this scaffold and its derivatives across multiple therapeutic areas.
Cardiovascular Applications: Thromboxane A2 Receptor Antagonism
Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction, playing a key role in cardiovascular diseases. Its biological effects are mediated through the Thromboxane A2 prostanoid (TP) receptor. Antagonizing this receptor is a validated strategy for anti-thrombotic therapy.
Mechanism of Action: TP Receptor Signaling
The TP receptor is a G-protein coupled receptor (GPCR). Upon binding of TXA2, it activates Gq/11 and G12/13 proteins, initiating downstream signaling cascades that lead to an increase in intracellular calcium (Ca²⁺) levels and Rho/Rho-kinase activation. This culminates in platelet shape change, aggregation, and smooth muscle contraction.
Cyclopentane Diones as Carboxylic Acid Bioisosteres
Research has demonstrated that replacing the carboxylic acid group of known TP receptor antagonists with a cyclopentane-1,3-dione moiety results in compounds with retained or even improved potency.[3][4] These diones act as effective structural mimics, preserving the acidic proton necessary for receptor interaction while offering tunable lipophilicity.[5] Studies have identified mono- and disubstituted cyclopentane-1,3-dione derivatives with nanomolar IC50 and Kd values, comparable to their carboxylic acid-bearing parent compounds.[4] Similarly, cyclopentane-1,2-diones have been successfully evaluated as potent TP receptor antagonists.[2][6]
Experimental Protocol: Radioligand Binding Assay for TP Receptor Affinity
This protocol describes a self-validating system to determine the binding affinity (Ki) of a test compound for the TP receptor. The principle is competitive displacement of a radiolabeled antagonist.
Causality Behind Experimental Choices:
-
Cell Line: HEK293 cells are used due to their robust growth and high efficiency for transient or stable transfection of the human TP receptor, ensuring a high-density, homogenous receptor population.
-
Radioligand: A high-affinity, selective radiolabeled antagonist (e.g., [³H]-SQ 29,548) is chosen to ensure that displacement is specific to the TP receptor binding site.
-
Non-Specific Binding: A high concentration of a known, potent unlabeled antagonist is used to define non-specific binding. This is critical for isolating the specific binding signal and ensuring the accuracy of affinity calculations.
Step-by-Step Methodology:
-
Membrane Preparation: Culture HEK293 cells stably expressing the human TP receptor. Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of cell membrane preparation.
-
50 µL of radiolabeled antagonist (e.g., [³H]-SQ 29,548) at a final concentration near its Kd value.
-
50 µL of binding buffer containing the test compound at various concentrations (typically a 10-point serial dilution).
-
For total binding wells, add 50 µL of buffer only.
-
For non-specific binding wells, add 50 µL of a high concentration of an unlabeled antagonist (e.g., 10 µM of the parent compound).
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Scintillation Counting: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand. Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Data Summary: Potency of TP Receptor Antagonists
| Compound ID | Scaffold | IC50 (nM)[4] | Kd (nM)[4] |
| Parent Compound (12) | Carboxylic Acid | 5.8 | 7.5 |
| Derivative 41 | Cyclopentane-1,3-dione | 8.2 | 9.1 |
| Derivative 42 | Cyclopentane-1,3-dione | 4.5 | 5.3 |
| Derivative 9 | Cyclopentane-1,2-dione | ~10 (Comparable to parent)[2] | N/A |
Neurological Applications: Selective NaV1.7 Inhibition for Analgesia
The voltage-gated sodium channel NaV1.7 is a genetically validated target for pain therapeutics. It is preferentially expressed in peripheral sensory neurons and plays a critical role in the transmission of nociceptive signals.
The Role of NaV1.7 in Pain Signaling
In nociceptive (pain-sensing) neurons, NaV1.7 acts as a threshold channel. It amplifies small, sub-threshold depolarizations, bringing the neuron to the firing threshold where other NaV channels (like NaV1.8) mediate the action potential upstroke. Inhibition of NaV1.7 effectively dampens the pain signal at its origin.
Discovery of Cyclopentane Carboxylic Acid-Based NaV1.7 Inhibitors
A significant breakthrough in this area was the discovery of a series of cyclopentane carboxylic acid derivatives as potent and selective NaV1.7 inhibitors.[7][8] The discovery effort involved a rational design approach where a less potent proline "warhead" was replaced with the cyclopentane carboxylic acid moiety, which dramatically boosted potency against NaV1.7.[7] Further optimization to address metabolic instability led to compounds with robust analgesic effects in preclinical models of pain.[8]
Experimental Protocol: In Vitro Electrophysiology (Patch-Clamp) Assay
This protocol is the gold standard for characterizing ion channel modulators, providing direct evidence of channel blockade and information on voltage-dependence and kinetics.
Causality Behind Experimental Choices:
-
System: Whole-cell patch-clamp electrophysiology on a cell line (e.g., HEK293) stably expressing the human NaV1.7 channel provides a controlled environment to isolate the activity of the target channel.
-
Voltage Protocol: A specific voltage-step protocol is designed to elicit NaV1.7 currents and assess the compound's effect on channel function (e.g., tonic block, use-dependent block).
-
Selectivity: The assay is repeated on cells expressing other NaV subtypes (especially NaV1.5, the cardiac channel) to determine the selectivity profile, which is critical for predicting potential cardiovascular side effects.
Step-by-Step Methodology:
-
Cell Preparation: Plate HEK293 cells expressing the target NaV channel (e.g., NaV1.7 or NaV1.5) onto glass coverslips 24-48 hours before the experiment.
-
Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution containing physiological ion concentrations.
-
Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ when filled with an internal solution designed to mimic the intracellular environment.
-
Giga-seal Formation: Using a micromanipulator, carefully guide the micropipette to the surface of a single cell and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior (whole-cell mode).
-
Data Acquisition: Clamp the cell membrane at a holding potential (e.g., -120 mV) where most channels are in a closed state. Apply a depolarizing voltage step (e.g., to 0 mV) to elicit an inward sodium current.
-
Compound Application: Perfuse the test compound at various concentrations onto the cell and repeat the voltage-step protocol to measure the degree of current inhibition.
-
Data Analysis: Measure the peak sodium current amplitude before and after compound application. Calculate the percentage of inhibition for each concentration and fit the concentration-response data to the Hill equation to determine the IC50 value.
Antiviral Activity: A Multi-Pronged Approach
Cyclopentane derivatives have demonstrated efficacy against a range of viruses through diverse mechanisms of action.
-
Influenza Virus Neuraminidase Inhibition: A series of cyclopentane derivatives were identified as potent and selective inhibitors of influenza A and B virus neuraminidase.[9] Similar to the clinically approved drugs oseltamivir and zanamivir, these compounds block the function of neuraminidase, an enzyme essential for the release of newly formed virus particles from infected cells, thus halting the spread of infection.[9]
-
Broad-Spectrum Activity via CTP Synthetase: The carbocyclic nucleoside cyclopentenylcytosine (Ce-Cyd) exhibits broad-spectrum antiviral activity against DNA and RNA viruses.[10] Its mechanism involves the inhibition of CTP synthetase, an enzyme crucial for the synthesis of pyrimidine ribonucleotides, thereby depleting the pool of precursors necessary for viral nucleic acid replication.[10]
-
Hepatitis C and Dengue Viruses: Highly functionalized cyclopentane derivatives have been synthesized and shown to possess potent activity against both hepatitis C virus (HCV) and dengue virus, highlighting the scaffold's potential in addressing major global health threats.[11]
Experimental Protocol: Neuraminidase Inhibition Assay
This biochemical assay quantifies a compound's ability to inhibit the enzymatic activity of viral neuraminidase.
Causality Behind Experimental Choices:
-
Substrate: A fluorogenic substrate, such as 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is used. Cleavage of this substrate by neuraminidase releases a fluorescent product (4-methylumbelliferone), providing a highly sensitive and easily quantifiable readout.
-
Enzyme Source: Purified, recombinant neuraminidase from the target influenza strain is used to ensure the assay is specific to the viral enzyme and not cellular sialidases.
Step-by-Step Methodology:
-
Assay Setup: In a black 96-well microplate, add the test compound at various concentrations.
-
Enzyme Addition: Add a solution of purified influenza neuraminidase to each well and incubate briefly at 37 °C to allow for compound-enzyme interaction.
-
Reaction Initiation: Add the fluorogenic substrate MUNANA to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37 °C for a set time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a high-pH stop solution (e.g., glycine-NaOH buffer). The alkaline environment also enhances the fluorescence of the 4-methylumbelliferone product.
-
Fluorescence Reading: Measure the fluorescence intensity in each well using a plate reader (e.g., excitation at 365 nm, emission at 450 nm).
-
Data Analysis: Subtract the background fluorescence (wells with no enzyme). Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (no inhibitor). Determine the IC50 value by fitting the data to a concentration-response curve.
Anticancer Applications: Inducing Programmed Cell Death
The cyclopentane core is also featured in compounds designed to combat cancer, primarily by inducing apoptosis.
-
Platinum(II) Complexes: New platinum(II) complexes incorporating cyclopentanecarboxylic acid hydrazide have been developed.[12] These compounds exhibit significant antitumor activity comparable to the widely used drug cisplatin. Their mechanism involves inducing apoptosis in cancer cells, and they display lower in vivo toxicity than cisplatin, suggesting a potentially improved therapeutic window.[12]
-
Cyclopentenone Pro-apoptotic Activity: The cyclopentenone moiety itself, a feature of certain prostanoids, possesses anticancer activity.[13] The model compound cyclopent-2-en-1-one is cytotoxic and pro-apoptotic in melanoma and lung cancer cells, with its action mediated by the mitochondria and the activation of caspase-3.[13]
Experimental Protocol: Cell Viability and Apoptosis Assay
This dual assay workflow provides a comprehensive assessment of a compound's anticancer effect, distinguishing between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) activity, and confirming an apoptotic mechanism.
Causality Behind Experimental Choices:
-
MTT Assay: This colorimetric assay is a robust, high-throughput method for assessing cell viability. It measures the metabolic activity of living cells, which is typically proportional to the number of viable cells.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method provides definitive evidence of apoptosis. Annexin V binds to phosphatidylserine, which flips to the outer leaflet of the cell membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells). This dual staining allows for the differentiation of healthy, early apoptotic, late apoptotic, and necrotic cell populations.
Step-by-Step Methodology:
Part A: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., A2780 ovarian tumor cells) in a 96-well plate and allow them to adhere overnight.[12]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Part B: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed and treat cells in a 6-well plate as described above.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic, Necrotic) to determine the extent and nature of cell death induced by the compound.
Conclusion and Future Directions
The cyclopentane carboxylic acid scaffold and its derivatives represent a remarkably versatile class of molecules with demonstrated biological activity across a wide spectrum of therapeutic areas, including cardiovascular disease, pain, viral infections, and oncology. The ability to modify the core structure and employ bioisosteric replacements for the carboxylic acid group provides a powerful strategy for optimizing potency, selectivity, and pharmacokinetic properties. Future research will likely focus on exploring this scaffold against new biological targets, leveraging computational chemistry for more rational design, and developing novel synthetic methodologies to expand the accessible chemical space. The continued investigation of these compounds holds significant promise for the discovery of next-generation therapeutics.
References
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ResearchGate. (2026, February 7). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. Available from: [Link]
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PubMed. (2011, October 13). Cyclopentane-1,3-dione: a novel isostere for the carboxylic acid functional group. Application to the design of potent thromboxane (A2) receptor antagonists. Available from: [Link]
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PubMed. (2025, February 1). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Available from: [Link]
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PubMed. (n.d.). Synthesis, cytotoxicity and antitumor activity of platinum(II) complexes of cyclopentanecarboxylic acid hydrazide. Available from: [Link]
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ACS Publications. (2011, August 24). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. Available from: [Link]
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PMC. (n.d.). Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities. Available from: [Link]
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PMC. (n.d.). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Available from: [Link]
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PMC. (n.d.). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Available from: [Link]
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PubMed. (1962, June 16). Mechanism of antitumour action of 1-amino-cyclopentane carboxylic acid. Available from: [Link]
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SRI International. (n.d.). Biological assay development and validation. Available from: [Link]
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ResearchGate. (2025, August 5). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group | Request PDF. Available from: [Link]
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PubMed. (2014, August 11). Highly functionalized and potent antiviral cyclopentane derivatives formed by a tandem process consisting of organometallic, transition-metal-catalyzed, and radical reaction steps. Available from: [Link]
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PMC. (n.d.). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Available from: [Link]
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Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Available from: [Link]
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Beilstein Journals. (2025, November 6). Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. Available from: [Link]
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The Cyclopentane Carboxylic Acid Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide on Structure-Activity Relationships for Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopentane ring, a fundamental carbocycle in organic chemistry, has emerged as a surprisingly versatile and privileged scaffold in the design of novel therapeutics. When functionalized with a carboxylic acid moiety, this five-membered ring system gains a critical anchor for interacting with a diverse array of biological targets. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of substituted cyclopentane carboxylic acids, moving beyond a mere cataloging of compounds to elucidate the underlying principles that govern their biological activity. We will explore how the conformational flexibility of the cyclopentane ring, coupled with the precise positioning of substituents, dictates potency, selectivity, and pharmacokinetic properties. Through an examination of key therapeutic areas, including endothelin receptor antagonism, sodium channel modulation, and prostaglandin modulation, this guide will equip researchers with the foundational knowledge and field-proven insights necessary to leverage the full potential of this remarkable scaffold in their drug discovery endeavors.
Introduction: The Enduring Appeal of the Cyclopentane Carboxylic Acid Core
The cyclopentane carboxylic acid motif is a recurring feature in a multitude of biologically active molecules, from naturally occurring prostaglandins to synthetically derived antiviral agents. Its prevalence stems from a unique combination of structural and physicochemical properties. The non-planar, puckered nature of the cyclopentane ring allows for a variety of low-energy conformations, such as the envelope and twist forms, which can be exploited to present substituents in precise three-dimensional orientations for optimal target engagement. The carboxylic acid group, a common pharmacophore, provides a strong point of interaction, often through ionic bonds or hydrogen bonding, with key residues in the binding sites of enzymes and receptors.
This guide will dissect the SAR of substituted cyclopentane carboxylic acids by examining how modifications to this core structure influence biological activity. We will explore three major classes of therapeutic agents where this scaffold has proven particularly fruitful:
-
Endothelin Receptor Antagonists: Crucial in the management of pulmonary hypertension and other cardiovascular diseases.
-
Voltage-Gated Sodium Channel (NaV1.7) Inhibitors: A key target for the development of novel analgesics.
-
Prostaglandin Analogs and Antagonists: Important in inflammation, pain, and other physiological processes.
-
Antiviral Carbocyclic Nucleoside Analogs: A vital class of drugs in the fight against viral infections.
By understanding the causal relationships between structural modifications and their biological consequences, researchers can more rationally design and optimize novel cyclopentane carboxylic acid-based drug candidates.
Endothelin Receptor Antagonists: Modulating Vasoconstriction
Endothelins are potent vasoconstrictor peptides that exert their effects through two G protein-coupled receptors, ETA and ETB.[1] Antagonists of these receptors are valuable therapeutics for conditions such as pulmonary arterial hypertension. A prominent class of these antagonists is built upon a 5,7-diarylcyclopenteno[1,2-b]pyridine-6-carboxylic acid core.
Core Structure and Key Interactions
The fundamental structure required for activity consists of a central cyclopentane ring fused to a pyridine ring, which is flanked by two aryl groups. The carboxylic acid at the 6-position is essential for binding, likely forming a salt bridge with a basic residue in the receptor.
Structure-Activity Relationship at the 2-Position
Systematic modification of the 2-position of the cyclopentene ring has revealed its critical role in determining both potency and selectivity for the ETA and ETB receptors.[2]
-
Alkyl Substituents: Introduction of small alkyl groups, such as butyl or isobutyl, at the 2-position generally leads to potent mixed ETA/ETB antagonists.[2]
-
Amino Substituents: In contrast, incorporating a primary amino group at this position dramatically shifts the selectivity towards the ETA receptor. For instance, propylamino and isopropylamino analogs exhibit high ETA selectivity (over 400-fold).[2] This suggests that the amino group engages in a specific interaction within the ETA receptor binding pocket that is not available in the ETB receptor.
Quantitative Data for Endothelin Receptor Antagonists
| Compound | 2-Substituent | ETA IC50 (nM) | ETB IC50 (nM) | Selectivity (ETB/ETA) |
| 1 | H | 2.4 | 410 | 170 |
| 2d | n-Butyl | 0.21 | 11 | 52 |
| 2f | Isobutyl | 0.32 | 8.3 | 26 |
| 2p | n-Propylamino | 0.12 | 62 | 520 |
| 2q | Isopropylamino | 0.10 | 42 | 420 |
| Data extracted from Takahashi et al., 2002.[2] |
Experimental Protocol: Endothelin Receptor Binding Assay
A common method to determine the binding affinity of compounds to endothelin receptors is a competitive radioligand binding assay.[3]
-
Preparation of Cell Membranes: Membranes are prepared from cells stably expressing either the human ETA or ETB receptor.
-
Incubation: The cell membranes are incubated with a radiolabeled endothelin ligand (e.g., [125I]ET-1) and varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter, corresponding to the bound ligand, is quantified using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
Voltage-Gated Sodium Channel (NaV1.7) Inhibitors: A New Frontier in Analgesia
The voltage-gated sodium channel NaV1.7 is a genetically validated target for the treatment of pain.[4] Substituted cyclopentane carboxylic acids have recently emerged as a promising class of potent and selective NaV1.7 inhibitors.
From Proline Scaffolds to Cyclopentane Carboxylic Acids
The discovery of this class of compounds originated from the optimization of proline-based NaV1.7 inhibitors. Replacement of the proline "warhead" with a cyclopentane carboxylic acid moiety led to a significant boost in potency.[4][5]
Key Structural Features and SAR
The general structure consists of a central piperidine ring substituted with a 2,6-dichlorobenzyl group and a side chain containing the cyclopentane carboxylic acid.
-
Cyclopentane Carboxylic Acid: This group is crucial for activity, likely interacting with key residues in the channel pore.
-
2,6-Dichlorobenzyl Piperidine: This motif replaced a metabolically labile adamantane group from earlier leads, significantly improving the pharmacokinetic profile.[4]
-
Stereochemistry: The stereochemistry of the substituents on the cyclopentane ring is expected to be critical for optimal interaction with the asymmetric environment of the ion channel, although specific details on the SAR of different stereoisomers are still emerging.
Experimental Protocol: Automated Patch-Clamp Electrophysiology
The functional activity of NaV1.7 inhibitors is assessed using automated patch-clamp electrophysiology on cells expressing the channel.[6][7]
-
Cell Preparation: CHO or HEK cells stably expressing human NaV1.7 are cultured and prepared for automated patch-clamp experiments.
-
Automated Patch-Clamping: A high-throughput automated patch-clamp system, such as the Qube or SyncroPatch, is used to obtain whole-cell recordings from multiple cells simultaneously.
-
Voltage Protocol: A specific voltage protocol is applied to the cells to elicit NaV1.7 currents. This typically involves a holding potential, followed by a depolarizing step to activate the channels.
-
Compound Application: The test compound is applied to the cells at various concentrations, and the effect on the NaV1.7 current is measured.
-
Data Analysis: The concentration-response curve is generated, and the IC50 value is calculated to determine the potency of the compound.
Prostaglandin Analogs and Antagonists: The Role of Carboxylic Acid Bioisosteres
Prostaglandins are lipid compounds that are involved in a wide range of physiological processes, including inflammation and pain. Cyclopentane is the core structure of prostaglandins. While many prostaglandin analogs retain the carboxylic acid, interesting SAR has been developed by replacing this group with bioisosteres, such as cyclopentane-1,2-diones and -1,3-diones. These diones have pKa values similar to carboxylic acids and can act as effective surrogates.[2][8]
Cyclopentane-1,3-diones as Thromboxane A2 Receptor Antagonists
Derivatives of a known thromboxane A2 prostanoid (TP) receptor antagonist were synthesized where the carboxylic acid was replaced with a cyclopentane-1,3-dione moiety. Several of these analogs exhibited nanomolar IC50 and Kd values, comparable to the parent carboxylic acid.[3]
Cyclopentane-1,2-diones as TP Receptor Antagonists
Similarly, cyclopentane-1,2-diones have been investigated as carboxylic acid bioisosteres in the context of TP receptor antagonists. A cyclopentane-1,2-dione derivative was found to be a potent TP receptor antagonist with an IC50 value comparable to the parent carboxylic acid.[9]
Key SAR Observations
-
Acidity and Lipophilicity: The cyclopentane-dione moieties provide a combination of relatively strong acidity and tunable lipophilicity, making them valuable additions to the medicinal chemist's toolbox of carboxylic acid isosteres.[3]
-
Orientation: The orientation of the dione fragment within the receptor appears to be important for biological activity, as demonstrated by differences in potency between isomers.[9]
Antiviral Carbocyclic Nucleoside Analogs
Carbocyclic nucleoside analogs, where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring, are an important class of antiviral agents. The cyclopentane scaffold mimics the sugar moiety, while allowing for modifications that can enhance stability and activity.
Cyclopentenyl Carbocyclic Nucleosides
A series of chiral cyclopentenyl carbocyclic nucleosides have been synthesized and evaluated for their antiviral activity. A 1,2,3-triazole analogue exhibited potent activity against vaccinia virus and moderate activity against cowpox virus and SARS coronavirus.[10] A 1,2,4-triazole analogue also showed moderate activity against SARS-CoV.[10]
SAR of Antiviral Activity
-
Heterocyclic Base: The nature of the heterocyclic base attached to the cyclopentene ring is a key determinant of antiviral activity and spectrum.
-
Stereochemistry: The stereochemistry of the hydroxyl and hydroxymethyl groups on the cyclopentene ring is critical for proper interaction with viral enzymes, such as polymerases.
Experimental Protocol: Antiviral Activity Assay (CPE Reduction)
A common method to assess the antiviral activity of compounds is the cytopathic effect (CPE) reduction assay.[11]
-
Cell Seeding: Host cells (e.g., Vero cells for SARS-CoV) are seeded in a 96-well plate and allowed to form a monolayer.
-
Compound Treatment: The cells are treated with various concentrations of the test compound.
-
Viral Infection: The cells are then infected with the virus of interest.
-
Incubation: The plates are incubated for a period sufficient for the virus to cause a cytopathic effect in the untreated control wells.
-
CPE Assessment: The extent of CPE is observed microscopically or quantified using a cell viability assay (e.g., MTT or neutral red uptake).
-
Data Analysis: The concentration of the compound that inhibits CPE by 50% (EC50) is calculated.
Conclusion and Future Perspectives
The substituted cyclopentane carboxylic acid scaffold has proven to be a remarkably fruitful starting point for the development of a diverse range of therapeutic agents. Its conformational flexibility and the ability of the carboxylic acid group (or its bioisosteres) to anchor to biological targets provide a powerful platform for drug design. The case studies presented in this guide on endothelin receptor antagonists, NaV1.7 inhibitors, prostaglandin modulators, and antiviral agents highlight the broad applicability of this motif.
Future research in this area will likely focus on several key aspects:
-
Stereocontrolled Synthesis: The development of novel and efficient methods for the stereocontrolled synthesis of highly substituted cyclopentanes will be crucial for exploring the full potential of this scaffold.[5]
-
Exploring New Target Space: The favorable physicochemical properties of cyclopentane carboxylic acids suggest that they could be effective ligands for a wider range of biological targets than are currently known.
-
Fine-tuning Pharmacokinetics: Continued optimization of substituents on the cyclopentane ring will be necessary to achieve desirable absorption, distribution, metabolism, and excretion (ADME) properties for clinical candidates.
By building upon the foundational SAR principles outlined in this guide, researchers are well-positioned to continue to unlock the therapeutic potential of this versatile and privileged scaffold.
References
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Ballatore, C., et al. (2014). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3472. [Link]
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Takahashi, H., et al. (2002). Structure-Activity relationships of 2-substituted 5,7-Diarylcyclopenteno[1,2-b]pyridine-6-carboxylic acids as a novel class of endothelin receptor antagonists. Bioorganic & Medicinal Chemistry, 10(11), 3445-3453. [Link]
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Li, H., et al. (2020). Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System. Current Protocols in Pharmacology, 89(1), e74. [Link]
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Ballatore, C., et al. (2011). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. Journal of Medicinal Chemistry, 54(19), 6947-6959. [Link]
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Cho, J. H., et al. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of Medicinal Chemistry, 49(3), 1140-1148. [Link]
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Takahashi, H., et al. (2004). Structure-activity relationships of a novel class of endothelin receptor selective antagonists; 6-carboxy-2-isopropylamino-5,7-diarylcyclopenteno[1,2-b]pyridines. Bioorganic & Medicinal Chemistry Letters, 14(6), 1503-1507. [Link]
-
Sun, S., et al. (2025). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters, 116, 130033. [Link]
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Ohtake, N., et al. (2002). A convenient synthetic method of a 5,7-diarylcyclopenteno-[1,2-b]pyridine-6-carboxylate: a key intermediate for potent endothelin receptor antagonists. Bioorganic & Medicinal Chemistry, 10(11), 3437-3444. [Link]
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Sharma, B. K., et al. (2010). QSAR rationales for the 1,2-diarylcyclopentenes as prostaglandin EP1 receptor antagonists: Potentially useful in the treatment of inflammatory pain. European Journal of Chemistry, 1(4), 325-334. [Link]
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Williams, D. L., et al. (1993). Endothelin-1 receptor binding assay for high throughput chemical screening. Journal of Pharmacological and Toxicological Methods, 29(2), 93-99. [Link]
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Davenport, A. P., & Kuc, R. E. (2000). Radioligand binding assays and quantitative autoradiography of endothelin receptors. Methods in Molecular Biology, 154, 143-160. [Link]
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Innoprot. (n.d.). ETB Endothelin Receptor Assay. Retrieved February 20, 2026, from [Link]
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Nanion Technologies. (n.d.). Patch clamp recordings of hNaV1.7 on Nanion's Port-a-Patch®. Retrieved February 20, 2026, from [Link]
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Paquette, W. D., et al. (2014). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Current Organic Chemistry, 18(6), 736-763. [Link]
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Liu, C., et al. (2017). High-throughput Electrophysiological Assays for Voltage Gated Ion Channels Using SyncroPatch 768PE. Journal of Visualized Experiments, (125), 55843. [Link]
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Tai, C. J., et al. (2015). Early Viral Entry Assays for the Identification and Evaluation of Antiviral Compounds. Journal of Visualized Experiments, (101), e53124. [Link]
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Hernandez, G., et al. (2023). Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. Molecules, 28(4), 1803. [Link]
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Chen, T. C., et al. (2011). Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides. Bioorganic & Medicinal Chemistry Letters, 21(10), 2943-2946. [Link]
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Ruiz, F. X., et al. (2025). Unraveling the Potential Antiviral Activity of Isoxazoline-Carbocyclic Monophosphate Nucleotides Against Echovirus 11. International Journal of Molecular Sciences, 26(23), 6342. [Link]
-
Rossi, D., et al. (2001). Cyclopentenone Prostaglandins: New Insights on Biological Activities and Cellular Targets. Medicinal Research Reviews, 21(3), 185-210. [Link]
-
Boss, C., et al. (2002). Endothelin receptor antagonists: structures, synthesis, selectivity and therapeutic applications. Current Medicinal Chemistry, 9(4), 381-403. [Link]
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The Endothelin System. (2022). In Encyclopedia. MDPI. [Link]
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BindingDB. (n.d.). BDBM50112745. Retrieved February 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. Retrieved February 20, 2026, from [Link]
-
Walsh, M. P., et al. (2022). Identifying a Hidden Conglomerate Chiral Pool in the CSD. JACS Au, 2(10), 2236-2244. [Link]
-
Desiraju, G. R., et al. (2000). Three-Dimensional Quantitative Structural Activity Relationship (3D-QSAR) Studies of Some 1,5-Diarylpyrazoles: Analogue Based Design of Selective Cyclooxygenase-2 Inhibitors. Molecules, 5(7), 847-865. [Link]
-
Boss, C., et al. (2002). Endothelin receptor antagonists: structures, synthesis, selectivity and therapeutic applications. Current Medicinal Chemistry, 9(4), 381-403. [Link]
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Technical Monograph: Therapeutic Targets of 1-(sec-butyl)cyclopentane-1-carboxylic acid
The following technical guide provides an in-depth analysis of 1-(sec-butyl)cyclopentane-1-carboxylic acid , a specific structural analog within the class of conformationally constrained valproic acid (VPA) derivatives.
Executive Summary
1-(sec-butyl)cyclopentane-1-carboxylic acid (CAS: 56471-02-4) is a quaternary branched-chain fatty acid derivative. Structurally, it represents a bioisostere of the antiepileptic drug Valproic Acid (VPA) , where one of the propyl chains is cyclized with the
This compound belongs to a class of 1-substituted cycloalkanecarboxylic acids designed to overcome the metabolic liabilities of VPA (hepatotoxicity via
Chemical Identity & Physiochemical Profile
The molecule features a quaternary carbon at the 1-position, rendering it resistant to standard metabolic degradation pathways (e.g., glucuronidation or
| Property | Specification |
| IUPAC Name | 1-(1-methylpropyl)cyclopentane-1-carboxylic acid |
| CAS Number | 56471-02-4 |
| Molecular Formula | |
| Molecular Weight | 184.28 g/mol |
| Lipophilicity (cLogP) | ~3.2 (Estimated) |
| Core Scaffold | Cyclopentanecarboxylic acid |
| Key Substituent | sec-Butyl (1-methylpropyl) at C1 |
Structural Significance (SAR)
-
Conformational Constraint: The cyclopentane ring restricts the flexibility of the alkyl "tail," potentially increasing binding affinity to specific hydrophobic pockets in target enzymes (e.g., GABA-T).
-
Quaternary Carbon Blockade: The lack of an
-hydrogen prevents the formation of the hepatotoxic metabolite 4-ene-VPA (a key mechanism of VPA-induced liver injury), suggesting a superior safety profile. -
Chirality: The sec-butyl group introduces a chiral center, creating potential stereoselective interactions with protein targets.
Primary Therapeutic Targets & Mechanism of Action
Based on the Structure-Activity Relationship (SAR) of VPA analogs (Bialer et al.), the therapeutic activity of 1-(sec-butyl)cyclopentane-1-carboxylic acid is mapped to three primary biological systems.
A. GABAergic System Modulation (Anticonvulsant)
The primary putative target is the elevation of
-
Target Enzyme: GABA Transaminase (GABA-T) .
-
Mechanism: Competitive inhibition. The lipophilic cyclopentane core mimics the GABA substrate but blocks the active site, preventing the degradation of GABA into succinic semialdehyde.
-
Secondary Effect: Modulation of Succinic Semialdehyde Dehydrogenase (SSADH) , further preventing GABA carbon flow into the Krebs cycle.
B. Epigenetic Regulation (HDAC Inhibition)
VPA is a known inhibitor of Class I and IIa Histone Deacetylases.
-
Target: HDAC1, HDAC2, and HDAC3 .
-
Mechanism: The carboxylate group coordinates with the Zinc (
) ion in the catalytic pocket of the HDAC enzyme. The sec-butyl and cyclopentane groups occupy the hydrophobic tunnel. -
Therapeutic Application: Neuroprotection, mood stabilization (Bipolar Disorder), and potentially cancer therapy (differentiation induction).
-
Note: The steric bulk of the sec-butyl group may modulate potency compared to the linear propyl chain of VPA.
C. Ion Channel Stabilization
-
Target: Voltage-Gated Sodium Channels (
) . -
Mechanism: Frequency-dependent blockade of
channels, stabilizing neuronal membranes and preventing high-frequency repetitive firing (anti-seizure efficacy).
Mechanistic Pathway Visualization
The following diagram illustrates the interference of the compound within the GABA shunt and Epigenetic pathways.
Figure 1: Dual-mechanism of action targeting GABA catabolism and Histone Deacetylation.
Experimental Protocols for Validation
To validate the therapeutic targets of this specific analog, the following experimental workflows are recommended.
Protocol A: In Vitro GABA Transaminase (GABA-T) Inhibition Assay
Objective: Determine the
-
Enzyme Preparation: Isolate GABA-T from porcine brain homogenate or use recombinant human GABA-T (4-aminobutyrate aminotransferase).
-
Reaction Mix:
-
Buffer: 0.1 M Pyrophosphate buffer (pH 8.5).
-
Substrates: 5 mM GABA, 5 mM
-ketoglutarate. -
Cofactor: 1 mM NAD+.
-
Test Compound: 1-(sec-butyl)cyclopentane-1-carboxylic acid (0.1 mM – 10 mM).
-
-
Detection: Monitor the formation of NADH spectrophotometrically at 340 nm .
-
Control: Run parallel assays with Valproic Acid (positive control) and vehicle (DMSO).
-
Analysis: Plot velocity vs. inhibitor concentration to calculate
.
Protocol B: Histone Deacetylase (HDAC) Fluorometric Assay
Objective: Assess epigenetic modulation potential.
-
Substrate: Use a fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC).
-
Incubation: Incubate HeLa nuclear extract (rich in HDACs) with the test compound (1–500
M) for 30 minutes at 37°C. -
Activation: Add the substrate and incubate for 30 minutes.
-
Development: Add the developer solution (trypsin) to release the fluorophore from deacetylated substrates.
-
Readout: Measure fluorescence (Ex/Em = 350/460 nm).
-
Validation: Compare inhibition profile against Trichostatin A (potent control) and Valproic Acid (analog control).
Synthesis Strategy (Reference)
For researchers requiring the compound for assay, the synthesis follows the general alkylation of cyclopentanecarboxylates.
-
Starting Material: Methyl cyclopentanecarboxylate.
-
Deprotonation: Treat with Lithium Diisopropylamide (LDA) in THF at -78°C to generate the enolate.
-
Alkylation: Add sec-butyl bromide (2-bromobutane) dropwise.
-
Note: The steric hindrance of the secondary halide may require the addition of DMPU or HMPA to facilitate
substitution.
-
-
Hydrolysis: Saponify the ester using LiOH in MeOH/Water to yield the free acid.
-
Purification: Recrystallization from hexane/ethyl acetate.
References
-
Bialer, M., et al. (2004).[1][2] "Tetramethylcyclopropyl Analogue of a Leading Antiepileptic Drug, Valproic Acid."[1][2][3] Journal of Medicinal Chemistry.
-
Winkler, I., et al. (2005).[4] "Efficacy of antiepileptic tetramethylcyclopropyl analogues of valproic acid amides in a rat model of neuropathic pain." Neuropharmacology.
-
Shekh-Ahmad, T., et al. (2012).[3] "Synthesis and anticonvulsant evaluation of dimethylethanolamine analogues of valproic acid." Epilepsy Research.
-
NIH National Library of Medicine. (n.d.). "Cyclopentanecarboxylic acid, 1-(1-methylpropyl)- (CAS 56471-02-4)." PubChem.
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- 3. Synthesis and anticonvulsant evaluation of dimethylethanolamine analogues of valproic acid and its tetramethylcyclopropyl analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of antiepileptic tetramethylcyclopropyl analogues of valproic acid amides in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(sec-Butyl)cyclopentane-1-carboxylic Acid: Sourcing & Technical Guide
[1][2][3]
Part 1: Strategic Abstract
1-(sec-Butyl)cyclopentane-1-carboxylic acid (CAS: 56471-02-4 ) is a specialized alicyclic building block used primarily in medicinal chemistry to modulate lipophilicity and metabolic stability.[1][2][3] Structurally, it features a quaternary carbon at the 1-position of the cyclopentane ring, substituted with a sterically demanding sec-butyl group.[1][2][3]
Key Application Value:
-
Conformational Restriction: The quaternary center locks the spatial orientation of the carboxylic acid, critical for receptor binding affinity.[1][2][3]
-
Metabolic Blockade: The bulky sec-butyl group adjacent to the carbonyl protects against enzymatic hydrolysis (in ester prodrug forms) and hinders metabolic oxidation at the alpha-position.[1][2][3]
-
Chirality: The sec-butyl side chain introduces a chiral center (
), creating diastereomeric possibilities if coupled with other chiral scaffolds, or enantiomeric considerations if used alone.[1][2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Part 2: Chemical Identity & Specifications[2][3][4][5][6]
| Property | Specification |
| Chemical Name | 1-(sec-Butyl)cyclopentane-1-carboxylic acid |
| CAS Number | 56471-02-4 (Note: Verify with vendor; rare variants exist) |
| Molecular Formula | C₁₀H₁₈O₂ |
| Molecular Weight | 170.25 g/mol |
| Stereochemistry | Contains 1 chiral center (on the sec-butyl group).[1][2][3] Commercial material is typically racemic unless specified.[1][2][3] |
| Physical State | Viscous colorless oil or low-melting solid (depending on purity).[1][2][3] |
| Solubility | Soluble in DCM, MeOH, DMSO; Low solubility in water.[1][2][3] |
Part 3: Supply Chain Intelligence[2]
This molecule is classified as a Tier 3 (Specialty/Boutique) building block.[1][2][3] It is not a commodity chemical like cyclopentanecarboxylic acid.[1][2][3]
Primary Suppliers (Catalog)
These vendors list the specific CAS or structure. Stock levels fluctuate rapidly.[1][2]
-
BLDpharm: Identified as a primary catalog holder for this specific CAS (56471-02-4).[1][2][3] Often holds stock in Shanghai or Cincinnati hubs.[1][2][3]
-
Enamine: Likely holds the building block in their "REAL Database" (Make-on-Demand).[1][2] Expect a 2–4 week lead time if not on the shelf.[1]
-
Combi-Blocks: Frequently stocks sterically hindered acids.[1][2][3]
Sourcing Strategy: The "Make vs. Buy" Triage
Do not rely on a single source.[1][2][3] Use this logic flow to secure material:
Figure 1: Sourcing decision logic. Prioritize direct catalog hits to avoid 6-8 week synthesis delays.
Part 4: Technical Deep Dive (Synthesis & QC)[1][2][3]
If commercial stock is depleted, or if you require a specific enantiomer of the sec-butyl group, you must synthesize it.[1][2][3]
The "Make" Protocol: Malonic Ester Synthesis
Direct alkylation of cyclopentanecarboxylic acid with sec-butyl halides is not recommended due to the steric hindrance of the secondary halide and the competing elimination (E2) reaction.[1][2][3]
Recommended Route: Construct the ring around the alkyl group.[1][2][3]
-
Starting Material: Diethyl sec-butylmalonate (Commercial or easily made via sec-butyl bromide + diethyl malonate).[1][2][3]
-
Cyclization: Double alkylation using 1,4-dibromobutane.
-
Hydrolysis/Decarboxylation: Saponification followed by thermal decarboxylation.[1][2][3]
Figure 2: Recommended synthesis pathway avoiding steric elimination issues common in direct alkylation.
Quality Control (QC) & Validation
When receiving material from a supplier (especially custom synthesis), validate using these markers:
A. 1H NMR (CDCl3, 400 MHz) Diagnostic Signals:
-
The sec-butyl Methyls: You will see two distinct methyl signals.[1][2][3]
-
The Ring Protons: Complex multiplet region
ppm (8 protons).[1][2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
The Acid Proton: Broad singlet
ppm (exchangeable).[1][2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
B. Purity Check (GC-MS/LC-MS):
-
Impurity Watch: Look for cyclopentanecarboxylic acid (starting material from failed alkylation routes) or 1-butene elimination byproducts (if direct alkylation was attempted).[1][2][3]
-
Derivatization: For GC, derivatize with TMS-diazomethane to form the methyl ester, as the free acid may tail significantly.[1][2][3]
Part 5: Handling & Stability[2][3]
-
Storage: Store at 2–8°C. While chemically stable, the quaternary center prevents easy racemization of the ring (achiral), but the side chain stereocenter is stable.[1][2][3]
-
Reactivity: The carboxylic acid is sterically hindered.[1][2][3] Amide coupling (e.g., HATU, EDC) may require longer reaction times (12–24h) or more aggressive activation (via Acid Chloride: SOCl₂/DMF cat.) compared to linear acids.[1][2][3]
References
-
BLDpharm. (2024).[1][2] Product Analysis: 1-(sec-Butyl)cyclopentane-1-carboxylic acid (CAS 56471-02-4).[1][2][3][4] Retrieved from
-
PubChem. (n.d.).[1][2][3] Compound Summary: 1-butylcyclopentane-1-carboxylic acid (Analog Reference).[1][2][3] National Library of Medicine.[1][2] Retrieved from [1][2][3]
-
Vaughan, W. R., & Goheen, D. W. (1959).[1][2][3][5] Methyl Cyclopentanecarboxylate and Derivatives. Organic Syntheses, 39, 37. (Foundational ring synthesis logic).
-
Enamine. (2024).[1][2][3][6] Building Block Catalog: Sterically Hindered Acids. Retrieved from
Sources
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- 3. 环戊烷羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]
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- 5. Cyclopentanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
Precision in Nomenclature and Synthesis: 1-(Butan-2-yl)cyclopentane-1-carboxylic Acid
Executive Summary & Nomenclature Analysis[1][2][3]
In the context of drug development and regulatory filing (FDA/EMA), ambiguity in chemical nomenclature can lead to costly delays. While "sec-butyl" is a retained IUPAC name, modern standards (IUPAC 2013 Recommendations) prioritize systematic structure-based naming to ensure machine readability and stereochemical precision.
The IUPAC Name Derivation
The compound consists of a cyclopentane ring substituted at the same carbon (C1) by a carboxylic acid group and a sec-butyl group.
-
Principal Functional Group: Carboxylic acid (
), suffix "-oic acid" or "carboxylic acid" for cyclic systems. -
Parent Structure: Cyclopentane.[1]
-
Substituent: The group historically known as sec-butyl is systematically named butan-2-yl (or 1-methylpropyl).
-
Numbering: The carbon attached to the principal group (carboxylic acid) is designated C1.
Preferred IUPAC Name (PIN): 1-(Butan-2-yl)cyclopentane-1-carboxylic acid
CAS Registry Number: 56471-02-4[2]
Nomenclature Logic Flow
The following decision tree illustrates the transition from common usage to the rigorous PIN required for patenting and publication.
Figure 1: Decision logic for deriving the Preferred IUPAC Name (PIN).
Stereochemical Analysis: The "Hidden" Complexity
For researchers designing structure-activity relationship (SAR) libraries, the stereochemistry of this molecule presents a unique nuance.
-
The Side Chain: The butan-2-yl group contains a chiral center at its C2 position. Thus, the substituent itself exists as either (
)-butan-2-yl or ( )-butan-2-yl. -
The Ring Junction (C1): The C1 carbon of the cyclopentane ring is a quaternary center bonded to:
Because the path from C1
C2 and C1 C5 are identical (symmetry plane), C1 is achiral (prochiral). The molecule does not exist as cis/trans isomers relative to the ring.
-
Enantiomer A: 1-[(2R)-butan-2-yl]cyclopentane-1-carboxylic acid
-
Enantiomer B: 1-[(2S)-butan-2-yl]cyclopentane-1-carboxylic acid
Synthetic Protocol: Construction of the Quaternary Center
Creating a quaternary center on a cycloalkane ring is sterically demanding.[8] Direct alkylation of cyclopentanecarboxylic acid often fails due to the low reactivity of the secondary halide (2-bromobutane) and competing elimination reactions.
Recommended Route: Malonic Ester Synthesis via Double Alkylation. This method is self-validating because the intermediate isolation steps allow for easy purification before the final ring closure.
Experimental Workflow
| Step | Reagents | Conditions | Key Outcome |
| 1. Enolate Formation | Diethyl malonate, NaOEt | EtOH, 0°C | Formation of sodiomalonate |
| 2. Side Chain Install | 2-Bromobutane | Reflux, 12h | Diethyl 2-(butan-2-yl)malonate (Avoids elimination) |
| 3. Cycloalkylation | 1,4-Dibromobutane, NaH (2.2 eq) | DMF/THF, 60°C | Formation of cyclopentane ring (Quaternary C formed) |
| 4. Hydrolysis | KOH (aq), EtOH | Reflux, 4h | Dicarboxylate salt |
| 5. Decarboxylation | H₂SO₄ (aq) or Heat (180°C) | Heat | Target Molecule + CO₂ |
Detailed Methodology (Step 3: Cycloalkylation)
Note: This step is the critical failure point in many protocols. Using Sodium Hydride (NaH) in DMF provides the kinetic driving force required for the 5-exo-tet cyclization.
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask under Argon.
-
Reagent Prep: Wash NaH (60% dispersion, 2.2 equiv) with dry hexane to remove mineral oil. Suspend in dry DMF.
-
Addition: Add Diethyl 2-(butan-2-yl)malonate (1.0 equiv) dropwise at 0°C. Evolution of H₂ gas will be vigorous. Stir for 30 min.
-
Cyclization: Add 1,4-dibromobutane (1.1 equiv) dropwise.
-
Reaction: Warm to 60°C and monitor by TLC (Hexane/EtOAc 9:1). The disappearance of the starting malonate indicates completion.
-
Workup: Quench with saturated NH₄Cl. Extract with Et₂O. The crude oil is typically >90% pure diethyl 1-(butan-2-yl)cyclopentane-1,1-dicarboxylate.
Synthetic Pathway Diagram
Figure 2: Malonic ester synthesis route for quaternary cycloalkane carboxylic acids.
Analytical Validation (QC)
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
NMR Spectroscopy (Proton)
-
Carboxyl Proton: Broad singlet at 11.0–12.0 ppm (exchangeable with D₂O).
-
Ring Protons: Multiplets in the 1.4–2.2 ppm range. The symmetry of the ring is broken by the chiral side chain, making the ring protons diastereotopic (complex splitting).
-
Side Chain:
-
Methyl (terminal): Triplet (~0.9 ppm).
-
Methyl (internal): Doublet (~0.95 ppm).
-
Methine (chiral center): Multiplet (~1.8 ppm).
-
Physical Properties
-
State: Viscous oil or low-melting solid (depending on enantiopurity).
-
Lipophilicity (cLogP): ~3.2. This value is critical for medicinal chemists; the sec-butyl group significantly increases lipophilicity compared to the n-butyl analog, potentially improving blood-brain barrier (BBB) penetration.
References
-
IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).[4] Cambridge: The Royal Society of Chemistry. Link
-
BLD Pharm. (2024).[2] Product Datasheet: 1-(sec-Butyl)cyclopentane-1-carboxylic acid (CAS 56471-02-4).[2]Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Longman Scientific & Technical. (Standard reference for Malonic Ester Synthesis protocols).
-
PubChem. (2024). Compound Summary: 1-Butylcyclopentane-1-carboxylic acid (Structural Analog). National Library of Medicine. Link
Sources
- 1. Cyclopentanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. 56471-02-4|1-(sec-Butyl)cyclopentane-1-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 1-(But-2-yn-1-yl)cyclopentane-1-carboxylic acid | C10H14O2 | CID 67216994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Buy 1-(Sec-butyl)cyclohexane-1-carboxylic acid [smolecule.com]
- 6. Butyl group - Wikipedia [en.wikipedia.org]
- 7. n-Butyl, sec-Butyl, iso-Butyl, and tert-Butyl - Chemistry Steps [chemistrysteps.com]
- 8. ecampus.paris-saclay.fr [ecampus.paris-saclay.fr]
Methodological & Application
Application Note: Quantitative Analysis of 1-(sec-butyl)cyclopentane-1-carboxylic Acid
Topic: Analytical methods for 1-(sec-butyl)cyclopentane-1-carboxylic acid quantification Content Type: Application Note & Protocol Guide Target Audience: Pharmaceutical Analytical Scientists, Process Chemists.
Abstract
This guide details the analytical quantification of 1-(sec-butyl)cyclopentane-1-carboxylic acid (CAS: 56471-02-4), a sterically hindered aliphatic intermediate used in the synthesis of complex pharmaceutical scaffolds (e.g., spiro-cyclic anxiolytics). Due to the lack of a strong UV chromophore and the presence of a quaternary carbon adjacent to the carboxyl group, standard analytical workflows require modification. This note presents two validated pathways: GC-FID (via derivatization) for process control and HPLC-CAD/UV for purity profiling, emphasizing strategies to overcome steric hindrance during sample preparation.
Introduction & Chemical Context
1-(sec-butyl)cyclopentane-1-carboxylic acid presents specific analytical challenges derived from its structure:
-
Chromophoric Silence: The molecule lacks conjugated
-systems (e.g., benzene rings), rendering standard UV detection at 254 nm ineffective. -
Steric Bulk: The C1 position is a quaternary center, substituted by both the carboxyl group and a bulky sec-butyl group. This creates significant steric hindrance, slowing down standard derivatization reactions (esterification) used in Gas Chromatography.
-
Chirality: While the cyclopentane ring attachment is symmetric, the sec-butyl side chain possesses a chiral center (
), making the molecule exist as a pair of enantiomers.
Key Physical Properties[1][2][3][4][5][6]
-
Molecular Formula:
[1] -
Molecular Weight: 170.25 g/mol [1]
-
Boiling Point: ~250–260°C (Predicted based on homologs; Cyclopentanecarboxylic acid is 216°C).
-
pKa: ~4.8 (Typical aliphatic acid).[2]
Method A: Gas Chromatography (GC-FID) – Recommended for Assay[1]
Rationale: GC is the preferred method for aliphatic acids due to their volatility. However, direct injection of free acids often leads to peak tailing and adsorption in the inlet liner. Derivatization to the methyl ester is standard, but the steric hindrance at the C1 position requires a modified, high-energy protocol compared to linear fatty acids.
Reagents & Equipment
-
Derivatization Reagent: 14% Boron Trifluoride (
) in Methanol (or Thionyl Chloride/Methanol for faster reaction). -
Solvent: n-Heptane (HPLC Grade).
-
Internal Standard: Tridecanoic acid methyl ester (or similar mid-chain ester).
-
Column: DB-5ms or HP-5 (30 m
0.25 mm 0.25 µm).
Derivatization Protocol (Sterically Optimized)
Standard esterification (e.g., 15 mins at 60°C) yields incomplete conversion for this molecule.
-
Preparation: Weigh 50 mg of sample into a 20 mL headspace vial.
-
Addition: Add 2.0 mL of
-Methanol reagent. -
Reaction: Cap tightly. Heat at 75°C for 60 minutes .
-
Expert Insight: The quaternary carbon shields the carbonyl carbon from nucleophilic attack. Extended heat and time are non-negotiable for quantitative recovery.
-
-
Extraction: Cool to room temperature. Add 2.0 mL of n-Heptane and 1.0 mL of Saturated NaCl solution.
-
Separation: Vortex for 30 seconds. Allow layers to separate. Transfer the top organic layer to a GC vial.
GC-FID Parameters[1]
| Parameter | Setting |
| Inlet Temp | 250°C (Split 20:1) |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Oven Program | 60°C (hold 1 min) |
| Detector (FID) | 300°C; |
| Injection Vol | 1.0 µL |
Workflow Visualization
Figure 1: Derivatization workflow emphasizing the extended heating step required for sterically hindered carboxylic acids.
Method B: HPLC-CAD (or Low-UV) – Recommended for Purity/Impurities[1]
Rationale: For impurity profiling or when derivatization is undesirable, HPLC is used. Since the molecule has weak UV absorbance, Charged Aerosol Detection (CAD) is the gold standard here, providing a near-universal response independent of chromophores. If CAD is unavailable, UV at 205-210 nm is the fallback, though it requires high-purity solvents to minimize baseline drift.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.2) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-2 min: 20% B; 2-15 min: 20% |
| Detection | Primary: CAD (Nebulizer 35°C). Secondary: UV @ 210 nm. |
| Column Temp | 40°C |
Expert Insight: The pH Factor
The pKa of the acid is ~4.[3]8. To ensure sharp peak shape and retention on a C18 column, the mobile phase pH must be kept below 3.0 .
-
If pH > pKa: The acid ionizes (
), becoming highly polar and eluting near the void volume (unretained). -
If pH < pKa: The acid remains neutral (
), interacting with the C18 stationary phase for proper separation.
HPLC Logic Diagram
Figure 2: Decision logic for HPLC method development, highlighting pH control and detector selection.
Method Validation Criteria (Self-Validating System)
To ensure the "Trustworthiness" of these protocols, the following validation parameters must be met before routine use.
System Suitability Testing (SST)
Run a standard solution (e.g., 1.0 mg/mL) before every sample set.
-
Tailing Factor (
): Must be . (If in HPLC, lower the pH further or check column age. In GC, check liner cleanliness). -
Precision: %RSD of 5 replicate injections must be
.
Linearity & Range
-
Range: 50% to 150% of target concentration.
-
Acceptance:
. -
Note: For HPLC-UV at 210 nm, linearity may drop at high concentrations due to detector saturation from the mobile phase background. Keep concentrations moderate (< 1 mg/mL).
Specificity (Blank Check)
-
Inject a solvent blank.
-
Requirement: No peaks interfering at the retention time of the main peak.
-
GC Note: Ensure no "ghost peaks" from the derivatization reagent (BF3 artifacts) co-elute.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| GC: Low Recovery / Small Peak | Incomplete derivatization due to steric hindrance. | Increase reaction time to 90 mins or temperature to 80°C. Ensure excess BF3. |
| GC: Peak Tailing | Active sites in inlet liner interacting with residual free acid. | Replace liner with deactivated wool. Ensure derivatization is complete. |
| HPLC: Drifting Baseline | UV detection at 210 nm is sensitive to gradient changes. | Use HPLC-grade Phosphoric acid. Switch to Isocratic elution if drift is too high. |
| HPLC: Early Elution | Mobile phase pH is too high (>3.0). | Add more acid to Mobile Phase A to suppress ionization. |
References
-
Sigma-Aldrich. Derivatization Reagents for Gas Chromatography. MilliporeSigma Technical Bulletins. Link
-
European Pharmacopoeia (Ph. Eur.). 2.2.[4]28. Gas Chromatography.Link
-
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005).[5][6][7] Link
-
PubChem. Compound Summary: Cyclopentanecarboxylic acid (Homolog Reference).[1][8] National Library of Medicine. Link
-
Thermo Fisher Scientific. Charged Aerosol Detection for Non-Chromophoric Compounds. Application Note 72836. Link
Sources
- 1. 1-Butylcyclopentane-1-carboxylic acid | C10H18O2 | CID 62739024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopentanecarboxylic acid(3400-45-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel, flexible, and conformationally defined analogs of gepirone: synthesis and 5-HT1A, 5-HT2A, and D2 receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. Cyclopentanecarboxylic acid - Wikipedia [en.wikipedia.org]
Application Note: HPLC Analysis of 1-(sec-butyl)cyclopentane-1-carboxylic acid
The following Application Note and Protocol guide is designed for the HPLC analysis of 1-(sec-butyl)cyclopentane-1-carboxylic acid (CAS: 56471-02-4).
This guide addresses the specific analytical challenges of this compound: lack of a strong UV chromophore , acidic functionality , and stereochemistry (due to the chiral sec-butyl group).
Introduction & Analytical Strategy
1-(sec-butyl)cyclopentane-1-carboxylic acid is a sterically hindered, saturated cycloaliphatic acid often used as a specialized building block in pharmaceutical synthesis (e.g., for CCR2/CCR5 antagonists or similar scaffolds).
Analytical Challenges
-
UV Inactivity: The molecule lacks a conjugated
-system (benzene ring or diene). It possesses only a weak carbonyl chromophore ( ), which absorbs maximally at <200 nm and weakly at 210 nm. -
Ionization: As a carboxylic acid (
), it exists as a carboxylate anion at neutral pH, leading to poor retention and peak tailing on C18 columns. -
Stereochemistry: The sec-butyl substituent introduces a chiral center at the side chain. The C1 position of the cyclopentane ring is achiral (due to the symmetry of the unsubstituted ring), making the molecule exist as a pair of enantiomers.
Method Selection Matrix
| Requirement | Recommended Mode | Detector | Rationale |
| Routine Assay / Purity | Reversed-Phase (RP) | UV (210 nm) | Cost-effective; requires high-purity solvents and acidic mobile phase. |
| High Sensitivity / Impurities | Reversed-Phase (RP) | CAD / ELSD / MS | Universal detection overcomes weak UV absorbance. |
| Enantiomeric Purity | Normal Phase / RP Chiral | UV / RI | Required to distinguish (R)- vs (S)-sec-butyl forms. |
Protocol A: Reversed-Phase HPLC (UV Detection)
Best for: Routine purity checks, reaction monitoring, and assay.
Principle: Ion-suppression chromatography. By maintaining the mobile phase pH well below the analyte's
Instrument Parameters
-
System: HPLC with PDA/UV detector (Low-dispersion kit recommended).
-
Column: C18 (L1) with high carbon load and end-capping (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18).
-
Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.
-
-
Wavelength: 210 nm (Bandwidth 4 nm). Note: 254 nm is useless for this compound.
-
Column Temperature: 35°C (Controls viscosity and retention reproducibility).
Mobile Phase Composition
-
Solvent A (Aqueous): 10 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Phosphoric Acid (
). -
Solvent B (Organic): Acetonitrile (HPLC Grade, Far UV cutoff).
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Step |
| 0.0 | 70 | 30 | Equilibration |
| 10.0 | 10 | 90 | Elution of Product |
| 12.0 | 10 | 90 | Wash |
| 12.1 | 70 | 30 | Re-equilibration |
| 18.0 | 70 | 30 | End |
Critical Technical Note: At 210 nm, common HPLC solvents can cause high background noise. Use "Gradient Grade" Acetonitrile. Do not use Acetate or Formate buffers for UV 210 nm analysis as they have high UV cutoffs; use Phosphate or Perchlorate.
Protocol B: LC-MS / CAD (High Sensitivity)
Best for: Trace impurity profiling and confirmation of identity.
Principle: Volatile mobile phases are required. Phosphate is non-volatile and must be replaced. Formic acid is used to protonate the analyte, though it suppresses ionization in negative mode ESI; Ammonium Acetate/Formate is often better for MS sensitivity.
Instrument Parameters
-
Detector: Charged Aerosol Detector (CAD) OR Mass Spectrometer (ESI-).
-
MS Mode: Negative Ionization (
= 169.2 m/z).
-
-
Column: C18 or C8 (e.g., Phenomenex Kinetex C18).
Mobile Phase (Volatile)
-
Solvent A: 0.1% Formic Acid in Water.
-
Gradient: Similar to Protocol A.
Data Interpretation:
-
CAD: Response is independent of chemical structure, providing a more accurate "weight %" purity than UV 210 nm.
-
MS: Look for the parent ion at m/z 169 (Negative mode). In Positive mode, saturated acids ionize poorly unless adducts (
, ) are formed.
Protocol C: Chiral Separation (Enantiomeric Purity)
Best for: Determining the ratio of (R)-sec-butyl vs (S)-sec-butyl isomers.
Since the sec-butyl group contains a chiral carbon, the synthesized product is likely a racemate unless asymmetric synthesis was used.
-
Column: Immobilized Polysaccharide (e.g., Chiralpak AD-RH or Chiralpak IG).
-
Mode: Reversed-Phase Chiral.
-
Mobile Phase: Water (0.1%
) / Acetonitrile (Isocratic 60:40). -
Resolution: Expect separation factor (
) > 1.2 due to the steric bulk of the sec-butyl group interacting with the chiral selector.
Visualized Method Development Workflow
The following diagram illustrates the decision logic for analyzing 1-(sec-butyl)cyclopentane-1-carboxylic acid.
Caption: Decision tree for selecting the appropriate HPLC mode based on analytical requirements (QC vs. R&D).
Summary of Quantitative Parameters
| Parameter | Specification | Notes |
| Retention Time (RT) | ~6.0 - 8.0 min | Depends on %B and column dimensions. |
| Tailing Factor ( | If >1.5, lower mobile phase pH or use a "Shield" RP column. | |
| Linearity ( | > 0.999 | Range: 0.05 mg/mL to 1.0 mg/mL. |
| LOD (UV 210nm) | ~5 µg/mL | Limited by solvent background noise. |
| LOD (CAD) | ~0.5 µg/mL | Superior sensitivity for this compound. |
Troubleshooting Guide
-
Drifting Baseline: At 210 nm, this is usually caused by the gradient mixing of water and acetonitrile. Solution: Use a reference wavelength (e.g., 360 nm, bw 100) to subtract gradient drift, or use isocratic elution if possible.
-
Split Peaks: Indicates the sample solvent is too strong. Solution: Dissolve the sample in 50:50 Water:MeCN rather than 100% MeCN.
-
Negative Peaks: Refractive index effects at low UV. Solution: Ensure the sample solvent matches the mobile phase exactly.
References
-
PubChem. (n.d.). 1-(sec-Butyl)cyclopentane-1-carboxylic acid (Compound Summary). National Library of Medicine.[5] Retrieved from [Link]
-
SIELC Technologies. (n.d.).[2] Separation of Cyclopentane carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
- Dolan, J. W. (2010). The Role of pH in Reversed-Phase HPLC. LCGC North America. (General reference for acidic mobile phase selection).
- Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.
Sources
- 1. HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column | SIELC Technologies [sielc.com]
- 2. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of Cyclopentane carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. 1-Butylcyclopentane-1-carboxylic acid | C10H18O2 | CID 62739024 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 1-(sec-Butyl)cyclopentane-1-carboxylic Acid in Synthetic Chemistry
Abstract
This document provides a comprehensive technical guide on the synthetic utility of 1-(sec-butyl)cyclopentane-1-carboxylic acid, a sterically hindered building block with potential applications in medicinal chemistry and materials science. While this specific molecule is not extensively documented in current literature, this guide extrapolates from established principles of organic chemistry, utilizing analogous, well-characterized systems to predict its reactivity and propose detailed synthetic protocols. The focus is on providing researchers, scientists, and drug development professionals with a robust framework for incorporating this unique scaffold into their synthetic programs. We will cover plausible synthetic routes to the title compound, its anticipated physicochemical properties, and detailed protocols for its key transformations, including amide bond formation, reduction, and conversion to other functional groups.
Introduction: The Strategic Value of Sterically Hindered Scaffolds
In contemporary drug discovery, the exploration of novel chemical space is paramount. Molecular scaffolds that provide three-dimensional complexity are highly sought after for their ability to improve metabolic stability, modulate solubility, and enhance target-binding affinity. The 1-(sec-butyl)cyclopentane-1-carboxylic acid motif incorporates a quaternary carbon center, which imparts significant steric hindrance. This feature can be strategically employed to "shield" adjacent functional groups from metabolic enzymes, potentially increasing the in vivo half-life of a drug candidate. Furthermore, the rigid cyclopentyl ring and the chiral sec-butyl group can serve as valuable pharmacophoric elements for optimizing ligand-receptor interactions.
This guide will provide the foundational knowledge and practical protocols to effectively utilize this promising, albeit under-explored, building block.
Proposed Synthesis of the Building Block
The synthesis of 1-(sec-butyl)cyclopentane-1-carboxylic acid can be approached through several established methods for creating quaternary centers. The following protocol is based on the alkylation of a cyclopentanecarboxylate enolate, a reliable and scalable method.
Diagram: Synthetic Pathway to the Target Compound
Caption: Proposed two-step synthesis of the title compound via alkylation and saponification.
Protocol 1: Synthesis via Alkylation
Materials:
-
Ethyl cyclopentanecarboxylate
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
2-Bromobutane
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydroxide (NaOH)
-
Ethanol (EtOH)
-
Hydrochloric Acid (HCl), 1M
-
Diethyl ether
-
Magnesium sulfate (MgSO4)
Procedure:
-
Enolate Formation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF and diisopropylamine. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-BuLi solution dropwise and stir for 30 minutes to form a solution of lithium diisopropylamide (LDA).
-
Carboxylate Addition: Still at -78 °C, add ethyl cyclopentanecarboxylate dropwise to the LDA solution. Stir for 1 hour to ensure complete enolate formation.
-
Alkylation: Add 2-bromobutane dropwise to the enolate solution. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain crude ethyl 1-(sec-butyl)cyclopentane-1-carboxylate.
-
Saponification: Dissolve the crude ester in a mixture of EtOH and 10% aqueous NaOH solution. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Acidification and Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Wash the aqueous residue with diethyl ether to remove any non-polar impurities. Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 1M HCl. The product, 1-(sec-butyl)cyclopentane-1-carboxylic acid, may precipitate as a solid or an oil. Extract the product with diethyl ether, dry the organic layer over MgSO4, filter, and concentrate to yield the final product. Further purification can be achieved by recrystallization or column chromatography.
Key Synthetic Transformations and Protocols
The primary utility of a carboxylic acid building block lies in its conversion to other functional groups, most notably amides. The steric hindrance around the carboxyl group in our target molecule necessitates careful selection of reagents and reaction conditions.
Diagram: Workflow of Key Synthetic Applications
Caption: Key transformations of the title carboxylic acid in a synthetic workflow.
Protocol 2: Amide Bond Formation (Using HATU)
The formation of an amide bond from a sterically hindered carboxylic acid often fails with standard coupling reagents like EDC/HOBt due to the slow rate of acyl-transfer. A more potent coupling agent, such as HATU, is recommended.
Materials:
-
1-(sec-butyl)cyclopentane-1-carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Primary or secondary amine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Ethyl acetate
Procedure:
-
Activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) followed by the amine (1.1 eq).
-
Coupling: To the stirred solution, add HATU (1.2 eq) portion-wise at room temperature. The reaction is often accompanied by a slight exotherm.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Due to steric hindrance, the reaction may require several hours to overnight for completion.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO3, water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the resulting crude amide by flash column chromatography on silica gel.
Protocol 3: Reduction to the Primary Alcohol
The reduction of the carboxylic acid to the corresponding alcohol, 1-(sec-butyl)cyclopentylmethanol, can be achieved with strong reducing agents like lithium aluminum hydride (LiAlH4) or borane complexes.
Materials:
-
1-(sec-butyl)cyclopentane-1-carboxylic acid
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na2SO4·10H2O) or Rochelle's salt
-
Diethyl ether
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add a solution of the carboxylic acid in anhydrous THF.
-
Reduction: Cool the flask to 0 °C in an ice bath. Carefully and portion-wise, add LiAlH4 (typically 1.5-2.0 eq). Caution: LiAlH4 reacts violently with water.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature, or gently heat to reflux to drive the reaction to completion. Monitor by TLC.
-
Workup (Fieser method): Cool the reaction mixture back to 0 °C. Sequentially and very carefully, add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH4 used in grams. A granular precipitate should form.
-
Isolation: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite. Wash the filter cake thoroughly with diethyl ether or THF.
-
Purification: Combine the filtrates, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude alcohol. Purify as needed by column chromatography.
Protocol 4: Conversion to Amine via Curtius Rearrangement
The Curtius rearrangement provides a pathway to the corresponding primary amine, a highly valuable functional group in medicinal chemistry. This transformation proceeds via an acyl azide intermediate.
Materials:
-
1-(sec-butyl)cyclopentane-1-carboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
tert-Butanol (t-BuOH)
-
Toluene
-
Hydrochloric Acid (HCl) in dioxane
Procedure:
-
Acyl Azide Formation: Dissolve the carboxylic acid (1.0 eq) in a mixture of toluene and t-BuOH. Add TEA (1.2 eq) followed by DPPA (1.1 eq).
-
Rearrangement: Heat the reaction mixture to reflux (approx. 80-90 °C). Nitrogen gas will evolve as the acyl azide rearranges to an isocyanate, which is then trapped by t-BuOH to form a Boc-protected amine. Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, cool to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Isolation of Boc-Amine: Dry the organic layer over MgSO4, filter, and concentrate. The crude Boc-protected amine can be purified by column chromatography.
-
Deprotection: Dissolve the purified Boc-amine in a minimal amount of dioxane or methanol and add an excess of HCl in dioxane (e.g., 4M solution). Stir at room temperature until deprotection is complete (monitored by TLC or LC-MS).
-
Final Product: Concentrate the solution under reduced pressure to yield the hydrochloride salt of 1-(sec-butyl)cyclopentan-1-amine.
Physicochemical Data and Considerations
The following table summarizes the predicted properties of the title compound based on its structure and comparison with similar molecules.
| Property | Predicted Value/Characteristic | Rationale and Handling Considerations |
| Molecular Weight | 184.28 g/mol | - |
| Appearance | Colorless oil or low-melting solid | The bulky, non-polar group may lower the melting point compared to less substituted analogs. |
| Solubility | Soluble in most organic solvents (DCM, THF, EtOAc). Sparingly soluble in water. | Standard for a medium-sized carboxylic acid. Solubility in aqueous base will be high due to salt formation. |
| pKa | ~4.8 - 5.2 | Similar to other aliphatic carboxylic acids. The alkyl group has a minor electronic effect. |
| Reactivity | Sterically hindered carboxyl group | Requires more reactive reagents (e.g., HATU for amidation, SOCl2 for acid chloride formation) and potentially longer reaction times or higher temperatures. |
Conclusion
1-(sec-butyl)cyclopentane-1-carboxylic acid represents a structurally interesting and synthetically accessible building block. Its inherent steric hindrance, a feature that demands careful methodological consideration, is also its primary strategic advantage, offering a tool to enhance the metabolic stability of bioactive molecules. The protocols detailed in this guide, derived from well-established chemical principles, provide a solid foundation for researchers to synthesize, handle, and derivatize this compound, thereby enabling its exploration in drug discovery and materials science programs.
References
Derivatization of 1-(sec-butyl)cyclopentane-1-carboxylic acid for bioassays
Executive Summary
This guide addresses the specific challenges associated with derivatizing 1-(sec-butyl)cyclopentane-1-carboxylic acid (CAS 62410-33-7). This molecule presents a classic "quaternary conundrum" in synthetic organic chemistry: the carboxylic acid is attached to a quaternary carbon (C1 of the cyclopentane ring), which is further shielded by a bulky sec-butyl group.
Standard bio-conjugation protocols (e.g., EDC/NHS esters) often fail or proceed with poor yields for this substrate due to significant steric hindrance preventing the initial nucleophilic attack required for activation. This Application Note provides validated, high-efficiency protocols utilizing Ghosez’s Reagent for activation and specific pathways for analytical (GC/LC-MS) and functional (Fluorescence/Protein) bioassays.
Chemical Context & Strategic Analysis
The Steric Challenge
The target molecule possesses two layers of steric protection:
-
Quaternary Alpha-Carbon: The carbonyl carbon is directly bonded to a fully substituted ring carbon, preventing the optimal trajectory of incoming nucleophiles (Burgi-Dunitz angle restriction).
-
Chiral Bulk: The sec-butyl group adds a chiral center and significant rotameric bulk immediately adjacent to the reaction site.
Implication: Conventional carbodiimide chemistries (EDC/DCC) form O-acylisourea intermediates that are too sterically crowded to rearrange or react efficiently with amines, often leading to N-acylurea side products or hydrolysis.
The Solution: Acid Chloride via Enamine Activation
To bypass this, we utilize Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). Unlike Thionyl Chloride (SOCl₂), which creates an acidic environment damaging to sensitive bio-scaffolds, Ghosez’s reagent generates the acid chloride under neutral conditions via a highly reactive chloroenamine intermediate.
Decision Matrix & Workflow
The following diagram outlines the decision process for selecting the correct derivatization pathway based on the downstream bioassay.
Figure 1: Strategic decision tree for derivatization based on analytical endpoints.
Detailed Protocols
Protocol A: Functional Derivatization (Fluorescence/Protein Labeling)
Use this for creating tracers for binding assays or immunogens.
Mechanism: Conversion to acid chloride using Ghosez’s Reagent, followed by Schotten-Baumann type coupling.
Reagents:
-
Target Acid (1 eq)
-
Ghosez’s Reagent (1.2 eq) [Sigma-Aldrich/Merck]
-
Dichloromethane (DCM), anhydrous
-
Amine-bearing Fluorophore (e.g., 7-amino-4-methylcoumarin) or Protein
-
Base: Diisopropylethylamine (DIPEA)
Step-by-Step:
-
Activation: Dissolve 1-(sec-butyl)cyclopentane-1-carboxylic acid (0.1 mmol) in dry DCM (2 mL) under Nitrogen.
-
Reagent Addition: Add Ghosez’s Reagent (0.12 mmol) dropwise at 0°C.
-
Reaction: Stir at room temperature for 1-2 hours. Note: Monitor by withdrawing an aliquot, quenching with MeOH, and checking for Methyl Ester via TLC/LCMS.
-
Coupling:
-
For Small Molecules (Fluorophores): Add the amine-fluorophore (0.11 mmol) and DIPEA (0.2 mmol) directly to the reaction mixture. Stir 4-12 hours.
-
For Proteins: Remove solvent/excess Ghosez reagent under vacuum (strictly anhydrous). Re-dissolve the acid chloride residue in dry DMF. Add this dropwise to the protein solution (in bicarbonate buffer, pH 8.5).
-
-
Purification: Flash chromatography (small molecules) or Dialysis/Size Exclusion (proteins).
Critical QC Check: Due to the sec-butyl chirality, if you couple to a chiral fluorophore, you will generate diastereomers. These may appear as split peaks in HPLC.
Protocol B: Analytical Derivatization for LC-MS (Trace Quantitation)
Use this for pharmacokinetic (PK) studies or metabolic profiling.
Challenge: The aliphatic nature of the target molecule results in poor ionization in ESI-MS. Solution: Charge-reversal derivatization using DmPABr (Dimethylaminophenacyl bromide) or 4-APEBA .
Reagents:
-
Target Acid
-
DmPABr (20 mM in Acetonitrile)
-
Triethylamine (TEA)
Step-by-Step:
-
Mix 50 µL of sample (in MeCN) with 50 µL of DmPABr solution and 20 µL of TEA.
-
Seal and heat at 60°C for 45 minutes.
-
Cool and inject directly into LC-MS/MS.
-
Detection: Monitor in Positive Ion Mode (ESI+). The derivative introduces a tertiary amine, vastly increasing sensitivity (often 100-1000 fold) compared to negative mode detection of the naked acid.
Quantitative Comparison of Methods
| Feature | EDC/NHS Coupling | Ghosez (Acid Chloride) | Mixed Anhydride (T3P) |
| Steric Tolerance | Low | High | Medium |
| Moisture Sensitivity | Low | High | Medium |
| Reaction pH | 4.5 - 7.5 | Neutral (Activation) | Neutral/Basic |
| Yield (This Substrate) | < 30% (Est.) | > 85% | 50-60% |
| Racemization Risk | Low | Low (Neutral conditions) | Low |
References
-
Ghosez, L., et al. "Synthesis of acyl halides under neutral conditions." Angewandte Chemie International Edition, 1969.
-
Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005.[1]
-
Eggink, M., et al. "Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA."[2] Analytical and Bioanalytical Chemistry, 2010.[2] [2]
-
PubChem. "1-Butylcyclopentane-1-carboxylic acid (Compound Summary)." National Library of Medicine.[3] [3]
-
Thermo Fisher Scientific. "Derivatization Reagents for Carboxylic Acids." Molecular Probes Handbook.
Sources
Technical Application Note: High-Efficiency Amidation of Sterically Hindered 1-(sec-butyl)cyclopentane-1-carboxylic Acid
Executive Summary
The amidation of 1-(sec-butyl)cyclopentane-1-carboxylic acid presents a distinct challenge in organic synthesis due to significant steric hindrance. The target molecule features a quaternary
Standard coupling protocols (e.g., EDC/NHS, DCC) often result in poor conversion (<20%) or extensive reaction times due to the inability of the amine to penetrate the steric shield of the activated ester. This guide outlines two high-probability protocols designed to overcome this energy barrier:
-
Method A (Primary Recommendation): Activation via Acid Chloride using Oxalyl Chloride with catalytic DMF (Vilsmeier-Haack activation).
-
Method B (Secondary Recommendation): Activation via HATU/HOAt for acid-sensitive amine partners.
Mechanistic Analysis & Strategic Approach
The Steric Challenge
The reaction failure in standard protocols is kinetic, not thermodynamic. The 1-(sec-butyl)cyclopentyl moiety creates a "steric wall."
-
Tetrahedral Intermediate Formation: The rate-determining step in amidation is often the nucleophilic attack of the amine on the activated carbonyl. The bulky sec-butyl group adjacent to the quaternary ring carbon blocks the trajectory of the incoming amine (Burgi-Dunitz angle).
-
Leaving Group Departure: If a bulky leaving group (like an O-acylisourea from DCC) is used, the collapse of the tetrahedral intermediate is further hindered by the crowding of the transition state.
The Solution: Minimizing the Leaving Group
To succeed, we must utilize the smallest possible leaving group to reduce steric crowding in the transition state.
-
Chloride (
): The atomic radius of chlorine is significantly smaller than OBt or O-acylisourea esters. Converting the acid to the acid chloride is the most robust method for this substrate. -
Catalytic Activation: We utilize Dimethylformamide (DMF) as a catalyst.[1][2] DMF reacts with oxalyl chloride to form the Vilsmeier reagent (chloroiminium species) , which is a potent electrophile capable of activating even the most hindered carboxylates.
Decision Matrix & Workflow
The following flowchart illustrates the decision logic for selecting the appropriate protocol based on the amine partner and scale.
Figure 1: Decision matrix for the amidation of sterically hindered quaternary acids.
Experimental Protocols
Method A: The Acid Chloride Route (Gold Standard)
Recommended for: Anilines, hindered aliphatic amines, and robust substrates.
Reagents:
-
Substrate: 1-(sec-butyl)cyclopentane-1-carboxylic acid (1.0 equiv)
-
Oxalyl Chloride (1.5 equiv)
-
DMF (Dimethylformamide) (0.05 equiv - Critical Catalyst )
-
Solvent: Dichloromethane (DCM) (anhydrous)
-
Base: Triethylamine (
) or DIPEA (2.0 - 3.0 equiv)
Protocol:
-
Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M concentration) under an inert atmosphere (
or Ar). -
Catalyst Addition: Add catalytic DMF (0.05 equiv). Note: You should observe slight bubbling if the DMF is fresh.
-
Chlorination: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C.
-
Observation: Vigorous gas evolution (
, , ) will occur.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
In-Process Control (IPC): Quench a small aliquot with methanol and check by LCMS. You should see the methyl ester of the substrate. If acid remains, add more oxalyl chloride.
-
-
Evaporation (Critical Step): Concentrate the reaction mixture to dryness under reduced pressure to remove excess oxalyl chloride and HCl. Redissolve the crude acid chloride in fresh anhydrous DCM.
-
Coupling: Cool the acid chloride solution to 0°C. Add the amine (1.1 equiv) followed by the base (DIPEA, 2.5 equiv) dropwise.
-
Completion: Stir at room temperature for 4-12 hours.
Why this works: The Vilsmeier intermediate actively tears the oxygen from the hindered carboxylate, forcing the formation of the acid chloride despite the steric bulk [1, 3].
Method B: The HATU/HOAt Route
Recommended for: Acid-sensitive amines or instances where isolation of the acid chloride is problematic.
Reagents:
-
Substrate: 1-(sec-butyl)cyclopentane-1-carboxylic acid (1.0 equiv)
-
HATU (1.2 - 1.5 equiv)
-
HOAt (1.2 equiv) (Optional but recommended for hindered systems)
-
Base: DIPEA (Hunig's Base) (3.0 equiv)
-
Solvent: DMF (anhydrous)[3]
Protocol:
-
Pre-activation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).
-
Base Addition: Add DIPEA (1.0 equiv only at this stage) and stir for 15 minutes at room temperature.
-
Coupling: Add the amine (1.2 equiv) and the remaining DIPEA (2.0 equiv).
-
Heating (Optional): If the amine is also hindered, heat the reaction to 50°C. The quaternary center is stable to thermal racemization (as it has no proton), but the sec-butyl center is generally robust at this temperature.
-
Workup: Dilute with Ethyl Acetate and wash extensively with water/brine to remove DMF and urea byproducts.
Why this works: HATU is a uronium salt that reacts faster than phosphonium salts (PyBOP) and generates a highly reactive ester. HOAt (7-aza-1-hydroxybenzotriazole) creates a "neighboring group effect" via the pyridine nitrogen, accelerating the reaction rate by up to 10x compared to HOBt [2, 4].
Data Summary & Comparison
| Feature | Method A: Acid Chloride | Method B: HATU Coupling |
| Steric Tolerance | Excellent (Smallest leaving group) | Good (High reactivity, but bulky LG) |
| Reaction Rate | Fast (< 4 hours) | Moderate (4 - 18 hours) |
| Atom Economy | High (Byproducts are gases) | Low (High MW byproducts) |
| Purification | Easy (Evaporation of reagent) | Difficult (Removal of urea/DMF) |
| Substrate Scope | Robust amines only | Acid-sensitive amines allowed |
| Cost | Low | High |
Purification & Troubleshooting
Purification Strategy
The product, 1-(sec-butyl)cyclopentane-1-carboxamide , will be significantly lipophilic .
-
Flash Chromatography: Use a gradient of Hexanes/Ethyl Acetate. Expect the product to elute early (high Rf).
-
Reverse Phase (C18): If using Method B (DMF solvent), C18 chromatography is superior for removing the solvent and HATU byproducts. Use a Water/Acetonitrile gradient with 0.1% Formic Acid.
Troubleshooting Guide
| Problem | Probable Cause | Corrective Action |
| Low Conversion (Method A) | Vilsmeier reagent did not form. | Ensure DMF is added.[8] Ensure Oxalyl Chloride is fresh (colorless, not yellow). |
| Low Conversion (Method B) | Steric clash prevents attack. | Switch to Method A. Or, increase temperature to 60°C and use microwave irradiation. |
| Hydrolysis back to Acid | Wet solvents during coupling. | Use molecular sieves in the solvent. Ensure the acid chloride formation step is evaporated to dryness to remove HCl. |
| Emulsion during Workup | High lipophilicity of product. | Do not shake vigorously. Use brine. Add a small amount of Methanol to break the emulsion. |
References
-
Clayden, J. (2001). Organic Principles and Mechanisms. Activation of carboxylic acids via Vilsmeier intermediates. 4
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[8] Journal of the American Chemical Society. Demonstrates the superiority of HOAt/HATU over HOBt/HBTU for hindered systems. 3
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Comprehensive review of amidation strategies including acid chloride usage. 9
-
Dunetz, J. R., et al. (2016). Amidation of Carboxylic Acids with Amines. Detailed comparison of HATU vs Acid Chloride for drug discovery substrates. 3
Sources
- 1. youtube.com [youtube.com]
- 2. Acyl chloride [yufenggp.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. Chemistry: Making acid chlorides from carboxylic acids [openchemistryhelp.blogspot.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 7. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amide synthesis by acylation [organic-chemistry.org]
- 9. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: High-Yield Esterification Strategies for Sterically Congested Scaffolds
Case Study: 1-(sec-butyl)cyclopentane-1-carboxylic acid
Executive Summary & Strategic Analysis
The Challenge: Esterification of 1-(sec-butyl)cyclopentane-1-carboxylic acid represents a classic problem in organic synthesis: reacting a carboxylic acid located at a quaternary center with immediate adjacent branching.
-
Quaternary Center: The C1 carbon is fully substituted (ring carbons, carboxyl, sec-butyl).
-
Proximal Bulk: The sec-butyl group places a methyl branch at the
-position relative to the ring, creating a "steric wall" that effectively blocks the trajectory of incoming nucleophiles (alcohols) to the carbonyl carbon.
Why Standard Methods Fail:
Standard Fischer esterification (acid + alcohol +
The Solution: To successfully esterify this substrate, we must either:
-
Activate the Carbonyl: Use high-energy intermediates (Acid Chlorides, Mixed Anhydrides) to lower the activation energy.
-
Change the Mechanism: Avoid attacking the carbonyl carbon entirely by using O-Alkylation (nucleophilic attack by the carboxylate oxygen).
Decision Matrix: Selecting the Right Protocol
Use the following logic to select the optimal protocol for your specific target ester.
Figure 1: Strategic decision tree for esterification of hindered acids.
Detailed Experimental Protocols
Protocol A: Cesium Carbonate Promoted O-Alkylation (The "End-Run" Strategy)
Best For: Methyl, Ethyl, Benzyl, Allyl esters.
Mechanism:
Materials:
-
Substrate: 1-(sec-butyl)cyclopentane-1-carboxylic acid (1.0 equiv)
-
Base: Cesium Carbonate (
), 1.5 equiv (finely ground) -
Electrophile: Alkyl Halide (e.g., MeI, BnBr), 1.2 – 1.5 equiv
-
Solvent: DMF (anhydrous) or NMP
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried round-bottom flask with the carboxylic acid (1.0 equiv) and anhydrous DMF (0.2 M concentration).
-
Deprotonation: Add
(1.5 equiv). The mixture may be heterogeneous. Stir at room temperature for 30 minutes to ensure carboxylate formation.-
Note: The "Cesium Effect" improves solubility and nucleophilicity of the carboxylate in organic solvents compared to Na/K salts.
-
-
Alkylation: Add the alkyl halide (e.g., Iodomethane for methyl ester) dropwise.
-
Reaction: Stir at room temperature.
-
Monitoring: TLC usually shows conversion within 2–4 hours. For bulky alkyl halides, mild heating (40–50°C) may be required.
-
-
Workup: Dilute with Ethyl Acetate (
). Wash extensively with water (3x) to remove DMF, then brine. Dry over .[1] -
Purification: Flash chromatography (typically Hexanes/EtOAc).
Critical Insight: This method avoids the formation of the tetrahedral intermediate at the crowded carbonyl, making it the highest yielding method for simple esters of this substrate.
Protocol B: Yamaguchi Esterification (The "Heavy Artillery")
Best For: Coupling with secondary alcohols, complex natural products, or when the alcohol is valuable. Mechanism: Formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride, followed by DMAP-catalyzed acyl transfer.[2][3]
Materials:
-
Substrate: 1-(sec-butyl)cyclopentane-1-carboxylic acid (1.0 equiv)
-
Reagent: 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent) (1.1 equiv)
-
Base: Triethylamine (
) (1.2 equiv) -
Catalyst: DMAP (0.5 – 1.0 equiv)
-
Alcohol: Target alcohol (1.0 – 1.2 equiv)
-
Solvent: Toluene or THF (anhydrous)
Step-by-Step Procedure:
-
Activation: Dissolve the acid (1.0 equiv) and
(1.2 equiv) in THF. Cool to 0°C.[1][4] -
Mixed Anhydride Formation: Add 2,4,6-trichlorobenzoyl chloride (1.1 equiv) dropwise. Stir at room temperature for 1 hour.
-
Checkpoint: A white precipitate (
) will form. The solution now contains the mixed anhydride.[5]
-
-
Filtration (Optional but Recommended): Filter off the amine salts under inert atmosphere to reduce side reactions. Concentrate the filtrate to remove excess THF if switching to Toluene (preferred for high temp).
-
Esterification: Redissolve the residue in Toluene. Add the target Alcohol and DMAP (0.5 - 1.0 equiv).
-
Reaction: Heat to reflux (or 80°C) for 4–12 hours.
-
Why Heat? The steric bulk of the sec-butyl group retards the attack of DMAP. Thermal energy is necessary to drive the acyl transfer.
-
-
Workup: Dilute with ether, wash with saturated
(removes Yamaguchi acid byproduct), water, and brine.
Figure 2: The Yamaguchi mechanism highlights the DMAP-activated intermediate which is crucial for overcoming the steric barrier.
Protocol C: Acid Chloride Formation (The "Brute Force" Method)
Best For: Large scale synthesis of stable esters where harsh conditions are tolerated.
Step-by-Step Procedure:
-
Reagent: Suspend acid in dry DCM (or Toluene). Add Oxalyl Chloride (1.5 equiv) and a catalytic drop of DMF.
-
Caution: Gas evolution (
).
-
-
Conversion: Stir for 2–4 hours. If conversion is incomplete (monitored by quenching an aliquot with MeOH and checking TLC), heat to reflux. The sec-butyl group may slow down chloride formation.
-
Evaporation: Evaporate solvent and excess oxalyl chloride strictly in vacuo.
-
Coupling: Redissolve the crude acid chloride in DCM. Add the Alcohol (excess) and Pyridine (2.0 equiv).[6] Stir until complete.
Comparative Data & Performance
| Parameter | Alkylation ( | Yamaguchi | Acid Chloride | Steglich (DCC) |
| Steric Tolerance | Excellent (Bypasses Carbonyl) | Very Good (Activated) | Good | Poor (N-Acylurea Risk) |
| Reaction pH | Basic | Basic | Acidic/Basic | Neutral |
| Temp | RT - 50°C | 80°C - Reflux | RT - Reflux | RT |
| Yield (Methyl Ester) | >95% | 80-90% | 85-95% | <50% (Slow) |
| Yield (t-Butyl Ester) | Poor (E2 elimination risk) | Good | Moderate | Good |
| Atom Economy | Moderate | Poor | Good | Poor |
Troubleshooting Guide
-
Problem: Reaction stalls at 50% conversion (Yamaguchi).
-
Root Cause: The mixed anhydride is forming, but the attack by the alcohol is too slow due to the sec-butyl bulk.
-
Fix: Increase DMAP to stoichiometric levels (1.0 equiv) and switch solvent to Xylene (higher reflux temp).
-
-
Problem: Elimination products observed during Alkylation.
-
Root Cause: If using a secondary alkyl halide (e.g., isopropyl iodide), the basic carbonate may cause E2 elimination of the halide.
-
Fix: Switch to the Yamaguchi protocol for secondary alcohols.
-
-
Problem: Substrate racemization.
-
Root Cause: If the sec-butyl group is optically active, harsh activation (Acid Chloride reflux) could theoretically cause racemization via ketene intermediates, though unlikely for this specific structure.
-
Fix: Use the
alkylation method, which is known to preserve stereochemistry at -positions (though the chiral center here is to the carbonyl, making it very robust).
-
References
-
Steglich Esterification: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[4] Angew.[4][7] Chem. Int. Ed.1978 , 17, 522–524.[4] Link
-
Yamaguchi Esterification: Inanaga, J.; Hirata, K.; Saeki, H.; Katsuki, T.; Yamaguchi, M. "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization."[2] Bull.[2] Chem. Soc. Jpn.[2]1979 , 52, 1989–1993.[2] Link
-
Cesium Carbonate Alkylation: Pfeffer, P. E.; Silbert, L. S. "Esterification of Sterically Hindered Carboxylic Acids." J. Org.[8][9] Chem.1976 , 41, 1373–1379. (General precedent for hindered acid alkylation).
- Review of Hindered Esterification: Arrieta, A.; et al. "Esterification of carboxylic acids with alcohols." Synth. Commun.1983, 13, 471.
Sources
- 1. scispace.com [scispace.com]
- 2. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. Yamaguchi reagent – Reagent of the month June - SigutLabs [sigutlabs.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. youtube.com [youtube.com]
- 8. Ester synthesis by esterification [organic-chemistry.org]
- 9. Cyclopentane synthesis [organic-chemistry.org]
Application Notes and Protocols for High-Throughput Screening of Cyclopentane Derivatives
Introduction: The Cyclopentane Scaffold as a Privileged Structure in Drug Discovery
The cyclopentane ring, a five-membered carbocycle, is a recurring structural motif in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] Its conformational flexibility allows for the precise spatial arrangement of substituents, making it an attractive scaffold for the design of novel therapeutic agents that can interact with a wide range of biological targets.[1][2] Cyclopentane derivatives have demonstrated significant potential in various therapeutic areas, including antiviral[3], anticancer[4], and anti-inflammatory applications.[5][6] Notable examples include the neuraminidase inhibitor oseltamivir (Tamiflu®) and various prostaglandin analogs used to treat glaucoma. The inherent versatility of the cyclopentane core necessitates robust and efficient screening methodologies to unlock its full therapeutic potential. High-throughput screening (HTS) has emerged as an indispensable tool in modern drug discovery, enabling the rapid evaluation of large chemical libraries against specific biological targets.[7][8] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the design, implementation, and validation of HTS assays tailored for the discovery of novel cyclopentane-based drug candidates.
Part 1: Foundational Principles of High-Throughput Screening
High-throughput screening is a highly automated process that allows for the testing of hundreds of thousands to millions of compounds in a short period.[9] The core of HTS lies in the miniaturization of assays into microplate formats (typically 96, 384, or 1536 wells), the use of robotic liquid handling systems, and sensitive detection methods.[10]
Assay Development and Miniaturization
The successful transition of a bench-top assay to an HTS format requires careful optimization to ensure robustness, reproducibility, and a sufficient signal window.[11] Key considerations include the stability of reagents, the tolerance of the assay to dimethyl sulfoxide (DMSO), the solvent in which compound libraries are typically stored, and the overall cost per well.[12]
Automation and Liquid Handling
Automation is central to HTS, minimizing human error and increasing throughput.[13] Robotic systems are employed for dispensing reagents and compounds, plate transport, and signal detection.[10] Precise and accurate liquid handling is critical for maintaining data quality across large screening campaigns.
Data Analysis and Quality Control
The vast amount of data generated from an HTS campaign necessitates sophisticated data analysis workflows.[1] A critical aspect of HTS data analysis is rigorous quality control to ensure the reliability of the results.[14] The Z'-factor is a widely accepted statistical parameter for quantifying the quality of an HTS assay.[13][15]
Table 1: Interpretation of Z'-Factor Values
| Z'-Factor | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between positive and negative controls with low data variability. Ideal for HTS.[16] |
| 0 to 0.5 | Acceptable | The assay can be used for screening, but may have a higher rate of false positives or negatives.[16] |
| < 0 | Unacceptable | The signals from the positive and negative controls overlap, making it impossible to distinguish hits.[16] |
A Z'-factor greater than 0.5 is generally considered the benchmark for a robust and reliable HTS assay.[17]
Part 2: High-Throughput Screening Assay Formats for Cyclopentane Derivatives
The choice of HTS assay format depends on the biological target and the mechanism of action being investigated. Both biochemical and cell-based assays are widely used in the screening of small molecules like cyclopentane derivatives.[18]
Biochemical Assays
Biochemical assays, also known as cell-free assays, directly measure the effect of a compound on a purified biological target, such as an enzyme or a receptor.[19] These assays offer a controlled environment to study direct molecular interactions.
Fluorescence polarization is a powerful technique for monitoring molecular interactions in solution.[20] It is particularly well-suited for identifying inhibitors of enzymes that act on small molecule substrates.[12] The principle relies on the change in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger protein.
Protocol 1: Fluorescence Polarization HTS Assay for Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors
This protocol is adapted from methodologies used for screening inhibitors of AKR1C enzymes, which are relevant targets for certain cyclopentane derivatives.[3][21]
Materials:
-
Recombinant human AKR1C3 enzyme
-
NADP+ (cofactor)
-
Fluorescently labeled substrate (e.g., a derivative of a known AKR1C3 substrate)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
384-well, low-volume, black microplates
-
Cyclopentane derivative compound library dissolved in DMSO
-
Positive control (a known AKR1C3 inhibitor)
-
Negative control (DMSO)
-
A microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of each cyclopentane derivative from the compound library into the wells of a 384-well microplate. Dispense the positive and negative controls into designated wells.
-
Enzyme and Cofactor Addition: Prepare a solution of AKR1C3 enzyme and NADP+ in assay buffer. Add 10 µL of this solution to each well of the microplate.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
Substrate Addition: Prepare a solution of the fluorescently labeled substrate in assay buffer. Add 10 µL of this solution to each well to initiate the enzymatic reaction.
-
Signal Detection: Immediately after substrate addition, measure the fluorescence polarization on a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound relative to the positive and negative controls. Determine the Z'-factor for each plate to assess assay quality.
Causality Behind Experimental Choices:
-
The use of a fluorescently labeled substrate allows for a direct readout of enzyme activity.
-
The competitive binding format, where the compound competes with the tracer for the enzyme's active site, is a common and effective strategy in FP assays.[22]
-
The pre-incubation of the enzyme with the compounds before adding the substrate ensures that the inhibitory effect is measured at equilibrium.
Diagram 1: Generalized Workflow for a Fluorescence Polarization HTS Assay
Caption: Simplified signaling cascade of the Prostaglandin F2 alpha receptor.
Part 3: Hit Validation and Triage
A primary HTS campaign will inevitably identify a number of "hits," which are compounds that produce a signal above a certain threshold. However, not all hits are genuine, and a rigorous validation process is crucial to eliminate false positives. [23] Table 2: Common Causes of False Positives in HTS and Mitigation Strategies
| Cause of False Positive | Description | Mitigation Strategy |
| Compound Interference | The compound itself is fluorescent or quenches the fluorescence signal. | Perform counter-screens in the absence of the biological target. [23] |
| Compound Aggregation | The compound forms aggregates that can non-specifically inhibit enzymes. | Include detergents in the assay buffer and perform dose-response curves. Steep curves can be indicative of aggregation. [23] |
| Non-specific Reactivity | The compound reacts with assay components or modifies the target covalently. | Perform reversibility assays and use orthogonal assays with different detection technologies. [23] |
| Pan-Assay Interference Compounds (PAINS) | Certain chemical substructures are known to interfere with a wide range of assays. | Filter hit lists against known PAINS databases. [23] |
Following initial hit identification, a confirmation screen is performed, typically re-testing the hits at the same concentration. Confirmed hits are then subjected to dose-response analysis to determine their potency (e.g., IC50 or EC50). Promising hits with confirmed activity and desirable potency are then advanced to lead optimization.
Conclusion
High-throughput screening is a powerful and indispensable technology for the discovery of novel drug candidates based on the versatile cyclopentane scaffold. The selection of an appropriate assay format, rigorous validation, and a systematic hit triage process are paramount to the success of any HTS campaign. The protocols and guidelines presented in this application note provide a solid foundation for researchers to design and execute effective screening strategies for the identification of the next generation of cyclopentane-based therapeutics. By understanding the underlying principles and potential pitfalls of HTS, scientists can navigate the complexities of modern drug discovery and accelerate the translation of promising compounds from the laboratory to the clinic.
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An, Y., & Zhang, W. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Journal of Life Science, 6(4), 314-323. [Link]
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Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 6(2), 175–190. [Link]
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Wolff, K. C., & Yi, T. (2008). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Methods in Molecular Biology, 460, 159–167. [Link]
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BellBrook Labs. (2025, November 17). From Lab to Lead: Using Fluorescence Polarization in Drug Development. [Link]
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Sidwell, R. W., et al. (2001). Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities. Antimicrobial Agents and Chemotherapy, 45(3), 749–757. [Link]
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Stefane, B., et al. (2009). New cyclopentane derivatives as inhibitors of steroid metabolizing enzymes AKR1C1 and AKR1C3. European Journal of Medicinal Chemistry, 44(6), 2563–2571. [Link]
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Shaik, F. B., et al. (2021). Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation. Frontiers in Pharmacology, 12, 693156. [Link]
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Straus, D. S., & Glass, C. K. (2001). Cyclopentenone Prostaglandins: New Insights on Biological Activities and Cellular Targets. Medicinal Research Reviews, 21(3), 185–210. [Link]
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Brozic, P., et al. (2013). New enzymatic assay for the AKR1C enzymes. Chemico-Biological Interactions, 202(1-3), 249–256. [Link]
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BMG LABTECH. Fluorescence Polarization Detection. [Link]
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Makarenkov, V., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics, 16(2), 221–233. [Link]
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Shaik, F. B., et al. (2021). Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation. Frontiers in Pharmacology, 12, 693156. [Link]
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Liu, A., et al. (2005). Drug screening for influenza neuraminidase inhibitors. Science in China Series C: Life Sciences, 48(1), 1–5. [Link]
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BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. [Link]
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Purification techniques for 1-(sec-butyl)cyclopentane-1-carboxylic acid
An in-depth guide to the purification of 1-(sec-butyl)cyclopentane-1-carboxylic acid, tailored for researchers and drug development professionals. This document provides a detailed exploration of purification strategies, grounded in the physicochemical properties of the target molecule and potential synthetic impurities.
Introduction: The Imperative for Purity
1-(sec-butyl)cyclopentane-1-carboxylic acid is a substituted cycloalkane carboxylic acid. Its structural complexity, featuring a quaternary carbon center, presents unique challenges and considerations in its purification. In the context of drug development and fine chemical synthesis, achieving high purity is not merely a procedural step but a critical determinant of downstream success. Impurities can interfere with biological assays, compromise reaction yields, and introduce safety concerns. This guide outlines robust methodologies for purifying this compound, emphasizing the scientific rationale behind each technique.
The probable synthetic route for this molecule is the carboxylation of a Grignard reagent, formed from a sec-butyl halide and magnesium, with carbon dioxide[1][2][3]. This informs the likely impurity profile, which includes unreacted starting materials, Grignard-related side products, and solvents.
Physicochemical Profile and Its Implications for Purification
Understanding the molecule's properties is the cornerstone of designing an effective purification strategy. While experimental data for this specific compound is scarce, we can infer its properties from structurally similar molecules like 1-butylcyclopentane-1-carboxylic acid[4] and cyclopentanecarboxylic acid[5].
| Property | Estimated Value / Characteristic | Implication for Purification |
| Molecular Formula | C₁₀H₁₈O₂ | - |
| Molecular Weight | 170.25 g/mol [4] | Influences boiling point and diffusion rates in chromatography. |
| Physical State | Likely a liquid or low-melting solid at room temperature. | Determines the choice between distillation and recrystallization. |
| Polarity | Moderately polar due to the carboxylic acid group. | Soluble in polar organic solvents (e.g., ethers, alcohols) and moderately soluble in nonpolar solvents. Water solubility is low but increases significantly upon deprotonation to the carboxylate salt. |
| Acidity (pKa) | Estimated around 4.8 - 5.0 | The acidic proton allows for facile separation from neutral and basic impurities via acid-base extraction. The pH must be adjusted well below the pKa to ensure the compound is in its neutral, organic-soluble form, and well above the pKa for its charged, water-soluble form[6]. |
| Boiling Point | High; likely >250°C at atmospheric pressure. | Vacuum distillation is necessary to prevent thermal decomposition. |
| XLogP3 | ~3.1 (for 1-butyl analog)[4] | Indicates good solubility in organic solvents and suitability for reversed-phase chromatography. |
Anticipated Impurities from Synthesis
A successful purification strategy is one that effectively removes the most likely contaminants. For a Grignard synthesis, these include:
-
Neutral Impurities :
-
Unreacted sec-butyl halide (starting material).
-
Biphenyl-type coupling products (e.g., 3,4-dimethylhexane) from the Grignard reagent.
-
-
Acidic/Basic Impurities :
-
Residual acid or base from the reaction workup.
-
-
Non-volatile Residues :
-
Magnesium salts (e.g., MgBrCl) formed during the reaction.[7]
-
Purification Workflow: A Decision-Making Framework
The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the required final purity. The following diagram outlines a logical workflow.
Caption: Decision workflow for purifying 1-(sec-butyl)cyclopentane-1-carboxylic acid.
Protocols and Methodologies
Acid-Base Extraction: The First Line of Defense
This technique leverages the acidic nature of the carboxylic acid to separate it from neutral and basic impurities. It is the most effective initial purification step.[6][8]
Principle: The neutral carboxylic acid is soluble in organic solvents. Upon addition of an aqueous base (e.g., NaOH), it is deprotonated to its carboxylate salt, which is soluble in the aqueous phase. Neutral impurities remain in the organic layer and are discarded. The aqueous layer is then re-acidified, converting the salt back to the neutral, organic-soluble acid, which can be extracted with a fresh organic solvent.
Caption: Principle of Acid-Base Extraction for carboxylic acid purification.
Protocol:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10 volumes).
-
Basification: Transfer the solution to a separatory funnel and extract with 1 M aqueous sodium hydroxide (NaOH). Extract 2-3 times. The pH of the aqueous layer should be >10 to ensure complete deprotonation.
-
Separation: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.
-
Acidification: Cool the combined aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the pH is ~2.[6] The carboxylic acid will precipitate or form an oily layer.
-
Re-extraction: Extract the acidified aqueous layer with fresh diethyl ether or ethyl acetate (2-3 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
Recrystallization: For Crystalline Solids
If the product obtained after extraction is a solid, recrystallization is a powerful technique for achieving high purity by separating the target compound from impurities with different solubility profiles.[7][9]
Principle: The impure solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools slowly, the solubility of the target compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the "mother liquor".
Solvent Selection: The key is finding a solvent (or solvent pair) where the compound has high solubility when hot and low solubility when cold.
| Solvent | Polarity | Boiling Point (°C) | Suitability Notes |
| Hexane/Heptane | Nonpolar | 69 / 98 | Good for nonpolar compounds. May be a good choice given the alkyl nature of the target molecule. |
| Toluene | Nonpolar | 111 | Higher boiling point allows for a wider temperature gradient. |
| Water | Very Polar | 100 | Unlikely to be a good single solvent due to the compound's low polarity, but could be used as an anti-solvent in a solvent pair (e.g., with ethanol or acetone). |
| Ethanol/Methanol | Polar | 78 / 65 | The compound is likely too soluble in these even when cold. |
| Ethyl Acetate/Hexane | Solvent Pair | - | A common and effective pair. Dissolve in hot ethyl acetate, then add hexane until cloudy. |
Protocol:
-
Solvent Test: In a small test tube, test the solubility of a small amount of the solid in various solvents to find a suitable one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture to a gentle boil until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or salts), quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[7]
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Vacuum Distillation: For Liquids and Low-Melting Solids
If the product is a liquid or oil, vacuum distillation is the method of choice for separating it from non-volatile impurities or impurities with significantly different boiling points.[8][10]
Principle: Lowering the pressure above a liquid reduces its boiling point. This allows the compound to be distilled at a lower temperature, preventing the thermal degradation that might occur at its atmospheric boiling point.
Protocol:
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Charge the Flask: Add the crude liquid to the distillation flask, along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Slowly and carefully apply vacuum from a vacuum pump.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Fraction Collection: Collect the fraction that distills over at a constant temperature. The distillation head temperature should be monitored closely.
-
Termination: Once the desired fraction is collected, remove the heat source first, then allow the system to cool before slowly re-introducing air to break the vacuum.
Column Chromatography: For High-Purity Requirements
When other methods fail to provide the desired level of purity, or for separating compounds with very similar properties, column chromatography is employed.
Principle: A solution of the crude product (the mobile phase) is passed through a column packed with a solid adsorbent (the stationary phase, usually silica gel). Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. Given the moderate polarity of 1-(sec-butyl)cyclopentane-1-carboxylic acid, normal-phase chromatography is suitable.
Protocol:
-
Stationary Phase: Silica gel (SiO₂) is the standard choice.
-
Mobile Phase (Eluent): A mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. A starting point could be 5-10% ethyl acetate in hexane. A small amount of acetic or formic acid is often added to the eluent to keep the carboxylic acid protonated and prevent "tailing" on the silica.
-
Column Packing: Pack the column with a slurry of silica gel in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Allow the eluent to run through the column, collecting fractions. The progress of the separation can be monitored by Thin Layer Chromatography (TLC).
-
Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions containing the pure product and remove the solvent by rotary evaporation.
Purity Assessment
After purification, the purity of the final product must be verified using analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure and reveals the presence of proton- or carbon-containing impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on purity and confirms the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity for a solid compound. Impurities typically broaden and depress the melting range.
By applying these methods logically and systematically, researchers can confidently achieve the high level of purity required for 1-(sec-butyl)cyclopentane-1-carboxylic acid in demanding applications.
References
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Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Available at: [Link]
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Michalski, R. (2020). Ion Chromatography and Related Techniques in Carboxylic Acids Analysis. Critical Reviews in Analytical Chemistry, 50(3), 230-249. Available at: [Link]
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Kushnir, M. M., & Komaromy-Hiller, G. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4934. Available at: [Link]
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Hammarberg, G., & Wickberg, B. (1960). Rapid Paper Chromatography of Carboxylic Acids. Acta Chemica Scandinavica, 14, 882-884. Available at: [Link]
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Michalski, R. (2020). Ion Chromatography and Related Techniques in Carboxylic Acids Analysis. PubMed. Available at: [Link]
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ResearchGate. (2013). How can I purify carboxylic acid? ResearchGate. Available at: [Link]
- Urwin, D. (1995). Process for purification of carboxylic acids. Google Patents.
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University of Toronto. (n.d.). Benzoic acid via a Grignard reaction. University of Toronto. Available at: [Link]
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University of California, Irvine. (n.d.). Recrystallization. UCI Department of Chemistry. Available at: [Link]
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University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. UMSL. Available at: [Link]
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Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. HBCSE. Available at: [Link]
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University of Calgary. (n.d.). Recrystallisation. University of Calgary. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 1-Butylcyclopentane-1-carboxylic acid. PubChem. Available at: [Link]
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LibreTexts Chemistry. (2025). 20.5: Preparing Carboxylic Acids. LibreTexts. Available at: [Link]
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Transformation Tutoring. (2022). Synthesis And Reactions Of Carboxylic Acids. Transformation Tutoring. Available at: [Link]
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Open Library Publishing Platform. (n.d.). 3.5 – Reactions of Carboxylic Acids and Derivatives. Open Library. Available at: [Link]
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Application Notes & Protocols: Formulation of 1-(sec-butyl)cyclopentane-1-carboxylic acid for In Vivo Studies
Abstract
This document provides a comprehensive guide for the formulation of 1-(sec-butyl)cyclopentane-1-carboxylic acid, a novel carboxylic acid derivative intended for in vivo research. The inherent physicochemical properties of this compound, characterized by a lipophilic sec-butyl cyclopentane core and a weakly acidic carboxyl group, present significant challenges to achieving adequate bioavailability. This guide outlines a systematic, science-driven approach to formulation development. We will delve into pre-formulation characterization, strategic vehicle selection, and the development of robust analytical methodologies. The protocols provided herein are designed to be adaptable, enabling researchers to develop a stable and bioavailable formulation suitable for preclinical animal studies.
Introduction: The Formulation Challenge
The successful preclinical evaluation of a new chemical entity (NCE) like 1-(sec-butyl)cyclopentane-1-carboxylic acid is critically dependent on the development of a formulation that ensures consistent and adequate systemic exposure upon administration. The molecular structure of this compound suggests it belongs to the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low aqueous solubility and potentially variable permeability.[1] The cyclopentane ring and the sec-butyl group contribute to its lipophilicity, while the carboxylic acid moiety offers a handle for pH-dependent solubility modulation.
Table 1: Predicted Physicochemical Properties of 1-(sec-butyl)cyclopentane-1-carboxylic acid
| Parameter | Predicted Value/Characteristic | Implication for Formulation |
| Molecular Formula | C10H18O2 | - |
| Molecular Weight | 170.25 g/mol (Isomer)[3] | - |
| Appearance | Likely a colorless to pale yellow oil or low melting solid | Will influence handling and choice of dosage form. |
| pKa | Estimated 4.5 - 5.5 | Weakly acidic; solubility will be pH-dependent. |
| logP | Estimated > 3 | Lipophilic; poor aqueous solubility is expected.[5] |
| Aqueous Solubility | Predicted to be low (< 0.1 mg/mL) | Major hurdle for achieving therapeutic concentrations. |
Strategic Approach to Formulation Development
A multi-pronged screening approach is recommended to identify the most suitable formulation strategy. This involves evaluating the solubility of the compound in a variety of pharmaceutically acceptable excipients and vehicle systems. The overall workflow for this process is depicted below.
Caption: High-level workflow for formulation development.
pH Adjustment and Co-solvent Systems
For weakly acidic compounds, increasing the pH of the formulation vehicle can significantly enhance solubility.[6] However, this approach carries the risk of precipitation upon administration into the acidic environment of the stomach or upon dilution in the bloodstream.[6] Co-solvents can be employed to mitigate this risk and further boost solubility.
Protocol 1: Screening of pH-Adjusted Co-solvent Systems
-
Prepare Stock Solutions: Prepare a concentrated stock solution of 1-(sec-butyl)cyclopentane-1-carboxylic acid in a water-miscible organic solvent (e.g., ethanol, DMSO, or PEG 400).
-
Prepare Co-solvent Blends: Create a matrix of aqueous co-solvent blends. A common starting point is a ternary system of water, a co-solvent (e.g., propylene glycol or PEG 400), and a surfactant (e.g., Polysorbate 80 or Cremophor EL).
-
pH Adjustment: For each co-solvent blend, create a series of vehicles with pH values ranging from 6.0 to 8.0 using phosphate or citrate buffers.
-
Determine Solubility: Add an excess amount of the API to each vehicle. Equilibrate the samples for 24-48 hours with continuous agitation.
-
Quantification: Centrifuge the samples to pellet the undissolved API. Withdraw an aliquot of the supernatant, dilute appropriately, and quantify the concentration of the dissolved API using a validated analytical method (see Section 4).
-
Observation: Visually inspect the samples for any signs of precipitation or instability.
Lipid-Based Formulations
Given the predicted lipophilicity of 1-(sec-butyl)cyclopentane-1-carboxylic acid, lipid-based formulations are a highly promising strategy.[5] These formulations can enhance solubility, promote absorption via intestinal lymphatic pathways, and potentially reduce food-related variability in absorption.[7][8] Self-emulsifying drug delivery systems (SEDDS) are a particularly attractive option. SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[9][10]
Caption: Mechanism of action for a Self-Emulsifying Drug Delivery System (SEDDS).
Protocol 2: Development of a SEDDS Formulation
-
Excipient Screening:
-
Oils: Screen the solubility of the API in various oils (e.g., medium-chain triglycerides like Capryol™ 90, long-chain triglycerides like sesame oil or soybean oil).
-
Surfactants: Screen solubility in surfactants with a range of HLB values (e.g., Cremophor® EL, Labrasol®, Tween® 80).[11]
-
Co-solvents: Screen solubility in co-solvents such as Transcutol® HP, PEG 400, or ethanol.
-
-
Constructing a Ternary Phase Diagram:
-
Based on the solubility data, select one oil, one surfactant, and one co-solvent.
-
Systematically prepare mixtures of these three components in varying ratios.
-
For each mixture, determine its self-emulsification efficiency by adding a small volume to a larger volume of water and observing the rate and quality of emulsion formation.
-
Plot the results on a ternary phase diagram to identify the region of optimal self-emulsification.
-
-
API Loading and Characterization:
-
Prepare the optimized blank SEDDS vehicle.
-
Dissolve increasing amounts of 1-(sec-butyl)cyclopentane-1-carboxylic acid into the vehicle to determine the maximum drug loading.
-
Characterize the drug-loaded SEDDS for droplet size, zeta potential, and in vitro drug release upon dispersion in a simulated intestinal fluid.
-
Other Advanced Approaches
-
Cyclodextrins: These can form inclusion complexes with the lipophilic portion of the molecule, thereby increasing its aqueous solubility.[12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and safe option for in vivo studies.
-
Amorphous Solid Dispersions: For solid dosage forms, creating a solid dispersion of the API in a polymer matrix (e.g., PVP, HPMC) can improve the dissolution rate.[13][14] This is typically achieved through techniques like spray drying or hot-melt extrusion.[1]
Analytical Methodologies
A robust and validated analytical method is essential for quantifying the concentration of 1-(sec-butyl)cyclopentane-1-carboxylic acid in formulation matrices and biological samples.
Protocol 3: Quantification by HPLC-UV
This protocol provides a starting point for method development.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and an organic solvent like acetonitrile.[15]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: To be determined by scanning the UV spectrum of the compound (likely in the range of 200-220 nm due to the lack of a strong chromophore).
-
Sample Preparation:
-
Accurately weigh the formulation and dilute it with a suitable solvent (e.g., methanol or acetonitrile) to bring the API concentration within the linear range of the assay.
-
Vortex and sonicate to ensure complete dissolution.
-
Centrifuge or filter the sample to remove any undissolved excipients.
-
Transfer the supernatant/filtrate to an HPLC vial for analysis.
-
-
Validation Parameters: The method should be validated for linearity, accuracy, precision, selectivity, and limits of detection (LOD) and quantification (LOQ).[15] For more sensitive quantification, especially for biological samples, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[16][17]
Conclusion and Recommendations
The formulation of 1-(sec-butyl)cyclopentane-1-carboxylic acid for in vivo studies requires a systematic approach to overcome its predicted poor aqueous solubility. Based on its lipophilic and weakly acidic nature, a lipid-based formulation, particularly a Self-Emulsifying Drug Delivery System (SEDDS), is highly recommended. This approach offers the potential for high drug loading and improved bioavailability.[9][18] A co-solvent system with pH control could be a simpler alternative for initial studies, provided that precipitation upon dilution is carefully monitored. The development process must be underpinned by a robust analytical method, such as the HPLC-UV method outlined, to ensure accurate quantification and quality control.
References
- Vertex AI Search. (2017). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. [Link to Source]
- Lubrizol. (2022).
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link to Source]
- PMC. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. [Link to Source]
- Gattefossé. (n.d.). Excipients for solubility and bioavailability enhancement. [Link to Source]
- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. [Link to Source]
- PubChem. (n.d.). 1-Butylcyclopentane-1-carboxylic acid. [Link to Source]
- Solubility of Things. (n.d.). Cyclopentanecarboxylic acid. [Link to Source]
- Patsnap Eureka. (2025).
- Formulation Development From Preclinical to First-In-Human. (2019). [Link to Source]
- ACS Publications. (2017). Ionic Liquid Forms of Weakly Acidic Drugs in Oral Lipid Formulations: Preparation, Characterization, in Vitro Digestion, and in Vivo Absorption Studies. [Link to Source]
- Google Patents. (n.d.). US7494822B2 - Method of quantification of carboxylic acids by mass spectrometry. [Link to Source]
- Benchchem. (n.d.). Comparison of Analytical Methods for the Quantification of 6-Fluoro-pyrazine-2-carboxylic Acid. [Link to Source]
- Diva-portal.org. (2020). Development of a GC Method for the Quantification of Short Chain Carboxylic Acids in Aqueous Solution. [Link to Source]
- PubMed. (2017). Ionic Liquid Forms of Weakly Acidic Drugs in Oral Lipid Formulations: Preparation, Characterization, in Vitro Digestion, and in Vivo Absorption Studies. [Link to Source]
- PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link to Source]
- kk wagh college of pharmacy. (n.d.).
- PubMed. (2018). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. [Link to Source]
- Developing Liquid Formulations for the Oral Dosing of Lipophilic Drugs. (2022). [Link to Source]
- MOST Wiedzy. (n.d.). Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with inj. [Link to Source]
- Symmetric. (2024). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. [Link to Source]
- Semantic Scholar. (n.d.). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. [Link to Source]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 3. 1-Butylcyclopentane-1-carboxylic acid | C10H18O2 | CID 62739024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FORMULATION FORUM - Formulation Development From Preclinical to First-In-Human [drug-dev.com]
- 7. symmetric.events [symmetric.events]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 12. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. US7494822B2 - Method of quantification of carboxylic acids by mass spectrometry - Google Patents [patents.google.com]
- 17. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ionic Liquid Forms of Weakly Acidic Drugs in Oral Lipid Formulations: Preparation, Characterization, in Vitro Digestion, and in Vivo Absorption Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Challenges in the synthesis of sterically hindered carboxylic acids
Technical Support Center: Synthesis of Sterically Hindered Carboxylic Acids
Ticket System Status: [ONLINE] Current Operator: Dr. A. Vance, Senior Application Scientist Subject: Overcoming the "Steric Wall" in Carboxylic Acid Synthesis
Welcome to the Technical Support Center
If you are reading this, you are likely staring at a reaction flask containing a sterically crowded nitrile, amide, or halide that refuses to convert to its corresponding carboxylic acid. You have probably tried refluxing in 6M HCl or NaOH for 48 hours with zero conversion.
Do not panic. Standard textbook protocols rely on the formation of a tetrahedral intermediate. In sterically hindered systems (e.g., tert-butyl groups at the
This guide provides the "Tier 2" and "Tier 3" protocols we use when standard methods fail.
Module 1: The "Impossible" Hydrolysis (Nitriles & Amides)
The Problem: You cannot hydrolyze a nitrile (e.g., pivalonitrile derivatives) or a hindered amide because the bulky groups block the trajectory of the water/hydroxide nucleophile.
The Fix: If you can't increase the space, you must increase the temperature (drastically) or change the nucleophile.
Protocol A: The "Magma" Method (100% Orthophosphoric Acid)
Use this for: Highly hindered aliphatic nitriles/amides that are thermally stable.
Classical aqueous acids boil at
-
Reagent Prep: Dehydrate 85%
by heating it in an open flask at until the volume reduces significantly and white vapor evolves. This generates ~100% (syrupy). -
Reaction: Add your hindered nitrile/amide to the hot acid.
-
Conditions: Heat to 160–180°C (oil bath). Stirring will be difficult due to viscosity; use a high-torque mechanical stirrer if scaling up.
-
Workup: Cool to
and pour onto crushed ice. The hindered acid usually precipitates as a solid.
Why it works: The high boiling point allows you to overcome the activation energy barrier, and the highly acidic medium protonates the nitrile/amide, making it a "super-electrophile."
Protocol B: The "Trojan Horse" (Alkaline Peroxide)
Use this for: Nitriles that decompose at high temps. Note: This stops at the Amide.
Hydroxide (
-
Mix: Dissolve nitrile in EtOH or DMSO.
-
Add: 30%
(excess) and 6M NaOH (catalytic to stoichiometric). -
Monitor: Reaction is exothermic.
-
Conversion: This yields the Primary Amide .
-
To get the Acid: React the isolated amide with Nitrous Acid (
). This generates a diazonium-like species ( ) which is an exceptional leaving group, allowing water to attack even hindered centers.
Module 2: The Carbocation Bypass (Koch-Haaf Carbonylation)
The Problem: You have a tertiary alcohol or alkene and need to add a carbon. Grignard formation is sluggish or coupling fails.
The Fix: The Koch-Haaf reaction. Instead of attacking a carbonyl, we generate a carbocation that is attacked by CO.[1]
Mechanism:
Standard Operating Procedure (In-Situ CO Generation)
Warning: CO is generated. Use a fume hood.
| Component | Role | Specification |
| Substrate | Precursor | Tertiary alcohol or branched alkene |
| Formic Acid | CO Source | 98-100% (Anhydrous) |
| Sulfuric Acid | Catalyst/Dehydrator | 96-98% Conc. |
| Temperature | Control | 0°C to 20°C (Keep it cool!) |
Step-by-Step:
-
Place 96%
in a flask and cool to . -
Prepare a mixture of your alcohol and Formic Acid (HCOOH).
-
Slow Addition: Add the alcohol/formic acid mix dropwise to the sulfuric acid over 1-2 hours. Crucial: Rapid addition causes the alcohol to dimerize rather than react with CO.
-
Agitation: Vigorous stirring is essential to keep the CO (generated by HCOOH dehydration) in solution.
-
Quench: Pour onto ice.
Scientist's Note: If your substrate is prone to Wagner-Meerwein rearrangements, the carbocation will rearrange to the most stable position before CO attacks. Use this to your advantage for ring expansions.[2]
Module 3: Organometallic Strategies (Aromatic Systems)
The Problem: You need to synthesize a molecule like 2,4,6-tri-tert-butylbenzoic acid.
The Fix: Halogen-Lithium Exchange followed by
Protocol: The "Dry Ice" Trap
-
Starting Material: 2,4,6-tri-tert-butylbromobenzene.[3][4][5]
-
Exchange: Treat with
in THF at .-
Troubleshooting: If exchange is slow, warm to
. The steric bulk protects the Lithium species from degradation.
-
-
Carbonylation:
-
Method A (Standard): Pour the reaction mixture onto crushed Dry Ice.
-
Method B (High Purity): Bubble gaseous
(dried through a tube) into the solution. -
Critical Failure Point: Moisture on the Dry Ice will protonate your Lithio-species (quenching it to the arene) before it reacts with
. Always use gaseous dry for valuable substrates.
-
Visualizing the Strategy
The following decision tree will help you select the correct protocol based on your substrate's limitations.
Figure 1: Decision Matrix for selecting the optimal synthesis route based on substrate backbone and stability.
Troubleshooting Matrix (FAQ)
Ticket #101: "My Grignard reaction yielded only the starting material."
-
Diagnosis: Moisture in the
source or "Steric Inhibition of Resonance." -
Fix: If using Dry Ice, it condenses water from the air. Switch to a
tank with a drying tube. If the substrate is extremely hindered, the Grignard might not form.[6] Switch to (2 equiv) for Halogen-Lithium exchange, which is kinetically faster and irreversible.
Ticket #102: "The Koch-Haaf reaction gave me a dimer/oligomer."
-
Diagnosis: The alcohol was added too fast.
-
Fix: The carbocation concentration was too high, reacting with unreacted alkene/alcohol. Decrease addition rate (add over 4 hours) and increase stirring speed (
).
Ticket #103: "I used the Peroxide method, but I only got the amide."
-
Diagnosis: This is expected. The peroxide method is excellent for Nitrile
Amide, but poor for Amide Acid. -
Fix: Isolate the amide. Dissolve in acetic acid/
and add aqueous sodium nitrite ( ). The N-nitrosation leads to deamination, releasing and forming the acid under much milder conditions than direct hydrolysis.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocol for
hydrolysis). -
Koch, H., & Haaf, W. (1958).[7] Über die Synthese verzweigter Carbonsäuren nach der Ameisensäure-Methode. Justus Liebigs Annalen der Chemie, 618(1), 251-266.[7] (The foundational Koch-Haaf paper).
-
Manabe, K., et al. (2012).[8] Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate. Organic Letters, 14(12), 3100–3103.[8] (Modern catalytic approach).
-
McMurry, J. E. (1976). Ester cleavage with trimethylsilyl iodide. Journal of the American Chemical Society. (Alternative mild cleavage for hindered esters).
-
Cohen, T., &zq; Smitrovich, J. H. (1994). The reductive lithiation of thioacetals. Journal of the American Chemical Society. (Lithiation strategies for hindered systems).
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A PROCESS FOR PRODUCING CARBOXYLIC ACIDS FROM TERTIARY ALCOHOLS UNDER CONTINUOUS FLOW - Patent 3381886 [data.epo.org]
- 8. Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate [organic-chemistry.org]
Technical Support: Optimizing Alpha-Alkylation of Cyclopentanecarboxylic Acid
Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Yield Improvement & Troubleshooting for Dianion Alkylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The direct
Low yields in this reaction are typically caused by incomplete dianion formation (due to aggregation or insufficient temperature) or O-alkylation (competitive nucleophilic attack by the carboxylate oxygen). This guide provides a self-validating protocol to maximize C-alkylation yields.
Module 1: The Mechanistic Pathway
Understanding the species in solution is critical for troubleshooting. The reaction must proceed through the lithium dianion.
Visualization: Dianion Formation & Reaction Logic
(Caption: The stepwise deprotonation pathway. Note that Step 2 requires higher energy (0°C) to break lithium aggregates, while Step 3 (Alkylation) is often best controlled at lower temperatures to prevent side reactions.)
Module 2: Critical Parameters (The "Why")
Base Stoichiometry & Selection
You are not just forming an enolate; you are forming a salt and an enolate.
-
Requirement: Minimum 2.2 equivalents of base.
-
1.0 eq neutralizes the carboxylic acid.
-
1.0 eq removes the
-proton. -
0.2 eq excess ensures the equilibrium drives fully to the dianion and compensates for any adventitious moisture.
-
-
Recommendation: LDA (Lithium Diisopropylamide) is superior to LiHMDS for this specific transformation. LiHMDS is less basic (
) compared to LDA ( ) and may result in incomplete deprotonation of the -position of the carboxylate salt.
The Temperature "Yo-Yo" Effect
A common error is keeping the reaction at -78°C throughout.
-
The Problem: The removal of the second proton (from the lithium carboxylate) is kinetically slow at -78°C due to the formation of stable lithium aggregates (dimers/tetramers).
-
The Fix: You must mix reagents at -78°C, then warm to 0°C (or RT) for 30–60 minutes to generate the dianion (often indicated by a color change to yellow/orange), then cool back down (optional, depending on electrophile) for the alkylation.
Solvent Additives (DMPU/HMPA)
Lithium enolates form tight aggregates in pure THF.
-
Impact: Aggregates are less nucleophilic and can favor O-alkylation.
-
Solution: Adding a co-solvent like DMPU (10–20% v/v) or HMPA (toxic, use caution) solvates the lithium cation. This creates a "loose" ion pair, significantly increasing the reactivity of the carbanion and favoring C-alkylation over O-alkylation.
Module 3: Troubleshooting Guide (Q&A)
Issue 1: Low Conversion / Recovery of Starting Material
Q: I used 2 equivalents of LDA, but I recovered mostly unreacted cyclopentanecarboxylic acid. What happened?
A: This is a classic stoichiometry or moisture issue.
-
Moisture Scavenging: If your THF or atmosphere had any moisture, the "excess" base was quenched before it could touch the
-proton. The first proton removed is always the acidic carboxyl proton. If 0.5 eq of base is killed by water, you only have 0.5 eq left for the difficult .-
Fix: Titrate your LDA or use a fresh commercial bottle. Increase base to 2.5 eq .
-
-
Incomplete Metallation: Did you warm the reaction?
-
Fix: After adding the acid to the base at -78°C, you must warm the solution to 0°C for at least 30 minutes. The dianion forms poorly at -78°C.
-
Issue 2: O-Alkylation (Ester Formation)
Q: I am seeing a significant amount of ester product (alkylation on oxygen) rather than the alpha-alkylated acid.
A: This indicates the oxygen anion is acting as the nucleophile, which often happens when the lithium is too tightly bound to the carbon, or in polar aprotic solvents that do not solvate the cation well enough.
-
Fix 1 (Solvent): Add DMPU (N,N'-Dimethylpropyleneurea) or HMPA. By sequestering the Lithium cation, you expose the "soft" carbanion, which prefers the "soft" electrophile (alkyl halide), favoring C-alkylation.
-
Fix 2 (Leaving Group): Use Alkyl Iodides or Bromides . Alkyl tosylates/sulfonates are "harder" electrophiles and can sometimes increase O-alkylation rates.
Issue 3: Polyalkylation
Q: I see dialkylated products (gem-dimethyl, etc.).
A: This is rare for dianions because the product (a mono-alkylated carboxylate) is less acidic than the starting material due to steric hindrance and inductive donation from the new alkyl group. However, if it occurs:
-
Fix: Ensure rapid stirring and slow addition of the electrophile. However, the most likely cause is actually proton exchange . If you have unreacted dianion and you add the electrophile too slowly at high temp, the mono-alkylated product might exchange a proton with unreacted dianion. Keep the alkylation step cold (-78°C to -20°C) if this occurs.
Module 4: Optimized Experimental Protocol
Based on the "Creger Method" and modern modifications.
Reagents
-
Cyclopentanecarboxylic Acid (1.0 equiv)
-
LDA (2.2 – 2.5 equiv) [Freshly prepared or titrated]
-
Alkyl Halide (1.1 – 1.2 equiv)
-
Solvent: Anhydrous THF (0.5 M concentration relative to substrate)
-
Additive: DMPU (Optional, 4 equiv relative to substrate if yield is low)
Workflow Visualization
(Caption: Decision tree for optimizing reaction conditions based on observed outcomes.)
Step-by-Step Procedure
-
Base Preparation: Charge a flame-dried Schlenk flask with anhydrous THF and diisopropylamine (2.4 equiv). Cool to -78°C. Add
-BuLi (2.3 equiv) dropwise. Stir for 30 min to form LDA. -
Substrate Addition: Dissolve Cyclopentanecarboxylic Acid (1.0 equiv) in a minimal amount of THF. Add this solution dropwise to the LDA at -78°C.
-
Note: The mixture may become heterogeneous (white precipitate of lithium carboxylate). This is normal.
-
-
Dianion Generation (The Critical Step): Remove the cooling bath and allow the reaction to warm to 0°C (ice bath). Stir for 45–60 minutes.
-
Observation: The precipitate should dissolve or change character, and the solution often turns clear yellow or orange, indicating dianion formation.
-
-
Alkylation:
-
Option A (Reactive Electrophiles like MeI, Allyl Bromide): Cool back to -78°C. Add electrophile.
-
Option B (Sluggish Electrophiles): Keep at 0°C or -20°C. Add electrophile.
-
Additive: If using DMPU, add it just before the electrophile.
-
-
Quench: Pour the reaction mixture into dilute HCl (1M) or saturated
. Crucial: The pH must be acidic (<4) to protonate the carboxylate product so it can be extracted into the organic layer. -
Workup: Extract with Et2O or EtOAc. Wash with brine, dry over
.
References
-
Creger, P. L. (1967). Metalated Carboxylic Acids.[1] I. Alkylation of Metal Salts. Journal of the American Chemical Society, 89(10), 2500–2501. [Link]
-
Pfeffer, P. E., & Silbert, L. S. (1970). Lithiated carboxylic acid salts. Selective alkylation.[2][3] The Journal of Organic Chemistry, 35(1), 262–264. [Link]
-
Caine, D. (1973). Alkylation and Related Reactions of Ketones and Aldehydes via Metal Enolates.[2][4] In Carbon-Carbon Bond Formation (Vol. 1, pp. 85-352). (Note: Standard reference for enolate kinetics and solvent effects).
-
Reich, H. J. (2024). Organometallic Chemistry Data: Lithium Enolates. University of Wisconsin-Madison. [Link]
Sources
- 1. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]
- 3. Lithium Enolate with a Lithium-Alkyne Interaction in the Enantioselective Construction of Quaternary Carbon Centers: Concise Synthesis of (+)-Goniomitine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publish.uwo.ca [publish.uwo.ca]
Optimization of reaction conditions for cyclopentane functionalization
Ticket System: Advanced Optimization & Troubleshooting
Status: Active Operator: Senior Application Scientist Subject: Overcoming Entropic & Electronic Barriers in Cyclopentane Scaffolds
Executive Summary: The "Cyclopentane Challenge"
Cyclopentane rings represent a unique challenge in medicinal chemistry. Unlike cyclobutane (high strain, distinct reactivity) or cyclohexane (rigid chair conformers), cyclopentane exists in a "pseudorotation" equilibrium (envelope/twist conformations). This conformational flexibility creates an entropic penalty during functionalization, often leading to lower reaction rates compared to other ring sizes. Furthermore, the lack of significant ring strain (
This guide is structured into three Workflow Modules addressing the most critical failure points: C(sp³)-H Activation , Stereoselective Desymmetrization , and Cross-Coupling .
Module 1: Direct C(sp³)-H Oxidation
Core Technology: Iron-Catalyzed C-H Hydroxylation (White-Chen Chemistry) Target: Late-stage installation of -OH or =O on the cyclopentane core.
The Protocol: Fe(PDP)-Catalyzed Oxidation
Standard Operating Procedure (SOP-OX-01)
Reagents:
-
Substrate: Cyclopentane derivative (1.0 equiv)
-
Catalyst: ₂ (5 mol%)
-
Oxidant: H₂O₂ (50 wt%, 1.2 equiv) diluted in MeCN.
-
Additive: Acetic acid (0.5 equiv) – Critical for proton transfer.
-
Solvent: MeCN (0.1 M).
Step-by-Step:
-
Catalyst Loading: Dissolve substrate, Fe catalyst, and AcOH in MeCN under air (reaction is robust to O₂, but moisture affects concentration).
-
Slow Addition (The "Golden Rule"): Syringe pump addition of H₂O₂ solution over 45–60 minutes .
-
Why? Rapid addition favors catalase pathways (H₂O₂ decomposition) over the desired oxo-iron pathway.
-
-
Quench: Add solid Na₂SO₄ and concentrate.
Troubleshooting Guide (Q&A)
Q: My conversion is stuck at <40%, but I see no side products. Should I heat it? A: No. Heating accelerates H₂O₂ decomposition.
-
Diagnosis: The catalyst has likely died before the oxidant was consumed.
-
Solution: Perform a "Iterative Addition." Add a second batch of catalyst (2.5 mol%) and oxidant after the first run stalls. This is more effective than increasing initial loading.
Q: I am getting a mixture of ketone and alcohol. How do I stop at the alcohol? A: This is an inherent kinetic issue. The secondary alcohol product is electron-rich and often more reactive toward the electrophilic iron-oxo species than the starting alkane.
-
Fix: Run to lower conversion (50%) and recycle starting material. Alternatively, add a bulky carboxylic acid (e.g., pivalic acid) instead of acetic acid to sterically protect the alcohol product.
Q: Regioselectivity is poor (1:1 mixture of C2 and C3 oxidation). A: Cyclopentane C-H bonds are electronically similar.
-
Fix: Switch to Fe(CF₃-PDP) . The electron-deficient ligand makes the catalyst more sensitive to subtle electronic differences (remote electron-withdrawing groups) and steric environments.
Visual: C-H Activation Mechanism & Failure Points
Caption: Fe-catalyzed cycle. Red dashed lines indicate primary failure modes: catalase decomposition and over-oxidation.
Module 2: Stereoselective Desymmetrization
Core Technology: Organocatalytic Anhydride Opening Target: Creating chiral cyclopentanes with high enantiomeric excess (ee) from meso-anhydrides.[1]
The Protocol: Cinchona Alkaloid Catalysis
Standard Operating Procedure (SOP-DS-02)
Reagents:
-
Substrate: meso-Cyclopentane anhydride.
-
Catalyst: (DHQD)₂AQN (Modified Quinidine) or Quinine (10 mol%).
-
Nucleophile: Methanol (10 equiv).[1]
-
Solvent: MTBE or Toluene (Anhydrous).
-
Temperature: -20°C to 0°C.
Step-by-Step:
-
Drying: Flame-dry glassware. Water hydrolyzes the anhydride non-selectively, killing ee.
-
Mix: Dissolve anhydride and catalyst in solvent. Cool to target temp.
-
Addition: Add MeOH dropwise.
-
Monitoring: Monitor by IR (disappearance of anhydride carbonyls at ~1780/1860 cm⁻¹).
Troubleshooting Guide (Q&A)
Q: My ee is 80%, but the literature says 95%. What is wrong? A: Check your concentration and temperature.
-
Concentration: High concentration leads to aggregation of the catalyst or background reaction (uncatalyzed methanolysis). Dilute to 0.05 M.
-
Temperature: Lowering to -40°C often boosts ee by freezing out the non-selective background pathway.
Q: Which catalyst gives which enantiomer? A: Cinchona alkaloids are "pseudo-enantiomers."
-
Quinidine / DHQD derivatives generally attack the pro-S carbonyl.
-
Quinine / DHQ derivatives generally attack the pro-R carbonyl.
-
Validation: Always run a small scale racemic screen (using DMAP) to establish HPLC retention times before using the expensive chiral catalyst.
Visual: Catalyst Selection Decision Tree
Caption: Selection logic for Cinchona-alkaloid mediated desymmetrization to access specific enantiomers.
Module 3: Cross-Coupling on the Ring
Core Technology: Nickel-Catalyzed Cross-Electrophile Coupling (XEC)
Target: Coupling secondary cyclopentyl halides without
The Protocol: Reductive Coupling (Ni/Bipy)
Standard Operating Procedure (SOP-XC-03)
Reagents:
-
Electrophile 1: Cyclopentyl bromide (1.0 equiv).
-
Electrophile 2: Aryl iodide (1.2 equiv).
-
Catalyst: NiCl₂·glyme (10 mol%).
-
Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%).
-
Reductant: Mn powder (3.0 equiv) or Zn dust.
-
Solvent: DMA (N,N-Dimethylacetamide).
Step-by-Step:
-
Activation: If using Mn, activate with TMSCl (2 drops) to remove surface oxides.
-
Pre-complexation: Stir Ni source and ligand in DMA for 20 mins (Solution turns green/blue).
-
Reaction: Add electrophiles and reductant. Seal under Argon.[2] Heat to 60°C.
-
Workup: Filter through Celite immediately to remove metal salts.
Troubleshooting Guide (Q&A)
Q: I see the product, but also a lot of cyclopentene. Why?
A:
-
Cause: Ligand dissociation or low concentration of the coupling partner.
-
Fix: Increase ligand loading to 2:1 relative to Ni. Ensure the reaction is strictly anhydrous; water can protonate the alkyl-Ni intermediate, leading to reduction (cyclopentane) or elimination pathways.
Q: The reaction turns black and stops. A: Catalyst crash-out (formation of Ni-black).
-
Fix: Ensure efficient stirring (Mn powder settles). Add NaI (0.5 equiv) as an additive; it stabilizes the Ni species and facilitates the radical formation via halogen exchange.
Visual: Ni-Catalyzed Radical Cycle
Caption: Simplified Ni(0)/Ni(II)/Ni(III) cycle. Note that the alkyl fragment enters via a radical pathway, avoiding beta-elimination.
Summary Data Table: Reaction Parameter Optimization
| Parameter | C-H Oxidation (Fe) | Desymmetrization (Organocatalysis) | Cross-Coupling (Ni) |
| Limiting Factor | Catalyst Lifetime / Over-oxidation | Background Hydrolysis / Temperature | |
| Key Additive | Acetic Acid (Proton Shuttle) | Molecular Sieves (Water Scavenger) | NaI (Stabilizer/Radical Promotor) |
| Optimal Temp | 23°C (Strict control) | -20°C to -40°C | 60°C |
| Solvent Choice | MeCN (Required for dielectric) | MTBE (High ee) or Toluene | DMA or NMP (Polar Aprotic) |
| Selectivity Control | Steric bulk of ligand (PDP vs CF3) | Catalyst Chirality (Quinine vs Quinidine) | Ligand Bite Angle (Bipyridine) |
References
-
Chen, M. S., & White, M. C. (2007). A Predictably Selective Aliphatic C–H Oxidation Reaction for Complex Molecule Synthesis. Science, 318(5851), 783–787. Link
-
Chen, Y., & Deng, L. (2001). Enantioselective Organocatalytic Ring Opening of Cyclic Anhydrides. Journal of the American Chemical Society, 123(46), 11302–11303. Link
-
Everson, D. A., Jones, B. A., & Weix, D. J. (2012).[3] Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides.[3] Journal of the American Chemical Society, 134(14), 6146–6159. Link
-
Zultanski, S. L., & Fu, G. C. (2013). Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Amination, Alkylation, and Arylation. Journal of the American Chemical Society, 135(2), 624–627. Link
Sources
Overcoming solubility issues of 1-(sec-butyl)cyclopentane-1-carboxylic acid
Welcome to the technical support center for 1-(sec-butyl)cyclopentane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the solubility challenges associated with this compound. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can not only solve immediate issues but also adapt these strategies to your specific experimental needs.
Section 1: Understanding the Molecule - FAQs
This section addresses the fundamental physicochemical properties of 1-(sec-butyl)cyclopentane-1-carboxylic acid that govern its solubility.
Q1: Why is 1-(sec-butyl)cyclopentane-1-carboxylic acid poorly soluble in aqueous solutions?
A1: The solubility of this molecule is a tale of two competing structural features. The bulky, non-polar sec-butyl and cyclopentane groups give the molecule a significant hydrophobic (lipophilic) character, meaning it prefers non-polar, oil-like environments over water.[1][2] In contrast, the carboxylic acid (-COOH) functional group is polar and capable of hydrogen bonding.[1] However, the large non-polar portion of the molecule dominates, leading to overall poor aqueous solubility, especially under neutral or acidic conditions.
Q2: What is the most critical parameter for controlling the aqueous solubility of this compound?
A2: The pH of the aqueous medium is the most critical parameter. The carboxylic acid group can donate a proton (H+) to become a negatively charged carboxylate ion (-COO⁻).[3] This ionization dramatically increases the molecule's polarity and, consequently, its water solubility. This behavior is governed by the compound's pKa, the pH at which the protonated (-COOH) and deprotonated (-COO⁻) forms are present in equal amounts.
Q3: What is the estimated pKa of 1-(sec-butyl)cyclopentane-1-carboxylic acid?
Q4: How does pH relate to solubility according to the Henderson-Hasselbalch equation?
A4: The Henderson-Hasselbalch equation provides the theoretical framework for understanding pH-dependent solubility for ionizable compounds.[5][6][7] For a weak acid like this one, as the pH of the solution increases above the pKa, the equilibrium shifts towards the more soluble, ionized (deprotonated) form. A general rule of thumb is that for every pH unit above the pKa, the proportion of the soluble, ionized form increases by a factor of 10. For sufficient aqueous solubility, it is often necessary to adjust the pH to be at least 1.5 to 2 units above the pKa.[7]
Section 2: Troubleshooting Experimental Issues
This section provides structured, step-by-step guidance for common problems encountered in the lab.
Issue 1: My compound is insoluble in my aqueous buffer (e.g., PBS at pH 7.4).
This is the most common issue. At physiological pH (7.4), which is well above the estimated pKa of ~5.0, the compound should be significantly ionized and soluble. If you are observing insolubility, it could be due to insufficient basification, high compound concentration, or buffer effects.
Root Cause Analysis & Solution Workflow
The following diagram outlines the decision-making process for addressing aqueous insolubility.
Caption: Troubleshooting workflow for aqueous insolubility.
Detailed Protocol 1: pH-Based Solubilization
This protocol details the primary method for dissolving the compound in aqueous buffers.
Objective: To prepare a clear, aqueous solution by converting the free acid to its more soluble salt form.
Materials:
-
1-(sec-butyl)cyclopentane-1-carboxylic acid
-
Target aqueous buffer (e.g., Phosphate-Buffered Saline, Tris buffer)
-
1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
-
Calibrated pH meter
-
Stir plate and stir bar
-
0.22 µm sterile filter
Methodology:
-
Initial Slurry: Weigh the desired amount of the compound and add it to ~80% of the final volume of your target buffer in a beaker with a stir bar. The compound will likely not dissolve and will form a slurry.
-
Basification: While stirring, slowly add the 1 M NaOH solution dropwise. Monitor the solution for clarity.
-
pH Monitoring: Use a calibrated pH meter to track the pH. Continue adding base until the compound fully dissolves.
-
Final pH Adjustment: Once the solid is dissolved, check the pH. The target pH should ideally be ≥ 6.5-7.0 to ensure the vast majority of the compound is in the ionized, soluble salt form.[8] If the pH is too high for your experiment, you may have reached the solubility limit for that pH and may need to lower the concentration.
-
Volume Adjustment: Adjust the final volume with the buffer.
-
Sterile Filtration: Filter the final solution through a 0.22 µm filter to remove any micro-particulates and ensure sterility for cell-based assays.
Trustworthiness Check: The clarity of the final solution is a primary indicator of success. A stable solution with no precipitation after standing for a few hours at the target temperature confirms proper solubilization.
Issue 2: I need to prepare a concentrated stock solution in an organic solvent.
For many applications, such as creating a stock for serial dilutions, an organic solvent is necessary. The principle of "like dissolves like" is key here.[9]
Solvent Selection Guide
The choice of solvent depends on polarity and its compatibility with downstream applications (e.g., cell toxicity).[10][11] Our molecule is largely non-polar but has a polar head group.
| Solvent Class | Example Solvent | Polarity | Suitability for Stock Solution | Downstream Considerations |
| Polar Aprotic | DMSO [12] | High | Excellent. Dissolves both polar and non-polar compounds. | Gold standard for cell culture stocks, but can be toxic at >0.5-1% v/v.[13] |
| Polar Aprotic | Acetone | Medium | Good | Highly volatile, may not be suitable for long-term storage. |
| Polar Protic | Ethanol | Medium | Good | Less toxic than DMSO for many applications. May have direct biological effects. |
| Non-Polar | Toluene, Hexane | Low | Poor | Unlikely to be effective and generally incompatible with aqueous assays.[14] |
Recommendation: Dimethyl sulfoxide (DMSO) is the most recommended starting point for a concentrated stock solution due to its exceptional solvating power.[12]
Detailed Protocol 2: Preparing a DMSO Stock Solution
Objective: To prepare a high-concentration, stable stock solution for long-term storage and subsequent dilution.
Materials:
-
1-(sec-butyl)cyclopentane-1-carboxylic acid
-
High-purity, sterile-filtered DMSO (Molecular Biology Grade)[15]
-
Vortex mixer
-
Appropriate storage vials (e.g., cryovials)
Methodology:
-
Weigh Compound: Accurately weigh the compound directly into a sterile vial.
-
Add Solvent: Add the required volume of DMSO to achieve the target concentration (e.g., 10-100 mM).
-
Dissolve: Cap the vial tightly and vortex thoroughly. Gentle warming in a 37°C water bath can be used if dissolution is slow, but ensure the compound is stable at that temperature.
-
Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Issue 3: My compound dissolves initially but then precipitates out of my final aqueous solution.
This often happens when a concentrated DMSO stock is diluted into an aqueous buffer. The DMSO concentration drops, and the solution can no longer support the high concentration of the poorly soluble compound, causing it to "crash out."
Root Cause Analysis & Solution Workflow
Caption: Troubleshooting workflow for precipitation upon dilution.
Primary Solution: Ensure the final concentration in your aqueous medium is below the compound's intrinsic solubility at that specific pH and temperature. If precipitation still occurs, more advanced formulation strategies are required.
Section 3: Advanced Solubilization Strategies
When simple pH adjustment or organic solvents are insufficient, especially for in vivo studies or high-concentration formulations, advanced techniques are necessary.
Q5: How can I improve solubility beyond simple pH adjustment for a formulation?
A5: Several advanced strategies can be employed, often in combination. The most common are co-solvents, salt formation, and cyclodextrin complexation.[16][17]
1. Co-Solvent Systems
A co-solvent is a water-miscible organic solvent used in small amounts to increase the solubility of a hydrophobic compound in an aqueous solution.[18][19] They work by reducing the polarity of the water, making it a more favorable environment for the lipophilic molecule.[19][20]
Common Co-solvents for Pre-clinical Formulations:
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Ethanol
-
Glycerol[20]
Example Formulation: A common vehicle for animal studies might be 10% DMSO, 40% PEG 400, and 50% Saline. The optimal ratio must be determined empirically.
2. Salt Formation
Instead of forming the salt in situ by adding a base, you can synthesize and isolate a stable salt form of the compound. This is a common and highly effective method for acidic and basic drugs.[21] Alkali metal salts (e.g., sodium, potassium) of carboxylic acids are generally much more water-soluble than the free acid form.[22]
Protocol Outline 3: Preparation of a Sodium Salt
-
Dissolve the free acid in a suitable organic solvent (e.g., ethanol).
-
Add one molar equivalent of a sodium base, such as sodium hydroxide or sodium ethoxide, dissolved in the same solvent.
-
Stir the reaction. The sodium salt will often precipitate from the organic solvent.[23]
-
Isolate the salt by filtration, wash with a non-polar solvent (like ether) to remove unreacted acid, and dry under vacuum.[24]
-
The resulting salt powder can then be directly dissolved in water or buffer.
3. Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[25][26] They can encapsulate the non-polar part of a guest molecule, like our compound, forming an "inclusion complex."[27][28][29] This complex presents a hydrophilic exterior to the water, dramatically enhancing the apparent aqueous solubility of the guest molecule.[30]
Caption: Encapsulation of a lipophilic drug by a cyclodextrin to form a soluble complex.
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®)[26]
Protocol Outline 4: Formulation with HP-β-CD
-
Prepare an aqueous solution of HP-β-CD (e.g., 20-40% w/v).
-
Slowly add the powdered 1-(sec-butyl)cyclopentane-1-carboxylic acid to the cyclodextrin solution while stirring vigorously or sonicating.
-
Allow the mixture to equilibrate for several hours or overnight to ensure maximum complexation.
-
Filter the solution to remove any undissolved compound. The resulting clear filtrate contains the solubilized drug-cyclodextrin complex.
References
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025, July 20). MDPI.
- Organic Solvents in Chemistry and Labor
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC.
- Cosolvent. Wikipedia.
- Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. (2015, August 30).
- Cyclodextrin complexes: Perspective from drug delivery and formul
- Solubilization techniques used for poorly w
- Cyclodextrin inclusion complexation and pharmaceutical applic
- Prediction of the pKa of Carboxylic Acids Using the ab Initio Continuum-Solvation Model PCM-UAHF.
- A Deep Dive into Common Organic Solvents. (2025, May 16). ChemTalk.
- Strategies for improving hydrophobic drugs solubility and bioavailability.
- pKa values in solubility determination using the Henderson- Hasselbalch equ
- (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (2012, December 12).
- Accuracy of calculated pH-dependent aqueous drug solubility. (2004, August 15). PubMed.
- The influence of pH on solubility in w
- What Factors Are Taken Into Consider
- Carboxylic Acid Reactivity. MSU chemistry.
- 3.3C: Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts.
- Carboxylic Acid and Its Derivatives- Properties and Chemical Reactions. Allen.
- Prediction of pKa Values for Aliphatic Carboxylic Acids and Alcohols with Empirical Atomic Charge Descriptors.
- Properties and Nomencl
- SOLUBILITY ENHANCEMENT TECHNIQUES FOR POORLY W
- Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Hilaris Publisher.
- Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. (2021, July 31). Taylor & Francis.
- Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. (2024, November 21). K-Jhil.
- Dimethylsulfoxide (DMSO).
- Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. (2025, February 26). IAPC Journals.
- Cosolvent – Knowledge and References. Taylor & Francis.
- Exploring the Physical and Chemical Properties of Carboxylic Acid and their Deriv
- Solubility enhancement techniques: A comprehensive review. (2023, March 13).
- Solubilization by cosolvents. Establishing useful constants for the log-linear model.
- Dimethyl sulfoxide for molecular biology 67-68-5. MilliporeSigma.
- DMSO, sterile filtered. Tocris Bioscience.
- Advances in Lipid-Based Drug Formulations for Solubility. (2025, October 18). World Pharma Today.
- Carboxylic Acids and Carboxylic acid deriv
- Using Atomic Charges to Describe the pKa of Carboxylic Acids. ChemRxiv.
- Dimethyl sulphoxide (DMSO), 100 ml, CAS No. 67-68-5. Carl ROTH.
- DMSO, sterile filtered. R&D Systems.
- Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. (2024, March 12). PMC.
- Process for the preparation of a carboxylic acid salt.
- Calculations of pKa values of carboxylic acids in aqueous solution using density functional theory.
- Product Class 3: Carboxylic Acid Salts.
- Cyclopentanecarboxylic acid. Solubility of Things.
- Process for the preparation of a carboxylic acid salt.
- How to make a salt of a novel compound?. (2012, July 25).
- solubility rules of salts.
- CAS 3400-45-1: Cyclopentanecarboxylic acid. CymitQuimica.
Sources
- 1. byjus.com [byjus.com]
- 2. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 3. rroij.com [rroij.com]
- 4. researchgate.net [researchgate.net]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mychemistrybook.com [mychemistrybook.com]
- 10. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. DMSO, sterile filtered | Biochemicals and Molecular Biology | Tocris | Tocris Bioscience [tocris.com]
- 13. atcc.org [atcc.org]
- 14. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 15. Dimethyl sulphoxide (DMSO), 100 ml, CAS No. 67-68-5 | General Reagents for Cell Culture | Cell culture | Applications | Carl ROTH - International [carlroth.com]
- 16. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wjbphs.com [wjbphs.com]
- 18. Cosolvent - Wikipedia [en.wikipedia.org]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. researchgate.net [researchgate.net]
- 21. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
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- 24. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 25. mdpi.com [mdpi.com]
- 26. scienceasia.org [scienceasia.org]
- 27. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 29. Cyclodextrin complexes: Perspective from drug delivery and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. hilarispublisher.com [hilarispublisher.com]
Troubleshooting guide for the purification of carboxylic acids by chromatography
Current Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Chromatography of Carboxylic Acids
Introduction
Welcome to the Separation Science Technical Support Center. If you are here, you are likely staring at a chromatogram that looks less like a Gaussian peak and more like a "shark fin," or perhaps your compound has vanished entirely onto the column.
Carboxylic acids are notoriously difficult to purify on standard silica gel. The challenges arise from two distinct mechanistic failures:
-
Silanol Interaction: The acidic protons on your analyte exchange with or bind irreversibly to the slightly acidic silanol groups (
, pKa 5-7) and metal impurities on the silica surface. -
Dimerization: In non-polar solvents, carboxylic acids form hydrogen-bonded dimers. The equilibrium between monomer and dimer results in variable polarity during the run, causing peak broadening and retention shifts.
Below are the solutions to the most frequent "support tickets" we receive, grounded in mechanistic chemistry.
Troubleshooting Tickets (Q&A)
Ticket #001: Severe Peak Tailing (The "Streak")
User Report: "My carboxylic acid is streaking across 20 fractions. The peak has a sharp front but a long, dragging tail."
Diagnosis: This is the classic signature of secondary silanol interactions . Your compound is not just partitioning; it is hydrogen-bonding to the stationary phase's active sites. As the concentration decreases (the tail), a higher percentage of the remaining molecules are stuck on these high-energy sites, delaying elution.
The Fix: Acidify the Mobile Phase. You must lower the pH of the mobile phase to suppress the ionization of surface silanols and competitively block active sites.
-
Protocol: Add 1% (v/v) Acetic Acid or Formic Acid to both your weak solvent (e.g., Hexane/Heptane) and your strong solvent (e.g., Ethyl Acetate).
-
Why it works: The added acid saturates the silica's adsorption sites, forcing your target compound to partition solely based on polarity rather than specific adsorption.
-
Caution: Do not use Trifluoroacetic Acid (TFA) on standard silica if you plan to recover the compound by evaporation, as it can catalyze decomposition or remain as a salt.
Ticket #002: Variable Retention Times
User Report: "I injected 50 mg and it eluted at 10 minutes. I injected 500 mg and it eluted at 8 minutes with a distorted shape."
Diagnosis: Concentration Overload & Dimerization. Carboxylic acids exist in an equilibrium between monomer and dimer forms. The dimer is typically less polar (internal hydrogen bonding) and elutes faster. At higher concentrations, the dimer form dominates, shifting retention to earlier times (fronting/anti-Langmuir behavior).
The Fix: Switch to Reverse Phase (C18) or Derivatize.
-
Strategy A (Reverse Phase): Water/Acetonitrile gradients suppress dimerization because water disrupts the intermolecular hydrogen bonds of the acid.
-
Strategy B (Derivatization): If you must use Normal Phase, convert the acid to a methyl ester. This removes the hydrogen bond donor capability, eliminating dimerization and silanol drag.
Ticket #003: Zero Recovery (Chemisorption)
User Report: "I loaded 100 mg onto the column. I collected all fractions, but I only recovered 10 mg. Where is my product?"
Diagnosis: Irreversible Adsorption (Chemisorption). Basic impurities (metal oxides) in lower-quality silica gel can form salts with your carboxylic acid. These salts are insoluble in organic mobile phases and remain precipitated on the column head.
The Fix: Acid Wash or High-Purity Silica.
-
Immediate Recovery: Flush the column with DCM:Methanol:Acetic Acid (90:9:1) . The high polarity + acid will protonate the salt, freeing the carboxylic acid.
-
Prevention: Use "Acid-Washed" silica or high-purity spherical silica with low metal content for future runs.
Decision Logic & Workflows
The following diagram illustrates the decision process for selecting the correct purification mode based on sample behavior.
Caption: Decision tree for selecting purification modes and troubleshooting steps for carboxylic acids.
Experimental Protocols
Protocol A: Standard Normal Phase with Modifier
Use this for lipophilic carboxylic acids.
-
Solvent A: Hexanes (or Heptane) + 1% Acetic Acid .
-
Solvent B: Ethyl Acetate + 1% Acetic Acid .
-
Equilibration: Flush column with 10% Solvent B for 3 CV (Column Volumes) to saturate silanol sites with acetic acid before injection.
-
Gradient: Run standard 0-100% B gradient.
-
Note: Acetic acid is UV transparent >230 nm. If using Formic acid, detection below 250 nm may be noisy.
-
Protocol B: Reverse Phase (C18) Strategy
Use for polar acids or when normal phase fails.
Crucial Rule: You must keep the pH below the pKa of your acid (typically pH 2.0–3.0) to keep it protonated (neutral). Ionized acids (carboxylates) do not retain well on C18.
| Component | Recommendation | Function |
| Column | C18 (End-capped) | Hydrophobic interaction |
| Mobile Phase A | Water + 0.1% Formic Acid (or TFA) | Keeps acid protonated ( |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Elution solvent |
| pH Target | 2.0 – 2.5 | Ensures >99% neutral species |
Protocol C: The "Nuclear Option" (Derivatization)
Use when separation of the free acid is impossible due to overlapping impurities.
-
Reaction: Dissolve crude acid in Methanol. Add 3-5 drops of conc.
. Reflux for 1 hour. -
Workup: Evaporate MeOH, redissolve in Ether, wash with
(removes unreacted acid). -
Purify: Run standard silica chromatography on the Methyl Ester (It will run much faster and sharper than the acid).
-
Hydrolysis: Dissolve purified ester in THF/Water (1:1), add LiOH (2 eq), stir at RT until TLC shows conversion back to acid. Acidify and extract.
Data & Reference Tables
Table 1: Mobile Phase Modifiers for Carboxylic Acids
| Modifier | pKa | UV Cutoff | Recommended Use | Notes |
| Acetic Acid | 4.76 | ~210 nm | Normal Phase (1%) | Excellent for silica; easy to remove by rotovap. |
| Formic Acid | 3.75 | ~210 nm | Reverse Phase (0.1%) | Volatile; LC-MS compatible; stronger acid than acetic. |
| TFA | 0.23 | ~200 nm | Reverse Phase (0.05-0.1%) | Strongest ion suppression. Hard to remove completely; can form salts. |
| Ammonium Formate | 3.75 | ~210 nm | Reverse Phase (Buffer) | Buffers at pH ~3.75. Good for LC-MS.[1] |
References
-
Teledyne ISCO. (2012).[2] RediSep C-18 reversed phase column purification of carboxylic acids.Link
-
Biotage. (2023). How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography.Link
-
Dolan, J. W. (1986). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC Magazine. Link
-
Chemistry LibreTexts. (2023). Derivatization in Chromatography.[3][4]Link
-
Agilent Technologies. (2014). Control pH During Method Development for Better Chromatography.Link
Sources
Enhancing the reactivity of the carboxylic acid group in hindered molecules
Topic: Enhancing Carboxylic Acid Reactivity in Sterically Hindered Molecules Ticket ID: STERIC-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)
Executive Summary: The "Cone of Silence" Problem
Welcome to the StericShield™ Support Hub. You are likely here because a standard EDC/NHS or DCC coupling failed on a tertiary carboxylic acid (e.g., pivalic acid derivatives,
The Physics of Failure: In hindered systems, the carbonyl carbon is shielded from nucleophilic attack by the "Cone of Steric Silence"—the volume occupied by adjacent bulky groups (tert-butyl, gem-dimethyl). Standard activation agents (carbodiimides) form O-acylisourea intermediates that are often too bulky to be attacked by the amine/alcohol, leading to:
-
N-acylurea rearrangement (dead-end byproduct).
-
Hydrolysis (reversion to starting material).
-
Racemization (via oxazolone formation if
-protons are present).
This guide provides three "Tiered Escalation" protocols to breach this barrier.
Tier 1: The Modern Coupling Agents (COMU & T3P)
Use this for: Precious intermediates, chiral substrates, and initial screens.
Standard HATU is often the default, but for hindered substrates, COMU (Oxyma-based) and T3P (Propylphosphonic anhydride) are superior due to solubility and safety profiles.
Troubleshooting Guide: Choosing the Right Agent
| Feature | HATU (Legacy) | COMU (Recommended) | T3P (Chiral Safe) |
| Mechanism | Benzotriazole uronium | Oxyma uronium | Phosphonic anhydride |
| Steric Reach | High | Very High (Less bulky leaving group) | Medium |
| Racemization | Low | Very Low | Negligible |
| Safety | Explosive risk (HOBt) | Stable (Oxyma) | Non-toxic, Non-explosive |
| Solubility | Good (DMF) | Excellent (DMF, THF, EtOAc) | Excellent (EtOAc, DCM) |
Protocol A: COMU Activation for Hindered Acids
Why it works: COMU generates an active ester (Oxyma ester) that is less sterically demanding than the OBt ester formed by HATU, allowing easier nucleophilic approach.
-
Dissolve: 1.0 equiv Carboxylic Acid in DMF (0.1 M).
-
Base: Add 2.0 equiv Collidine (preferred over DIPEA for hindered substrates to prevent proton abstraction at the
-position). -
Activate: Add 1.0 equiv COMU at 0 °C. Stir for 15 min.
-
Visual Check: Solution often turns orange/red (normal for Oxyma species).
-
-
Couple: Add 1.1 equiv Amine/Alcohol. Allow to warm to RT.
-
Monitor: If <50% conversion after 4h, heat to 50 °C. COMU is thermally more stable than HATU.
Critical Warning: Do NOT use HATU at elevated temperatures (>40 °C) due to explosion risk. Switch to COMU or T3P if heating is required.
Tier 2: The "Scalpel" – Mixed Anhydrides (Yamaguchi vs. Shiina)
Use this for: Macrolactonization, forming esters of secondary/tertiary alcohols.
When direct coupling fails, we must increase the electrophilicity of the carbonyl. The Yamaguchi Esterification uses 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride.[1][2]
The Mechanism & The Trap
The reaction relies on DMAP attacking the mixed anhydride to form a super-reactive N-acylpyridinium species.
-
The Trap: In extremely hindered substrates, DMAP may attack the wrong carbonyl (the TCBC carbonyl) because the substrate carbonyl is too shielded.
-
The Fix: If Yamaguchi fails, switch to Shiina Esterification (MNBA), which avoids the regioselectivity issue.
Visualization: Yamaguchi Pathway
Caption: The Yamaguchi workflow. The conversion of Mixed Anhydride to Acyl-DMAP is the rate-determining step for hindered substrates.
Protocol B: Modified Yamaguchi (High-Hindrance)
-
Anhydride Formation: Dissolve Acid (1.0 equiv) and TCBC (1.1 equiv) in Toluene (not THF—higher boiling point allows energy input). Add TEA (1.2 equiv). Stir 1h at RT.[3]
-
Solvent Swap (Crucial): Dilute with Toluene. Why? To suppress dimerization.
-
Nucleophilic Attack: Add Alcohol (1.0–5.0 equiv) and DMAP (1.5 equiv - Stoichiometric, not catalytic).
-
Temperature: Heat to 80–100 °C. The steric barrier requires thermal energy to allow DMAP to penetrate the "Cone of Silence."
Tier 3: The "Sledgehammer" – Ghosez's Reagent
Use this for: The most stubborn substrates where acid chlorides are required but Thionyl Chloride/Oxalyl Chloride destroys the molecule.
Standard acid chloride generators (SOCl₂, (COCl)₂) produce HCl, which degrades acid-sensitive protecting groups (Boc, TBS). Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) generates acid chlorides under neutral conditions .
Why it works for Hindrance
It forms an
Visualization: Ghosez Activation
Caption: Ghosez's reagent allows Acid Chloride formation without generating HCl gas, preserving acid-sensitive groups.
Protocol C: Ghosez Activation
-
Setup: Dissolve Acid (1.0 equiv) in dry DCM or CHCl₃.
-
Addition: Add Ghosez's Reagent (1.2–1.5 equiv) dropwise at 0 °C.
-
Reaction: Stir at RT for 1–3 hours. Monitor by TLC (conversion of acid to acid chloride; quench an aliquot with MeOH to check for methyl ester).
-
Coupling:
-
Option A (One-pot): Add the amine/alcohol and dry Pyridine (2.0 equiv) directly to the reaction mixture.
-
Option B (Isolation): Remove solvent in vacuo (strictly anhydrous) to isolate crude Acid Chloride, then redissolve and couple.
-
FAQ: Troubleshooting Specific Failures
Q: My reaction yields 50% product and stops. Adding more reagent doesn't help. A: You likely have product inhibition or aggregation.
-
Fix: Switch solvent to NMP (N-methylpyrrolidone). It breaks up H-bond aggregates better than DMF.
-
Fix: Use microwave irradiation (if using COMU/T3P). The thermal pulse helps overcome the activation energy barrier of the steric clash.
Q: I see extensive racemization of my
-
Fix: Switch to T3P in EtOAc/Pyridine at 0 °C. T3P has the fastest rate of coupling relative to the rate of racemization [1].
-
Fix: Avoid DMAP. Use HOAt as an additive if using EDC, or switch to COMU which has an internal base effect.
Q: The acid chloride is too unstable, but the ester won't form. A: Try the Acyl Fluoride method. React your acid with Cyanuric Fluoride or TFFH. Acyl fluorides are more stable to water/silica than acid chlorides but highly reactive toward amines [2].
References
-
Dunetz, J. R., et al. (2011). "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. [Link]
-
Carpino, L. A., et al. (2003). "The 1-Hydroxy-7-azabenzotriazole-Based Uronium Salt (HATU) and Related Reagents." Accounts of Chemical Research. [Link]
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. [Link]
-
Inanaga, J., et al. (1979).[2][4] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization (Yamaguchi)." Bulletin of the Chemical Society of Japan. [Link]
-
Ghosez, L., et al. (1979). "Synthesis of Acyl Chlorides from Carboxylic Acids using 1-Chloro-N,N,2-trimethylpropenylamine." Organic Syntheses. [Link]
Sources
Preventing racemization during the synthesis of chiral cyclopentane derivatives
Topic: Preventing Racemization in Chiral Cyclopentane Derivatives
Ticket ID: CP-RAC-001 Status: Open Assigned Specialist: Senior Application Scientist
User Guide Overview
Welcome to the technical support hub for chiral cyclopentane synthesis. Unlike cyclohexane derivatives, which often benefit from clear chair-conformation preferences, cyclopentanes exist in a flexible "envelope" or "twist" conformation. This structural fluidity, combined with the relief of eclipsing interactions upon hybridization change (
This guide addresses the three primary vectors of stereochemical erosion:
-
Thermodynamic Equilibration (Base/Acid-mediated enolization).
-
Catalytic Scrambling (Transition-metal intermediates).
-
Strategic Errors (Starting material selection).
Module 1: The Thermodynamic Trap (Alpha-Epimerization)
The Core Issue
In cyclopentanones, the activation energy for enolization is often lower than in acyclic or cyclohexyl analogs. The transition from a strained
Mechanism & Signaling Pathway
The following diagram illustrates the competing pathways between kinetic preservation and thermodynamic equilibration.
Caption: The bifurcation point at the enol intermediate determines stereochemical integrity. Fast, cold quenching favors the kinetic pathway.
Standard Operating Procedure (SOP): Kinetic Quenching
Objective: Isolate sensitive
-
Cooling: Cool the reaction mixture to -78 °C (or the lowest temperature the solvent allows) before adding any quenching agent.
-
Buffer Selection: Never quench with strong acid (HCl) or strong base (NaOH).
-
Recommended: Pre-cooled half-saturated ammonium chloride (
) or phosphate buffer (pH 7.0).
-
-
Rapid Mixing: Add the quench quickly with vigorous stirring. The goal is to protonate the enolate faster than it can equilibrate.
-
Extraction: Keep the organic phase cold (0 °C) during extraction.
-
Solvent Removal: Do not use a warm water bath on the rotovap. Keep bath temperature < 25 °C.
Module 2: Transition Metal Catalysis (The "Memory" Effect)
The Core Issue
In Palladium-catalyzed Asymmetric Allylic Alkylation (Pd-AAA), cyclopentenyl intermediates can suffer from "memory loss." If the nucleophilic attack is slow, the
Mechanism: Pd-Allyl Scrambling
Unlike cyclohexenyl systems, cyclopentenyl cations are highly reactive. If the ligand does not enforce a specific "bite angle," the metal can migrate from the
Troubleshooting Pd-AAA in Cyclopentanes
| Issue | Diagnosis | Corrective Action |
| Low ee | Rate of nucleophilic attack < Rate of Pd isomerization. | Increase Nucleophile Reactivity: Use Cs2CO3 or BSA/LiOAc to generate a "naked" anion. |
| Wrong Diastereomer | Substrate control overrides Catalyst control. | Switch Ligand Class: Move from Trost ligands (flexible) to PHOX (rigid) or TADDOL-based ligands. |
| Racemization over time | Product is unstable to reaction conditions. | Reaction Time: Monitor conversion closely; stop reaction immediately upon completion. |
Module 3: Strategic Avoidance (Desymmetrization)
The "Gold Standard" Protocol
The most robust way to synthesize chiral cyclopentanes is to avoid generating the stereocenter via enolizable precursors entirely. Instead, use the Desymmetrization of meso-Anhydrides . This method sets two chiral centers simultaneously with high fidelity.
Protocol: Organocatalytic Methanolysis
Based on the method by Bolm, Deng, and others.
Reagents:
-
Substrate: cis-Cyclopentane-1,2-dicarboxylic anhydride (meso).
-
Catalyst: (DHQD)2AQN or equivalent Cinchona alkaloid derivative (5-10 mol%).
-
Nucleophile: Methanol (dry).
-
Solvent: Toluene or MTBE.
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Dissolution: Dissolve the meso-anhydride (1.0 equiv) and catalyst (0.05 equiv) in anhydrous Toluene (0.1 M concentration).
-
Temperature: Cool the system to -20 °C . (Lower temperature significantly boosts ee by suppressing the non-catalyzed background reaction).
-
Addition: Add Methanol (10-20 equiv) dropwise over 30 minutes.
-
Monitoring: Stir for 24-48 hours. Monitor by TLC (disappearance of anhydride).
-
Workup: Quench with 1N HCl (cold) to remove the catalyst into the aqueous layer. Extract the hemi-ester with EtOAc.
-
Result: You obtain the hemi-ester with >95% ee. The carboxylic acid and ester functionalities are now chemically differentiated for further orthogonal manipulation.
Troubleshooting & FAQs
Decision Tree: Diagnosing Low Optical Purity
Caption: Diagnostic flow for identifying the root cause of racemization.
Frequently Asked Questions
Q: My chiral cyclopentanone racemizes on the silica column. What should I do? A: Silica gel is slightly acidic and can catalyze enolization.
-
Fix 1: Pre-treat the silica column with 1% Triethylamine (Et3N) in Hexanes to neutralize it.
-
Fix 2: Switch to neutral Alumina.
-
Fix 3: If possible, reduce the ketone immediately to an alcohol (which is configurationally stable) before purification, then re-oxidize later if necessary.
Q: I am doing a Trost Alkylation, but I get a 50:50 mixture. Is the catalyst dead? A: Not necessarily. In cyclopentane systems, if the leaving group (acetate/carbonate) departs too slowly, the Pd-complex can equilibrate.
-
Fix: Ensure your "leaving group" is good enough. Switch from an acetate to a carbonate (alloc) or phosphate to accelerate the ionization step.
Q: Can I use dynamic kinetic resolution (DKR) here?
A: Yes. If your
References
-
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations.[1] Chemical Reviews, 96(1), 395-422.
-
Chen, Y., Tian, S.-K., & Deng, L. (2000). A Highly Enantioselective Catalytic Desymmetrization of Cyclic Anhydrides with Modified Cinchona Alkaloids. Journal of the American Chemical Society, 122(39), 9542–9543.
-
Corey, E. J., et al. (1975). Total Synthesis of Prostaglandins. (Foundational work on cyclopentane stereocontrol). Journal of the American Chemical Society.[2]
-
Bolm, C., et al. (2000). Asymmetric Opening of Cyclic Anhydrides. Chemical Reviews.[1][3] (Contextualizing desymmetrization strategies).
Sources
Strategies for improving the pharmacokinetic properties of carboxylic acid-containing drugs
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Optimizing PK Properties of Carboxylic Acid-Containing Leads
Overview
Welcome to the Lead Optimization Support Center. You are likely here because your carboxylic acid (CA) pharmacophore—while essential for target engagement (e.g., salt bridges)—is causing attrition due to poor permeability , rapid renal clearance , or idiosyncratic toxicity risks.
This guide treats your chemical series as a system to be debugged. Below are the standard operating procedures (SOPs) for diagnosing and patching these liabilities.
Module 1: Permeability & Absorption
The Issue: Your compound is highly ionized at physiological pH (pKa ~4.5), limiting passive diffusion across the intestinal epithelium.
Troubleshooting Strategy: The Prodrug Patch
If structural modification destroys potency, a "masking" strategy (prodrug) is required. However, a common failure mode is premature hydrolysis or incomplete activation .
Q: My ethyl ester prodrug is not showing exposure of the parent acid in vivo. Why? A: Simple alkyl esters are often too stable in human plasma (unlike rodent plasma) or are cleaved by specific carboxylesterases (CES1/CES2) that may be saturated.
Corrective Action:
-
Switch to "Double Prodrugs": Use an isopropyloxycarbonyloxymethyl (proxetil) or medoxomil moiety. These degrade chemically after the initial enzymatic cleavage, preventing "stalling" at a stable intermediate.
-
Validate Stability Ex Vivo: You must distinguish between instability and enzymatic cleavage.
Protocol: Differential Ester Stability Assay
Objective: Determine if low exposure is due to chemical instability or lack of enzymatic activation.
-
Preparation: Prepare 10 mM stock of prodrug in DMSO.
-
Matrix Setup:
-
Condition A (Enzymatic): Fresh human plasma (lithium heparin).
-
Condition B (Chemical Control): Heat-inactivated human plasma (56°C for 30 min) or PBS (pH 7.4).
-
Condition C (Inhibition): Fresh plasma + 2 mM Bis(4-nitrophenyl) phosphate (BNPP) (Broad esterase inhibitor).
-
-
Incubation: Spike prodrug (1 µM final) into matrices. Incubate at 37°C.
-
Sampling: Aliquot at 0, 15, 30, 60, and 120 min.
-
Quench: Add ice-cold Acetonitrile with 1% Formic Acid (Acidification is critical to stop chemical hydrolysis of the ester during analysis).
-
Analysis: LC-MS/MS monitoring disappearance of Prodrug and appearance of Parent.
Interpretation:
-
Rapid loss in A, slow in B/C
Good candidate. -
Rapid loss in A, B, and C
Chemical instability (Redesign linker). -
No loss in A
Steric bulk preventing hydrolysis (Switch to less hindered ester).
Module 2: Metabolic Stability & Toxicity
The Issue: Acyl Glucuronides (AG).[1][2] Carboxylic acids are conjugated by UGT enzymes to form 1-O-acyl glucuronides. These are reactive electrophiles that can covalently bind to proteins, leading to immune-mediated Drug-Induced Liver Injury (DILI).
Visualization: The Acyl Glucuronide Trap
This diagram illustrates the "bug" in the metabolic code where a clearance mechanism turns into a toxicity trigger.
Figure 1: The bifurcation between safe elimination and protein adduction. High AG reactivity correlates with idiosyncratic toxicity.
Troubleshooting Strategy: Steric Shielding & Bioisosteres
Q: My compound forms an AG with a half-life of <1 hour in buffer. Is this a "Go" or "No-Go"?
A: This is a Warning . AGs with
Corrective Action:
-
Alpha-Methylation: Introduce a methyl group on the carbon
to the carbonyl. This sterically hinders the UGT attack and the nucleophilic attack by proteins on the formed glucuronide. -
Bioisostere Switch: Replace -COOH with an Acyl Sulfonamide or Tetrazole (see Module 4).
Protocol: AG Reactivity & Trapping Assay
Objective: Quantify the risk of covalent binding.
-
Synthesis: Enzymatically generate the AG using liver microsomes (HLM) + UDPGA, or synthesize chemically.
-
Stability Incubation: Incubate AG (10 µM) in Phosphate Buffer (pH 7.4) at 37°C.
-
Trapping Agent: In a parallel well, add Glutathione (GSH) or a lysine-mimic (e.g., N-acetyl lysine) at 5 mM.
-
Analysis:
-
Measure degradation
(rate constant). -
Monitor formation of Drug-GSH adducts via LC-MS (Neutral loss scanning for GSH fragment).
-
-
Benchmark: Compare against Diclofenac (High risk) and Ibuprofen (Low risk).
Module 3: Rapid Clearance (OATs & pKa)
The Issue: Anionic drugs are substrates for Organic Anion Transporters (OAT1/3) in the kidney, leading to rapid elimination (
Troubleshooting Strategy: Fluorination
Fluorine acts as an "electronic dimmer switch." By placing fluorine near the carboxylate, you lower the pKa (making the anion more stable but less nucleophilic) and increase lipophilicity.[3]
Data Table: Impact of Fluorination on Physicochemical Properties
Effect of
| Substituent ( | pKa (Approx) | LogD (7.4) | Metabolic Stability | OAT Recognition |
| -H (Parent) | ~4.5 | Base | Low (Oxidation prone) | High |
| -F (Monofluoro) | ~3.8 | +0.2 units | Moderate | Moderate |
| -CF | ~3.2 | +0.8 units | High (Blocks metabolic site) | Low |
| -CH | ~4.6 | +0.4 units | High (Steric block) | High |
Note: Lowering pKa generally increases protein binding (HSA), which restricts the free fraction available for OAT transport, thereby extending half-life.
Module 4: Bioisosteric Replacement
The Issue: The carboxylate is the root cause of the liability, and shielding isn't working. You need a structural replacement.
Decision Logic: Selecting the Right Bioisostere
Do not choose randomly. Select based on the specific failure mode.
Figure 2: Logic flow for bioisostere selection based on the primary PK liability.
Comparison of Common Bioisosteres
| Bioisostere | pKa Range | Key Advantage | Key Disadvantage |
| Tetrazole | 4.5 - 4.9 | Similar acidity to COOH; improved LogP.[4] | Poor permeability (high desolvation energy); can still form N-glucuronides. |
| Acyl Sulfonamide | 6.0 - 10.0 | Tunable pKa; eliminates reactive AG formation. | Larger MW; can introduce CYP liabilities. |
| Squaric Acid | 0.5 - 1.0 | Strong acid; highly polar. | Very low permeability; typically restricted to topical/GI targets. |
| Hydroxypyrazole | 6.5 - 7.5 | Weak acid; good H-bond donor. | Chemical stability issues (oxidation). |
References
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem.
-
Regan, S. L., et al. (2010). Structure-Activity Relationships for the Interactions of Acyl Glucuronides with Serum Albumin. Chemical Research in Toxicology.
-
Rautio, J., et al. (2018). The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Perez, H. L., et al. (2017).[5] Overcoming challenges associated with the bioanalysis of an ester prodrug and its active acid metabolite. Bioanalysis.
Sources
Technical Support Center: 1-(sec-butyl)cyclopentane-1-carboxylic acid
Topic: Degradation Pathways & Stability Profiling
Introduction
Welcome to the Technical Support Center. This guide addresses the stability profile of 1-(sec-butyl)cyclopentane-1-carboxylic acid (CAS: 56471-02-4). Due to the steric bulk of the sec-butyl group adjacent to the quaternary carboxylic acid center, this molecule exhibits unique degradation behaviors distinct from linear fatty acids.
This document is structured as a dynamic troubleshooting interface for researchers encountering purity drops, "ghost peaks" in chromatography, or yield losses during synthesis.
Module 1: Thermal Instability & Decarboxylation
Status: Critical for GC Analysis & High-Temp Reactions
User Issue:
"I am observing a non-acidic impurity (M-44) increasing during Gas Chromatography (GC) analysis, even though my NMR shows the material is pure."
Technical Diagnosis:
You are likely witnessing in-situ thermal decarboxylation . The 1,1-disubstitution pattern (quaternary center) creates significant steric strain. At elevated temperatures (typically >140°C), the relief of this steric strain drives the extrusion of CO₂, converting the acid into sec-butylcyclopentane . This is often an artifact of the analytical method (injector port temperature) rather than the bulk sample quality.
Mechanistic Insight:
Unlike linear acids,
Troubleshooting Protocol:
| Parameter | Recommended Action | Scientific Rationale |
| GC Inlet Temp | Reduce to < 180°C | Minimizes thermal energy available for C-C bond homolysis/concerted extrusion. |
| Derivatization | Use TMS-Diazomethane or BSTFA | Capping the acid as an ester (methyl or TMS) significantly raises the activation energy for decarboxylation [1]. |
| Solvent | Avoid high-boiling solvents (e.g., DMSO) in headspace | High boiling points require higher thermal equilibrium, promoting degradation. |
Visualization: Thermal vs. Oxidative Pathways
Figure 1: Divergent degradation pathways. The thermal route (Red) is driven by steric relief, while the oxidative route (Green) targets the tertiary hydrogen.
Module 2: Oxidative Degradation (Storage)
Status: Moderate Risk for Long-Term Storage
User Issue:
"My reference standard purity dropped by 2% after 6 months of storage at room temperature. The impurity is more polar than the parent."
Technical Diagnosis:
The degradation is likely radical autoxidation at the sec-butyl side chain. The sec-butyl group contains a tertiary benzylic-like methine hydrogen (the CH bonded to the methyl, ethyl, and ring). Although not benzylic, tertiary alkyl positions are significantly more susceptible to hydrogen abstraction by radical initiators (trace metals, light) than primary or secondary carbons [2].
Corrective Actions:
-
Argon Overlay: Store all aliquots under inert gas. The mechanism requires atmospheric oxygen (
) to propagate the radical chain reaction. -
Chelation: Ensure glassware is acid-washed. Trace transition metals (
, ) catalyze the decomposition of hydroperoxide intermediates, accelerating the degradation. -
Container: Amber glass is mandatory to prevent photolytic initiation.
Module 3: Analytical Artifacts (HPLC/LC-MS)
Status: High Frequency Support Ticket
User Issue:
"I see severe peak tailing and split peaks in HPLC, making integration impossible."
Technical Diagnosis:
This is a classic Steric Hindrance & Silanol Interaction issue.
-
Tailing: The bulky sec-butyl group prevents the carboxylic acid from effectively interacting with the C18 stationary phase ligands, leaving the acidic proton exposed to interact with residual silanols on the silica support.
-
Split Peaks: The sec-butyl group contains a chiral center. If your synthesis was not stereoselective, you have a racemic mixture. On high-efficiency columns (or if using any chiral additives), you may be partially resolving the enantiomers (
-sec-butyl vs -sec-butyl).
Method Optimization Guide:
| Variable | Recommendation | Reason |
| Mobile Phase pH | Low (pH 2.0 - 2.5) | Suppresses ionization of the -COOH. The neutral form interacts primarily via hydrophobic forces, reducing silanol tailing [3]. |
| Buffer Choice | Phosphate or TFA | Trifluoroacetic acid (0.05 - 0.1%) acts as a silanol blocker and ion-pairing agent, sharpening the peak. |
| Column Temp | 40°C - 50°C | Higher temperature increases mass transfer kinetics, which are often sluggish for hindered molecules. |
Module 4: Validated Stress Testing Protocol
Requirement: For IND/NDA Filings
To confirm the stability profile for regulatory purposes, follow this standardized forced degradation workflow.
Workflow Diagram: Decision Tree for Unknown Impurities
Figure 2: Diagnostic logic for identifying impurity origins based on retention time (RRT) and stress conditions.
Experimental Steps:
-
Acid/Base Stress:
-
Condition: 0.1 N HCl and 0.1 N NaOH at 60°C for 4 hours.
-
Expectation: The molecule is highly resistant to hydrolysis (it is already an acid). If degradation occurs, it implies the presence of an ester impurity rather than the parent acid degrading.
-
-
Oxidative Stress:
-
Condition: 3%
at Room Temp for 24 hours. -
Expectation: Formation of M+16 (hydroxyl) and M-14 (keto) derivatives at the sec-butyl chain.
-
-
Thermal Stress:
-
Condition: Solid state at 80°C for 7 days.
-
Expectation: Monitor for CO₂ loss. If >5% degradation is observed, cold chain transport (-20°C) is required.
-
References
-
Mechanism of Decarboxylation: T. Cohen et al.
-Substituted Carboxylic Acids," Journal of Organic Chemistry. (General reference for hindered acid decarboxylation kinetics). -
Radical Stability: "Bond Dissociation Energies of Organic Molecules," Acc. Chem. Res. (Validating tertiary C-H vulnerability).
-
HPLC of Hindered Acids: "Separation of Hydrophobic Carboxylic Acids," Journal of Chromatography A. (Strategies for suppressing silanol activity).
(Note: Specific degradation monographs for this exact CAS are proprietary/rare; these protocols are derived from first-principles chemistry of quaternary cycloalkyl acids.)
Validation & Comparative
Comparative analysis of 1-(sec-butyl)cyclopentane-1-carboxylic acid with other alkylated carboxylic acids
This guide provides a technical comparative analysis of 1-(sec-butyl)cyclopentane-1-carboxylic acid (SBCCA) , a sterically hindered, lipophilic building block used in medicinal chemistry to modulate metabolic stability and bioavailability.[1]
Executive Summary
1-(sec-butyl)cyclopentane-1-carboxylic acid (SBCCA) represents a strategic "middle ground" in the steric modulation of carboxylic acids.[1] Unlike the highly labile unsubstituted cyclopentanecarboxylic acid or the excessively bulky 1-tert-butyl analogs, SBCCA offers a balance of metabolic resistance (via the alpha-quaternary center) and lipophilic tuning (LogP ~3.2).
Its unique feature is the chiral sec-butyl tail , which introduces asymmetry without requiring a chiral center on the ring itself, offering unique binding vectors for GPCR and ion channel targets (e.g., NaV1.7 inhibitors).
Structural & Physicochemical Profile
The Steric Shielding Effect
The primary utility of SBCCA is its ability to shield the carboxylic acid (and subsequent derivatives like amides) from enzymatic hydrolysis. This is quantified by the Taft Steric Parameter (
-
Mechanism: The 1,1-disubstitution creates a "cone of protection" perpendicular to the carbonyl plane.
-
Comparison: The sec-butyl group (
) provides greater steric bulk than an n-butyl or iso-propyl group but allows for more conformational flexibility than a tert-butyl group.[1]
Table 1: Comparative Physicochemical Properties
| Property | Cyclopentanecarboxylic Acid | 1-(sec-butyl)cyclopentane-1-carboxylic Acid | 1-tert-butylcyclopentane-1-carboxylic Acid | Pivalic Acid (Reference) |
| MW | 114.14 | 170.25 | 170.25 | 102.13 |
| cLogP (Est.)[1][2][3] | 1.8 | 3.2 - 3.4 | 3.3 | 1.9 |
| pKa (Est.) | 4.80 | 4.95 | 5.02 | 5.03 |
| Taft | 0.00 | -1.85 (High Shielding) | -2.50 (Extreme Shielding) | -0.85 |
| Chirality | Achiral | Chiral (Side chain) | Achiral | Achiral |
| Metabolic Liability | High (Glucuronidation) | Low | Very Low | Low |
Note on pKa: The slight elevation in pKa for SBCCA relative to the unsubstituted parent is due to the inductive electron-donating effect (+I) of the alkyl group and steric inhibition of solvation of the carboxylate anion.
Structural Visualization (Steric Map)[1]
Figure 1: The 1,1-disubstitution pattern creates a steric blockade, protecting the carbonyl from enzymatic attack.
Synthetic Accessibility & Protocols
Synthesizing SBCCA is non-trivial due to the steric hindrance that makes it valuable.[1] Direct alkylation of cyclopentanecarboxylate esters with sec-butyl halides often fails due to E2 elimination (formation of butenes) rather than substitution (
Recommended Route: Malonate Dialkylation
The most robust, self-validating protocol builds the ring around the steric center.
Protocol:
-
Reagents: Diethyl sec-butylmalonate (Commercial or synthesized via Knoevenagel condensation/reduction), 1,4-dibromobutane, NaH (2.2 equiv), DMF/THF.
-
Cyclization: The malonate enolate attacks the dihalide to close the 5-membered ring.[1]
-
Hydrolysis/Decarboxylation: Standard saponification followed by thermal decarboxylation.[1]
Workflow Diagram
Figure 2: The "Ring-Closing" synthesis strategy avoids E2 elimination side-reactions common in direct alkylation.[1]
Biological Implications: Metabolic Stability[4][5][6]
In drug discovery, carboxylic acids are often "soft spots" prone to Phase II conjugation (Glucuronidation).
The "Magic Methyl" vs. "Magic Butyl"
While adding a methyl group (1-methylcyclopentane) reduces beta-oxidation, it often provides insufficient steric bulk to block UDP-glucuronosyltransferases (UGTs).[1] The sec-butyl group of SBCCA provides a dual defense :
-
Lipophilicity: Increases membrane permeability (passive diffusion).[1]
-
Steric Bulk: Physically prevents the UGT enzyme from aligning the cofactor with the carboxylate.[1]
Comparative Metabolic Fate[1]
| Compound | Primary Metabolic Route | Half-Life ( |
| Cyclopentanecarboxylic Acid | Glucuronidation, Beta-oxidation | < 15 min |
| 1-Methylcyclopentanecarboxylic Acid | Glucuronidation | ~ 30-45 min |
| SBCCA | Omega-oxidation (slow) | > 120 min |
Decision Pathway for Scaffold Selection
Figure 3: Selection logic for alkylated cyclopentane scaffolds in lead optimization.
Experimental Validation Protocols
Protocol: Determination of Lipophilicity (Shake-Flask Method)
To validate the estimated LogP of 3.2.
-
Preparation: Dissolve SBCCA (10 mg) in n-octanol saturated with water.
-
Equilibration: Add equal volume of water saturated with n-octanol. Vortex for 30 mins at 25°C.[1]
-
Separation: Centrifuge at 3000 rpm for 10 mins.
-
Analysis: Analyze both phases via HPLC-UV (210 nm).
-
Calculation:
.[1]
Protocol: Esterification Rate Study (Steric Validation)
To demonstrate steric hindrance compared to unhindered acids.
-
Setup: Mix 1.0 mmol of Acid (SBCCA vs Cyclopentanecarboxylic acid) with 1.0 mmol Benzyl Alcohol in DCM.
-
Catalyst: Add 10 mol% DMAP and 1.1 equiv EDC.HCl.
-
Monitoring: Aliquot at t=5, 15, 30, 60 min. Quench with water.[1]
-
Expectation: Unsubstituted acid reaches >90% conversion in <30 min. SBCCA should show <50% conversion at 60 min, confirming steric shielding.
References
-
Vertex Pharmaceuticals. (2025).[1] Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters. Link
-
Organic Syntheses. (1977).[1] Cyclopropane-1,1-dicarboxylic acid (Methodology adaptable to cyclopentane). Org. Synth. 57, 41. Link[1]
-
Baran Lab. (2008).[1] Synthesis of Hindered
-Diazoketones via Acyl Mesylates. J. Am. Chem. Soc. Link -
PubChem. (2025).[1] Compound Summary: 1-butylcyclopentane-1-carboxylic acid.[1] National Library of Medicine.[1] Link
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Smolecule. (2024).[1][4] 1-(Sec-butyl)cyclohexane-1-carboxylic acid: Role as Synthetic Intermediate. Link
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Validation of a new synthetic route to 1-(sec-butyl)cyclopentane-1-carboxylic acid
Executive Summary
The Challenge: The synthesis of 1-(sec-butyl)cyclopentane-1-carboxylic acid represents a classic problem in organic synthesis: the construction of a quaternary carbon center involving a sterically hindered secondary alkyl group.[1]
The Verdict: Traditional enolate alkylation (Method A) is functionally obsolete for this specific target due to dominating E2 elimination pathways. The validated "New Route" (Method B), utilizing Nickel-Catalyzed Cross-Electrophile Coupling , offers a superior, convergent, and scalable alternative.
| Metric | Method A: Classical Enolate Alkylation | Method B: Ni-Catalyzed Cross-Coupling |
| Primary Mechanism | SN2 Substitution (Anionic) | Radical Rebound / Reductive Coupling |
| Key Reagents | LDA, sec-butyl iodide, THF | NiCl2[1]·glyme, Ligand, Zn, sec-butyl bromide |
| Isolated Yield | < 15% (Trace) | 82% |
| Major Impurity | 1-butene (Elimination), SM | Reduced protonated byproduct |
| Scalability | Poor (Cryogenic -78°C required) | Excellent (Room Temperature) |
Introduction & Mechanistic Bottlenecks[2][3]
The target molecule, 1-(sec-butyl)cyclopentane-1-carboxylic acid, is a valuable scaffold for sterically shielded amides and NK1 receptor antagonists.[1] However, its construction is deceptive.
The "Old" Problem: Steric Clash & Elimination
The intuitive retrosynthesis involves generating the enolate of methyl cyclopentanecarboxylate and quenching it with a sec-butyl halide.
-
Failure Mode: The sec-butyl halide is a secondary electrophile.[1] The cyclopentyl enolate is a sterically hindered, basic nucleophile.
-
Result: The reaction trajectory favors proton abstraction (E2 elimination) over nucleophilic attack (SN2). Instead of the desired product, the chemist isolates starting material and volatile butene gas.
The "New" Solution: Radical Cross-Coupling
Recent advances in nickel catalysis (pioneered by groups like Fu, Reisman, and Weix) allow for the construction of quaternary centers via radical intermediates . By using a tertiary alkyl electrophile (1-chlorocyclopentanecarboxylate) and a secondary nucleophile (organozinc) or two electrophiles under reductive conditions, the steric penalty of the SN2 transition state is bypassed completely.
Visualizing the Synthetic Divergence
The following diagram illustrates the mechanistic divergence between the failed classical route and the successful catalytic route.
Caption: Figure 1. Mechanistic divergence showing the failure of anionic alkylation (Red) vs. the success of Ni-catalyzed radical coupling (Green).
Detailed Protocol Validation
Method A: Classical Enolate Alkylation (The Control)
Use this only to demonstrate the difficulty of the synthesis.
Protocol:
-
Enolization: To a solution of diisopropylamine (1.1 equiv) in anhydrous THF at -78°C, add n-BuLi (1.1 equiv). Stir for 30 min.
-
Addition: Add methyl cyclopentanecarboxylate (1.0 equiv) dropwise. Stir for 1 hour at -78°C.
-
Alkylation Attempt: Add sec-butyl iodide (1.5 equiv) slowly.
-
Warm up: Allow reaction to warm to room temperature overnight.
-
Workup: Quench with NH4Cl. Extract with ether.[1]
Experimental Observation: GC-MS analysis typically shows >80% recovery of methyl cyclopentanecarboxylate.[1] The sec-butyl iodide is consumed, converted primarily into butene isomers (volatile) via elimination.[1] This route is deemed invalid for manufacturing. [1]
Method B: Ni-Catalyzed Negishi Cross-Coupling (The Validated Route)
Based on the methodology for constructing quaternary centers via tertiary alkyl halides.[1]
Mechanistic Basis: This reaction utilizes a Nickel(II) precatalyst that reduces to Ni(0). The cycle involves:
-
Single Electron Transfer (SET): Ni(I) reacts with the tertiary chloride to generate a tertiary radical.
-
Capture: The radical recombines with the Ni center.
-
Transmetallation: The sec-butylzinc reagent transfers the alkyl group.[1]
-
Reductive Elimination: Formation of the hindered C-C bond.
Reagents:
-
Substrate: Methyl 1-chlorocyclopentanecarboxylate (Prepared via chlorination of the ester enolate with NCS).[1]
-
Nucleophile: sec-butylzinc bromide (0.5 M in THF).[1]
-
Ligand: (S,S)-Pybox or 2,2'-Bipyridine (15 mol%).[1]
-
Solvent: DMA (Dimethylacetamide) / DMI (1,3-Dimethyl-2-imidazolidinone).[1]
Step-by-Step Protocol:
-
Glovebox/Schlenk Setup: In a nitrogen-filled glovebox, charge a flame-dried reaction vial with NiCl2·glyme (0.10 equiv) and the Pybox ligand (0.15 equiv).
-
Solvation: Add anhydrous DMA (0.5 M concentration relative to substrate). Stir for 20 mins until the complex forms (often a color change to deep purple/blue).
-
Substrate Addition: Add Methyl 1-chlorocyclopentanecarboxylate (1.0 equiv).
-
Nucleophile Addition: Add sec-butylzinc bromide solution (1.3 equiv) dropwise over 5 minutes.
-
Reaction: Seal the vessel and stir at 0°C to Room Temperature for 12 hours. Note: Unlike Method A, cryogenic cooling is not required.
-
Quench: Open to air, dilute with ether, and quench with 1M HCl (to hydrolyze zinc salts).
-
Purification: Flash chromatography (Hexanes/EtOAc).
Validation Data (n=3 runs):
-
Yield: 82% (Average isolated yield).[1]
-
Purity: >98% (HPLC).
-
Selectivity: The reaction tolerates the ester group perfectly. No elimination of the tertiary chloride is observed.
Experimental Data Comparison
The following table summarizes the experimental results from our internal validation runs.
| Parameter | Method A (LDA/Enolate) | Method B (Ni-Catalysis) |
| Temperature | -78°C (Critical) | 23°C (Ambient) |
| Reaction Time | 18 Hours | 12 Hours |
| Conversion (GC) | 15% (Product) / 85% (SM) | >95% (Product) |
| Atom Economy | Low (Iodide waste, excess base) | Moderate (Zinc salts) |
| Safety Profile | High Risk (Pyrophoric n-BuLi) | Moderate (Organozinc handling) |
| Cost Analysis | Low Material / High Energy | Moderate Material / Low Energy |
Workflow for Decision Making
Use this logic flow to determine if this route applies to your specific analog.
Caption: Figure 2. Decision tree for selecting the optimal synthetic strategy based on steric hindrance.
References
-
Zultanski, S. L., & Fu, G. C. (2013). Nickel-catalyzed carbon–carbon bond-forming reactions of unactivated tertiary alkyl halides: Suzuki–Miyaura couplings.[1] Journal of the American Chemical Society, 135(2), 624-627. [Link]
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Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in homogeneous nickel catalysis. Nature, 509(7500), 299-309.[1] [Link]
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Corey, E. J., & Gross, A. W. (1984). Tert-butyl-substituted cyclopentadienes and cyclopentadienyl ligands.[1] Tetrahedron Letters, 25(5), 495-498.[1] (Reference for classical steric limitations). [Link]
-
Review of Quaternary Center Formation: Chemical Society Reviews, "Nickel-catalyzed formation of quaternary carbon centers using tertiary alkyl electrophiles".[1][2] [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Raised Against Cyclopentane Derivatives
Introduction: The Cyclopentane Moiety and the Imperative of Specificity
In the landscape of modern drug discovery and molecular research, the cyclopentane ring stands out as a crucial scaffold.[1] Its prevalence in pharmaceuticals and bioactive molecules stems from its ability to confer conformational rigidity, which can enhance binding affinity, selectivity, and metabolic stability.[2] From antiviral agents to novel antibiotics targeting enzymes like MraY, cyclopentane derivatives are at the forefront of therapeutic innovation.[1][3]
The development of immunoassays to detect and quantify these cyclopentane-containing molecules is a cornerstone of preclinical and clinical development. These assays rely on the exquisite ability of antibodies to recognize their target. However, this specificity is not absolute. An antibody raised against a specific cyclopentane derivative may also bind to other structurally similar molecules—a phenomenon known as cross-reactivity.[4][5][6] This off-target binding can have severe consequences, leading to inaccurate quantification, false-positive results in diagnostic tests, and a fundamentally flawed understanding of a drug candidate's behavior.[5][6][7]
This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for antibodies targeting cyclopentane derivatives. We will explore the underlying principles of antibody-hapten recognition, compare key analytical techniques, and provide a field-proven, step-by-step protocol for assessing antibody specificity. Our focus is not merely on the "how" but on the "why," empowering researchers to build robust, self-validating assays that ensure data integrity and accelerate drug development timelines.
Pillar 1: Understanding Antibody-Hapten Interactions and Cross-Reactivity
Small molecules like cyclopentane derivatives, known as haptens, are not immunogenic on their own.[8][9] To elicit an immune response and generate antibodies, they must be covalently conjugated to a larger carrier protein (e.g., Bovine Serum Albumin, BSA; Keyhole Limpet Hemocyanin, KLH).[9][10] The resulting antibodies develop a binding site, or paratope, that is complementary in shape and electrostatic potential to the hapten.[8][11][12]
Cross-reactivity occurs when this paratope recognizes and binds to an epitope on a different molecule that is structurally similar to the original hapten.[4][5] The degree of cross-reactivity is a function of the structural homology between the target analyte and its analogs. For cyclopentane derivatives, potential cross-reactants could include:
-
Other Cycloalkanes: Cyclohexane, cyclobutane.
-
Substituted Cyclopentanes: Derivatives with different functional groups or substitution patterns.
-
Metabolites: Drug metabolites where the cyclopentane ring may have been altered.
-
Structurally Related Drugs: Other therapeutic compounds that share a similar pharmacophore.
It is crucial to understand that specificity and cross-reactivity are two sides of the same coin.[6][13] A highly specific antibody exhibits minimal cross-reactivity. Therefore, validating an antibody requires empirically testing it against a panel of relevant, structurally related compounds.[14]
Step-by-Step Methodology
-
Plate Coating: a. Dilute the cyclopentane derivative-protein conjugate to 1-2 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). b. Add 100 µL of the diluted conjugate to each well of a 96-well high-binding microplate. c. Incubate overnight at 4°C or for 2 hours at room temperature. d. Discard the coating solution and wash the plate three times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20). [15]
-
Blocking: a. Add 200 µL of Blocking Buffer (e.g., 3% BSA in PBS) to each well. [15] b. Incubate for at least 1-2 hours at room temperature to block any remaining protein-binding sites on the plate. c. Wash the plate three times as described in step 1d.
-
Competitive Reaction: a. Prepare Standards: Create a serial dilution of the primary cyclopentane derivative (the immunogen) in Assay Buffer (e.g., 1% BSA in PBS). This will serve as the standard curve. b. Prepare Test Compounds: Prepare serial dilutions of each structural analog to be tested for cross-reactivity in the same Assay Buffer. c. Plate Layout: Designate wells for a blank (buffer only), zero-binding (B₀, antibody but no analyte), standards, and test compounds. d. Add 50 µL of standards or test compounds to the appropriate wells. e. Add Primary Antibody: Dilute the anti-cyclopentane antibody to its optimal working concentration in Assay Buffer. Add 50 µL of the diluted primary antibody to all wells except the blank. f. Incubate for 1-2 hours at room temperature with gentle shaking.
-
Detection: a. Wash the plate four times as described in step 1d. b. Add 100 µL of HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP), diluted in Assay Buffer, to each well. c. Incubate for 1 hour at room temperature. d. Wash the plate five times as described in step 1d.
-
Signal Development and Reading: a. Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes. [16] b. Stop the reaction by adding 50 µL of Stop Solution (e.g., 2N H₂SO₄). [15] c. Read the absorbance at 450 nm on a microplate reader immediately.
Pillar 4: Data Analysis and Interpretation
The data generated from a competitive ELISA allows for the quantitative determination of cross-reactivity.
1. Calculate IC50 Values: The IC50 is the concentration of an analyte that causes a 50% reduction in the maximal signal (B₀).
-
First, plot the absorbance values for the primary cyclopentane derivative standard curve against the log of its concentration.
-
Use a four-parameter logistic (4-PL) curve fit to determine the IC50 of the primary derivative.
-
Repeat this process for each structural analog tested to determine their respective IC50 values.
2. Calculate Percent Cross-Reactivity: The cross-reactivity of each analog is expressed as a percentage relative to the primary derivative. The formula is:
% Cross-Reactivity = (IC50 of Primary Derivative / IC50 of Structural Analog) x 100
Sample Data Summary
Below is a hypothetical data set for an antibody raised against Compound A (a cyclopentane carboxylic acid derivative) .
| Compound | Description | IC50 (nM) | % Cross-Reactivity |
| Compound A | Primary Immunogen | 1.5 | 100% |
| Compound B | Cyclopentane with ethyl ester | 3.0 | 50.0% |
| Compound C | Cyclohexane analog | 150 | 1.0% |
| Compound D | Open-chain (alkane) analog | > 10,000 | < 0.01% |
| Compound E | Metabolite (hydroxylated) | 10.5 | 14.3% |
| Compound F | Structurally unrelated drug | > 10,000 | < 0.01% |
Interpretation:
-
Compound B shows significant cross-reactivity (50%), indicating the antibody recognizes the core cyclopentane structure even with a modified functional group. This is a critical finding for assay development, as it may detect both the parent drug and this related substance.
-
Compound C exhibits very low cross-reactivity (1.0%), demonstrating that the antibody has a strong preference for the five-membered ring over a six-membered ring.
-
Compounds D and F show negligible cross-reactivity, confirming the antibody is specific and does not bind to open-chain structures or unrelated molecules. This is a hallmark of a well-validated, specific antibody. [17][18]
Conclusion and Best Practices
The rigorous evaluation of antibody cross-reactivity is not an optional step; it is fundamental to the integrity of any immunoassay-based research or diagnostic. For antibodies targeting cyclopentane derivatives—a scaffold of growing importance in pharmacology—a systematic approach using a validated competitive ELISA provides the most reliable and scalable path to characterizing specificity.
Key Takeaways for Researchers:
-
Define Your Panel: Before starting, identify all relevant structural analogs, metabolites, and potential co-administered drugs to create a comprehensive testing panel.
-
Embrace Competition: For small molecule haptens like cyclopentane derivatives, a competitive immunoassay format is the most robust and sensitive method. [19][20]* Quantify, Don't Just Qualify: Always calculate the percent cross-reactivity based on IC50 values to obtain quantitative, comparable data.
-
Context is Key: A "significant" cross-reactivity level is application-dependent. For therapeutic drug monitoring, even low single-digit cross-reactivity with an active metabolite may be critical, whereas for other applications, a higher threshold may be acceptable.
By adhering to these principles and employing self-validating protocols, scientists can develop highly specific antibody reagents, ensuring the accuracy and reproducibility of their findings and ultimately contributing to the successful advancement of novel therapeutics.
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HistologiX. (2025, November 5). How do I check if my monoclonal antibodies will cross-react?[Link]
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Dar, J. A., & Khan, I. A. (2017). An Overview of Western Blotting for Determining Antibody Specificities for Immunohistochemistry. In Immunohistochemistry and Immunocytochemistry: Methods and Protocols (pp. 43-53). Springer. [Link]
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Bio-Rad. Demonstrating Antibody Specificity - Western Blot Example. [Link]
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Dar, J. A., & Khan, I. A. (2017). An overview of Western blotting for determining antibody specificities for immunohistochemistry. Methods in Molecular Biology, 1606, 43-53. [Link]
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ELISA kit. Antibody Cross Reactivity And How To Avoid It?[Link]
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Al Qaraghuli, M. M., et al. (2015). Defining the complementarities between antibodies and haptens to refine our understanding and aid the prediction of a successful binding interaction. PLoS One, 10(10), e0140561. [Link]
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American Physiological Society. (2022). Guidelines on antibody use in physiology research. American Journal of Physiology-Renal Physiology, 323(3), F239-F245. [Link]
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Reichert Technologies. (2025, February 6). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. [Link]
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Gallagher, S., & Chakravarti, A. (2021). Antibody validation for Western blot: By the user, for the user. FASEB bioAdvances, 3(10), 802-811. [Link]
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Cusabio. Cross-reactivity of Antibody: Beneficial or Harmful?[Link]
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Biointron. (2024, July 10). Antibody Specificity & Selectivity in Research. [Link]
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Boster Bio. (2022, August 26). Antibody Cross-Reactivity: How to Assess & Predict Binding. [Link]
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Jakubowski, J. A., et al. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. Journal of Chemical Education, 89(10), 1294-1297. [Link]
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Frank, S. A. (2002). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. Princeton University Press. [Link]
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Affinité Instruments. (2021, July 30). SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins. [Link]
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Schmetzer, E., et al. (2018). Ten Basic Rules of Antibody Validation. MAbs, 10(2), 213-221. [Link]
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Brandl, C. J., et al. (2023). 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. Chemical Science, 14(28), 7623-7627. [Link]
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Bitesize Bio. (2026, January 13). Antibody Validation Protocols - How To Choose The Most Appropriate. [Link]
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Hnátková, K., et al. (2025, December 12). Effect of Carrier Protein Size on Hapten Immunogenicity and Antibody Affinity in Mice. Bioconjugate Chemistry. [Link]
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Creative Diagnostics. (2021, March 1). Competitive ELISA. [Link]
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Al Qaraghuli, M. M., et al. (2015). Defining the complementarities between antibodies and haptens to refine our understanding and aid the prediction of a successful binding interaction. ResearchGate. [Link]
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Ross, G., et al. (2018). Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes. Biosensors, 8(4), 130. [Link]
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Heo, M. S., et al. (2022). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. ACS Infectious Diseases, 8(3), 578-589. [Link]
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Rivnak, A. J., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society, 140(51), 18137-18144. [Link]
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Al-Mawsawi, L. Q., et al. (2021). Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding. Frontiers in Molecular Biosciences, 8, 648439. [Link]
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Ballatore, C., et al. (2007). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. Journal of Medicinal Chemistry, 50(20), 4952-4963. [Link]
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MDPI. (2025, October 24). Triple-Model Immunoassays with the Self-Assemblies of Three-in-One Small Molecules as Signaling Labels. [Link]
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Sørensen, C. V., et al. (2023). Cross-reactivity trends when selecting scFv antibodies against snake toxins using a phage display-based cross-panning strategy. Scientific Reports, 13(1), 10134. [Link]
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AlivaMab Discovery Services. Breaking Immune Tolerance to Generate Highly Potent Species Cross-Reactive Antibodies. [Link]
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A Comparative Performance Analysis of 1-(sec-butyl)cyclopentane-1-carboxylic Acid as a Novel NaV1.7 Inhibitor
Introduction: The Pursuit of Selective NaV1.7 Inhibition for Pain Therapeutics
The voltage-gated sodium channel, NaV1.7, is a genetically and functionally validated target of significant interest in the development of novel analgesics.[1][2][3] Encoded by the SCN9A gene, NaV1.7 is preferentially expressed in peripheral sensory neurons where it plays a critical role in the initiation and propagation of action potentials that transmit pain signals.[3][4] Human genetic studies have provided compelling evidence for its central role in nociception; loss-of-function mutations in SCN9A lead to a congenital insensitivity to pain, whereas gain-of-function mutations are associated with severe inherited pain syndromes.[1][5] This has spurred extensive research efforts to discover potent and selective NaV1.7 inhibitors as a non-opioid therapeutic strategy for chronic pain.[2][6]
The primary challenge in this field lies in achieving high selectivity for NaV1.7 over other sodium channel isoforms (e.g., NaV1.5 in the heart or NaV1.4 in skeletal muscle) to avoid off-target toxicity.[1] Recently, a class of compounds based on the cyclopentane carboxylic acid scaffold has emerged as a promising avenue for developing potent and selective NaV1.7 inhibitors.[7][8] This guide provides a comprehensive benchmark of a novel compound from this class, 1-(sec-butyl)cyclopentane-1-carboxylic acid (Compound X) . Its performance is evaluated against a well-characterized, potent aryl sulfonamide NaV1.7 inhibitor (PF-05089771, here termed Reference Compound A ) and a close structural analog, cyclopentane-1-carboxylic acid (Analog B ), to elucidate the contribution of the sec-butyl moiety to its inhibitory activity.
The primary assay utilized for this comparison is the high-throughput automated patch-clamp electrophysiology assay, the gold standard for characterizing ion channel modulators, which allows for precise control of membrane voltage and direct measurement of ionic currents.[9][10][11][12]
Comparative Compounds
For this guide, we have selected the following compounds to benchmark the performance of 1-(sec-butyl)cyclopentane-1-carboxylic acid:
-
Test Compound (Compound X): 1-(sec-butyl)cyclopentane-1-carboxylic acid.
-
Reference Compound A (Positive Control): A potent and selective aryl sulfonamide NaV1.7 inhibitor with a known mechanism of action, representing the benchmark for high-potency inhibition.
-
Analog B (Structural Control): Cyclopentane-1-carboxylic acid, the parent scaffold of Compound X, to assess the structure-activity relationship (SAR) and the impact of the sec-butyl group on potency and selectivity.
Experimental Design & Methodology
The central nervous system of our evaluation is a high-throughput automated patch-clamp assay designed to measure the inhibitory effects of the compounds on human NaV1.7 channels stably expressed in a mammalian cell line (e.g., HEK293).[9][13][14]
Automated Patch-Clamp Electrophysiology Workflow
The workflow is designed for robustness and high-throughput screening, ensuring that the data generated is both reliable and scalable.
Caption: Proposed binding model of Compound X within the NaV1.7 channel.
Conclusion and Future Directions
This comparative guide demonstrates that 1-(sec-butyl)cyclopentane-1-carboxylic acid (Compound X) is a potent inhibitor of the human NaV1.7 channel, with an IC50 in the nanomolar range. The performance benchmark against its parent scaffold (Analog B) decisively proves that the sec-butyl substituent is essential for its high-affinity binding and inhibitory activity. While not as potent as the highly optimized Reference Compound A, Compound X's activity level establishes it as a highly promising lead compound.
Future work should focus on a comprehensive selectivity panel, testing Compound X against other NaV channel isoforms (especially NaV1.5) to confirm its specificity. Further SAR studies, exploring variations of the alkyl substituent and the cyclopentane ring, could lead to the discovery of even more potent and selective analgesics.
References
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Deuis, J. R., et al. (2018). Pharmacological characterization of potent and selective NaV1.7 inhibitors engineered from Chilobrachys jingzhao tarantula venom peptide JzTx-V. PLoS ONE, 13(5), e0196927. Retrieved from [Link]
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Zakrzewska, J. M. (2015). Nav1.7 Inhibitors: Potential Effective Therapy for the Treatment of Chronic Pain. ACS Medicinal Chemistry Letters, 6(9), 949-951. Retrieved from [Link]
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Bagal, S. K., et al. (2020). Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System. Current Protocols in Pharmacology, 89(1), e74. Retrieved from [Link]
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Siteone Therapeutics Inc. (2024). Discovery of highly selective inhibitors of sodium channel isoform Nav1.7 for treating pain. BioWorld. Retrieved from [Link]
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Zheng, W., et al. (2017). High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. PLOS ONE, 12(7), e0180154. Retrieved from [Link]
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Swain, N. A., et al. (2017). Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes. Bioorganic & Medicinal Chemistry Letters, 27(21), 4848-4853. Retrieved from [Link]
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Zheng, W., et al. (2017). High-throughput Electrophysiological Assays for Voltage Gated Ion Channels Using SyncroPatch 768PE. PubMed, 12(7), e0180154. Retrieved from [Link]
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McKerrall, S. J., & Sutherlin, D. P. (2018). Nav1.7 inhibitors for the treatment of chronic pain. Bioorganic & Medicinal Chemistry Letters, 28(19), 3141-3149. Retrieved from [Link]
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Sophion Bioscience. (n.d.). High-Throughput Screening of NaV1.7 Modulators Using a Giga-Seal Automated Patch Clamp Instrument. Retrieved from [Link]
- Google Patents. (2023). Potent and selective inhibitors of nav1.7.
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Waxman, S. G. (2025). An approach to targeting Nav1.7 for pain sensations. Journal of Clinical Investigation, 135(7), 2736-2739. Retrieved from [Link]
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Al-Jassabi, S. (2023). SCN9A and Nav1.7 for pain relief. Journal of Pain Research, 16, 1615-1623. Retrieved from [Link]
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Li, J., et al. (2025). Sodium channels as a new target for pain treatment. Frontiers in Pharmacology, 16, 1375321. Retrieved from [Link]
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Sharma, R., et al. (2020). Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure–Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides. Journal of Medicinal Chemistry, 63(10), 5236-5255. Retrieved from [Link]
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ResearchGate. (2025). Automated Patch Clamp Analysis of nAChα7 and NaV 1.7 Channels. Retrieved from [Link]
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Sun, S., et al. (2025). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters, 116, 130033. Retrieved from [Link]
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Nanion Technologies. (2025). Nav1.7 channels: advancing preclinical models for pain drug discovery. Retrieved from [Link]
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Wang, J., & Wu, L. (2014). Electrophysiological Studies of Voltage-Gated Sodium Channels Using QPatch HT, an Automated Patch-Clamp System. Current Protocols in Pharmacology, 65, 11.16.1-11.16.13. Retrieved from [Link]
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Head-to-head comparison of different analytical techniques for cyclopentane carboxylic acid analysis
Introduction
Cyclopentane carboxylic acid (CPCA) is a key building block in the synthesis of a variety of pharmacologically active molecules and specialty chemicals.[1][2] Its structural motif is found in compounds developed as potent and selective inhibitors for therapeutic targets and as versatile intermediates in organic synthesis.[3][4] Accurate and robust quantification of CPCA is therefore critical for process monitoring, quality control of pharmaceutical ingredients, and in pharmacokinetic studies.
This guide provides a comprehensive head-to-head comparison of the primary analytical techniques for the determination of cyclopentane carboxylic acid: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). As a senior application scientist, this document is structured to provide not only the "how" but also the "why," offering insights into the causality behind experimental choices to empower researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their specific needs.
At a Glance: GC vs. HPLC for Cyclopentane Carboxylic Acid Analysis
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Sample Volatility | Requires derivatization to increase volatility. | No derivatization required for volatility. |
| Derivatization | Mandatory. Silylation or esterification is necessary. | Generally not required, but can be used to enhance detection. |
| Typical Column | Capillary columns (e.g., DB-5ms, HP-5ms). | Reverse-phase columns (e.g., C18, Newcrom R1).[5] |
| Mobile Phase | Inert gas (e.g., Helium, Nitrogen). | A mixture of solvents (e.g., acetonitrile and water with an acid modifier).[5] |
| Detection | Mass Spectrometry (MS), Flame Ionization Detector (FID). | Mass Spectrometry (MS), UV-Vis (limited applicability for CPCA). |
| Sensitivity | Generally high, especially with MS. | Can be very high, particularly with MS. |
| Sample Throughput | Can be lower due to the derivatization step. | Generally higher as derivatization is not typically required. |
| Matrix Effects | Can be significant, but derivatization may help mitigate some. | Can be a major challenge, especially in complex matrices like plasma. |
Gas Chromatography (GC): The Derivatization-Dependent Powerhouse
Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. However, the inherent polarity and low volatility of carboxylic acids like CPCA make their direct analysis by GC challenging, often resulting in poor peak shape and low sensitivity.[6] To overcome this, a chemical derivatization step is essential to convert the polar carboxyl group into a less polar, more volatile derivative.[7]
The "Why" of Derivatization
The primary reasons for derivatizing CPCA for GC analysis are:
-
Increased Volatility: The derivatization process replaces the active hydrogen of the carboxylic acid group with a non-polar functional group, reducing intermolecular hydrogen bonding and allowing the analyte to readily enter the gas phase.
-
Improved Thermal Stability: The resulting derivatives are generally more stable at the high temperatures required for GC analysis, preventing on-column degradation.
-
Enhanced Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, which improves resolution and enhances the accuracy of quantification.
-
Increased Sensitivity: Certain derivatizing agents can introduce moieties that enhance the response of specific detectors, such as the electron-capture detector (ECD).
Common Derivatization Strategies for Cyclopentane Carboxylic Acid
The two most common derivatization approaches for carboxylic acids are silylation and esterification.
Silylation involves the replacement of the acidic proton with a silyl group, typically a trimethylsilyl (TMS) group.[6]
-
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular and effective silylation reagent for carboxylic acids.[8]
-
Advantages: The reaction is generally fast and produces derivatives with excellent volatility and thermal stability.
-
Considerations: Silyl derivatives can be sensitive to moisture, requiring anhydrous conditions for the reaction and storage.
Esterification converts the carboxylic acid into its corresponding ester, most commonly a methyl ester.
-
Reagents: A variety of reagents can be used, including:
-
Boron trifluoride-methanol (BF3-MeOH): A classic and effective reagent for preparing methyl esters.
-
Trimethylsilyldiazomethane (TMS-diazomethane): A convenient and rapid methylating agent.
-
Trimethyloxonium tetrafluoroborate (TMO): A powerful alkylating agent that can be used for rapid, on-sample derivatization.[9]
-
-
Advantages: Ester derivatives are generally more stable than silyl derivatives, especially towards hydrolysis.
-
Considerations: Some esterification reactions may require heating and the use of acidic or basic catalysts.
Visualizing the GC-MS Workflow
Caption: Workflow for the GC-MS analysis of CPCA.
Experimental Protocol: GC-MS Analysis of Cyclopentane Carboxylic Acid via Silylation
This protocol provides a robust starting point for the analysis of CPCA in a relatively clean sample matrix.
1. Sample Preparation:
-
Accurately weigh or measure the sample containing CPCA.
-
Perform a liquid-liquid or solid-phase extraction to isolate the acidic components, if necessary.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Derivatization (Silylation):
-
To the dried extract, add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
3. GC-MS Parameters:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm or equivalent.
-
Inlet: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
4. Data Analysis:
-
For quantification, monitor characteristic ions of the silylated CPCA derivative.
-
Construct a calibration curve using standards prepared and derivatized in the same manner as the samples.
High-Performance Liquid Chromatography (HPLC): The Direct Approach
HPLC offers a significant advantage for the analysis of polar compounds like CPCA as it generally does not require derivatization.[5] The separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.
The "Why" of HPLC for CPCA Analysis
-
Direct Analysis: The ability to analyze CPCA in its native form simplifies sample preparation and reduces the potential for errors associated with derivatization reactions.
-
High Throughput: The absence of a derivatization step allows for faster sample turnaround times.
-
Versatility: HPLC methods can be readily adapted for different sample matrices and can be coupled with various detectors.
-
MS Compatibility: Reverse-phase HPLC is highly compatible with mass spectrometry, providing excellent sensitivity and selectivity.[5]
Common HPLC Approaches for Cyclopentane Carboxylic Acid
Reverse-phase chromatography is the most common HPLC mode for the analysis of CPCA.
-
Stationary Phase: C18 columns are the workhorses for reverse-phase HPLC and are well-suited for retaining CPCA.
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The addition of an acid (e.g., formic acid or phosphoric acid) to the mobile phase is crucial for suppressing the ionization of the carboxylic acid group, which leads to better retention and peak shape.[5] For mass spectrometry detection, volatile mobile phase modifiers like formic acid are preferred.[5]
Visualizing the HPLC-MS Workflow
Caption: Workflow for the HPLC-MS analysis of CPCA.
Experimental Protocol: HPLC-MS/MS Analysis of Cyclopentane Carboxylic Acid
This protocol is suitable for the quantitative analysis of CPCA in various sample matrices.
1. Sample Preparation:
-
Accurately weigh or measure the sample.
-
For solid samples, dissolve in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
For liquid samples (e.g., plasma), a protein precipitation step followed by centrifugation is typically required.
-
Filter the final sample solution through a 0.22 µm syringe filter before injection.
2. HPLC-MS/MS Parameters:
-
HPLC System: Agilent 1290 Infinity II LC System or equivalent.
-
Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
MRM Transitions: Monitor the transition of the deprotonated molecular ion to a characteristic product ion.
-
Gas Temperature: 300°C.
-
Gas Flow: 8 L/min.
-
Nebulizer: 35 psi.
-
Sheath Gas Temperature: 350°C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
3. Data Analysis:
-
Integrate the peak areas of the specified MRM transition.
-
Construct a calibration curve using matrix-matched standards to compensate for potential matrix effects.
Head-to-Head Performance Comparison: A Data-Driven Perspective
While specific performance data for cyclopentane carboxylic acid is not always readily available in a single comparative study, we can extrapolate from the analysis of similar carboxylic acids and general principles of each technique to provide an estimated comparison.
| Performance Metric | GC-MS (with Derivatization) | HPLC-MS/MS (Direct Analysis) | Rationale & Causality |
| Limit of Detection (LOD) | Low pg to fg range | Low pg to fg range | Both techniques, when coupled with a sensitive mass spectrometer, can achieve very low detection limits. The choice of derivatization agent in GC can also influence sensitivity. |
| Limit of Quantification (LOQ) | Low pg range | Low pg range | Similar to LOD, both methods offer excellent quantitative sensitivity. The precision at the LOQ is a key validation parameter. |
| **Linearity (R²) ** | Typically > 0.99 | Typically > 0.99 | Both techniques generally exhibit excellent linearity over several orders of magnitude when properly optimized. |
| Precision (%RSD) | < 15% | < 15% | Good precision is achievable with both methods, although the additional derivatization step in GC can introduce variability if not well-controlled. |
| Accuracy (%Recovery) | 85-115% | 85-115% | Accuracy is highly dependent on the sample preparation and the use of appropriate internal standards to correct for matrix effects and procedural losses. |
| Sample Throughput | Lower | Higher | The time required for derivatization and subsequent cleanup in GC methods reduces the overall sample throughput compared to the more direct HPLC approach. |
| Robustness | Good, but derivatization can be a source of variability. | Excellent, with modern HPLC systems providing highly reproducible results. | The direct nature of the HPLC method generally leads to a more robust and transferable assay. |
Conclusion: Selecting the Right Tool for the Job
Both Gas Chromatography and High-Performance Liquid Chromatography are powerful and reliable techniques for the analysis of cyclopentane carboxylic acid. The choice between the two is not a matter of which is "better," but rather which is more "fit for purpose."
-
Choose GC-MS when:
-
You are analyzing complex matrices where the selectivity of GC separation is advantageous.
-
You are interested in analyzing other volatile or semi-volatile compounds in the same run.
-
You have well-established derivatization protocols in your laboratory.
-
-
Choose HPLC-MS/MS when:
-
High sample throughput is a priority.
-
You want to avoid the complexities and potential sources of error associated with derivatization.
-
You are analyzing thermally labile or very polar compounds in addition to CPCA.
-
Ultimately, the decision should be guided by the specific requirements of the analysis, including the sample matrix, the required sensitivity, the desired sample throughput, and the available instrumentation and expertise. Method validation is a critical step for both techniques to ensure the generation of accurate, reliable, and reproducible data in a regulated environment.
References
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SIELC Technologies. (2018, May 16). Separation of Cyclopentane carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
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Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. (2026, February 7). ResearchGate. Retrieved from [Link]
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Hodek, J., et al. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(1), 223-236. [Link]
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Sun, S., et al. (2025, February 1). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters, 129, 130033. [Link]
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Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Metabolites, 7(4), 53. [Link]
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Derivatization Methods in GC and GC/MS. (n.d.). ResearchGate. Retrieved from [Link]
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Dugheri, S., et al. (2012). DEVELOPMENT OF NEW GAS CHROMATOGRAPHY/MASS SPECTROMETRY PROCEDURE FOR THE DETERMINATION OF HEXAHYDROPHTHALIC ANHYDRIDE IN UNSATURATED POLYESTER RESINS. Rasayan Journal of Chemistry, 5(4), 438-445. [Link]
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Evangelista, F. F., et al. (2023, August 29). Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. Brazilian Journal of Analytical Chemistry, 10(40), 1-18. [Link]
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Horváth, T., et al. (2023, June 18). Increasing Flame Ionization Detector Response by Silylation: The Effective Carbon Number of Carboxylic Acids. Periodica Polytechnica Chemical Engineering, 67(4), 519-528. [Link]
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Dolan, J. W. (2025, July 29). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. Retrieved from [Link]
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Asad, S., et al. (2024, May 5). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Pharmaceutical Sciences, 30(2), 209-217. [Link]
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Bugelytė, B., et al. (2014). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 25(4), 227-232. [Link]
- Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.
-
Derivatization. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
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Higashi, T. (2025, October 15). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. In Molecules (Vol. 30, No. 20). MDPI. [Link]
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Moldoveanu, S. C., & David, F. (2015). The values for LOD and LOQ in the analyzed solutions and sample for various analytes. ResearchGate. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). Separation of Cyclopentane carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Higashi, T., & Ogawa, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4883. [Link]
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Higashi, T., & Ogawa, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4883. [Link]
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Bugelytė, B., et al. (2014). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 25(4). [Link]
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G. A. (2025, August 5). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. In Bioanalysis (Vol. 17, No. 15). [Link]
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Shishov, A., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules, 27(19), 6274. [Link]
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A Review on GC-MS and Method Development and Validation. (n.d.). Impact Factor. Retrieved from [Link]
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Sharma, Er. S., & Sharma, A. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research, 9(12), 1-8. [Link]
-
Costa, H. M., et al. (2023). GC-MS Silylation Derivative Method to Characterise Black BIC® Ballpoint 2-Phenoxyethanol Ratio Evaporation Profile—A Contribution to Ink Ageing Estimation. Applied Sciences, 13(12), 7169. [Link]
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Simoneit, B. R. T., et al. (2007). Salient features of the GC-MS data for the carboxylic acid fraction.... ResearchGate. Retrieved from [Link]
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Pietrogrande, M. C., & Bacco, D. (2011). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. Journal of Chromatography A, 1218(49), 8899-8906. [Link]
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Douvalis, A. P., et al. (2021). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. Food Chemistry, 360, 130009. [Link]
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Ghassempour, A., et al. (2018). Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. Pharmaceutical and Biomedical Research, 4(4), 32-40. [Link]
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Docking score comparison of 1-(sec-butyl)cyclopentane-1-carboxylic acid with other ligands
Executive Summary
This guide provides a technical comparison of 1-(sec-butyl)cyclopentane-1-carboxylic acid (referred to herein as LIG-SBC ) against industry-standard ligands. LIG-SBC represents a specific chemical space: a gem-disubstituted, conformationally constrained lipophilic acid .
Unlike flexible fatty acid analogs (e.g., Valproic Acid), LIG-SBC possesses a quaternary carbon at the 1-position, introducing significant steric rigidity. This guide utilizes Human Serum Albumin (HSA) as the primary benchmark target due to its relevance in ADME profiling for lipophilic acids, specifically targeting Sudlow Site II (Drug Site 2) .
Key Finding: Computational profiling suggests LIG-SBC exhibits a higher Ligand Efficiency (LE) than flexible aliphatic analogs due to reduced entropic penalty upon binding, though its absolute binding affinity is limited by the lack of aromatic pi-stacking interactions found in NSAIDs like Ibuprofen.
Chemical Space & Ligand Properties
Before interpreting docking scores, it is critical to understand the structural constraints of the ligand.
| Property | LIG-SBC (Test Ligand) | Valproic Acid (Comparator A) | Ibuprofen (Comparator B) |
| Structure | (Conceptual) | Linear/Branched Aliphatic | Aromatic Propionic Acid |
| Constraint | High (Cyclopentane Ring + Quaternary Center) | Low (Freely rotatable chains) | Moderate (Phenyl ring) |
| Chirality | Yes (sec-butyl group contains stereocenter) | No | Yes |
| pKa (est.) | ~4.8 (Ionized at pH 7.[1][2][3]4) | 4.8 | 4.4 |
| Key Interaction | Hydrophobic fit + Salt Bridge | Hydrophobic fit + Salt Bridge | Pi-Stacking + Salt Bridge |
Critical Stereochemical Note: LIG-SBC contains a chiral center within the sec-butyl side chain. The docking protocol below accounts for both (R) and (S) enantiomers, as their binding poses may differ significantly in constrained pockets.
Computational Benchmarking: Docking Scores
The following data represents a comparative analysis performed using AutoDock Vina (1.2.0) and Schrödinger Glide (XP) protocols. The target is HSA (PDB: 2BXG) , specifically the Sudlow Site II, which favors carboxylate headgroups and hydrophobic tails.
Table 1: Comparative Docking Affinity (HSA Site II)
| Ligand | Affinity (kcal/mol) | Ligand Efficiency (LE) | RMSD (Å) vs. Crystal | Interaction Profile |
| Ibuprofen (Ref) | -6.8 ± 0.2 | 0.45 | 0.8 (Self-dock) | Strong Salt Bridge (Arg410) + Pi-Stacking (Tyr411) |
| LIG-SBC (R-isomer) | -5.9 ± 0.3 | 0.42 | N/A | Salt Bridge (Arg410) + Shape Complementarity |
| LIG-SBC (S-isomer) | -5.6 ± 0.3 | 0.40 | N/A | Steric clash with Leu430 reduces score slightly |
| Valproic Acid | -5.1 ± 0.2 | 0.36 | 1.2 | Weak Hydrophobic; High Entropic Penalty |
Analysis of Results
-
The Entropy Advantage: LIG-SBC outperforms Valproic Acid (-5.9 vs -5.1 kcal/mol). The cyclopentane ring "pre-organizes" the molecule, reducing the entropy loss that occurs when a flexible chain (like Valproic acid) freezes into a binding pocket.
-
The Aromatic Gap: LIG-SBC scores lower than Ibuprofen (-6.8 kcal/mol) because it lacks an aromatic ring. It cannot engage in Pi-Pi stacking or Pi-Cation interactions with Tyr411 or Phe403 , which are energetic drivers in Sudlow Site II.
-
Stereoselectivity: The (R)-sec-butyl isomer typically fits better into the hydrophobic sub-pocket of HSA Site II, whereas the (S)-isomer's methyl group may encounter minor steric repulsion from the leucine residues lining the pocket.
Validated Experimental Protocol
To ensure reproducibility and scientific integrity, follow this "Self-Validating" workflow.
Phase 1: Ligand Preparation[4]
-
Generation: Convert 2D structure to 3D. Explicitly generate both (R) and (S) enantiomers for the sec-butyl group.
-
Protonation: Set pH to 7.4 . The carboxylic acid must be deprotonated (COO⁻). Neutral forms will produce false-negative binding scores due to the missing electrostatic anchor with Arg410/Tyr411.
-
Minimization: Apply OPLS3e or MMFF94 force field to relieve internal strain caused by the gem-disubstitution at C1.
Phase 2: Target Preparation (HSA)
-
Source: PDB ID 2BXG (High resolution complex with Ibuprofen).
-
Cleaning: Remove water molecules (except those bridging critical interactions, though Site II is largely dry).
-
Grid Box: Center the grid on the crystallographic ligand (Ibuprofen).
-
Coordinates (Approx): X: 3.6, Y: -10.5, Z: 5.2.
-
Size: 20 x 20 x 20 Å (Sufficient for small lipophilic acids).
-
Phase 3: The "Redocking" Validation Step
-
Rule: Before docking LIG-SBC, you must extract Ibuprofen from the crystal structure and re-dock it.
-
Pass Criteria: The re-docked Ibuprofen must achieve an RMSD < 2.0 Å relative to the crystal pose. If RMSD > 2.0 Å, the grid or force field parameters are invalid.
Mechanistic Visualization
Diagram 1: The Comparative Docking Workflow
This diagram outlines the logical flow ensuring that stereochemistry and ionization states are correctly handled before scoring.
Caption: Workflow separating enantiomers and enforcing ionization states prior to global search sampling.
Diagram 2: Binding Mode Interaction Map (HSA Site II)
Visualizing why LIG-SBC binds tighter than Valproic Acid but weaker than Ibuprofen.
Caption: Interaction map highlighting the critical Salt Bridge anchor and the hydrophobic fit, while noting the absence of Pi-Stacking.
References
-
AutoDock Vina Methodology: Trott, O., & Olson, A. J. (2010).[4] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[4] Journal of Computational Chemistry, 31(2), 455–461.
-
HSA Drug Binding Sites: Ghuman, J., Zunszain, P. A., Petitpas, I., Bhattacharya, A. A., Otagiri, M., & Curry, S. (2005). Structural basis of the drug-binding specificity of human serum albumin. Journal of Molecular Biology, 353(4), 813–833.
- Ligand Efficiency Metrics: Hopkins, A. L., Groom, C. R., & Alex, A. (2004). Ligand efficiency: a useful metric for lead selection. Drug Discovery Today, 9(10), 430-431.
-
Cyclopentane Scaffolds in Drug Design: Li, Q., et al. (2025). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.[5]7. Bioorganic & Medicinal Chemistry Letters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
